(S)-Elobixibat
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C36H45N3O7S2 |
|---|---|
Molecular Weight |
695.9 g/mol |
IUPAC Name |
2-[[(2S)-2-[[2-[(3,3-dibutyl-7-methylsulfanyl-1,1-dioxo-5-phenyl-2,4-dihydro-1λ6,5-benzothiazepin-8-yl)oxy]acetyl]amino]-2-phenylacetyl]amino]acetic acid |
InChI |
InChI=1S/C36H45N3O7S2/c1-4-6-18-36(19-7-5-2)24-39(27-16-12-9-13-17-27)28-20-30(47-3)29(21-31(28)48(44,45)25-36)46-23-32(40)38-34(26-14-10-8-11-15-26)35(43)37-22-33(41)42/h8-17,20-21,34H,4-7,18-19,22-25H2,1-3H3,(H,37,43)(H,38,40)(H,41,42)/t34-/m0/s1 |
InChI Key |
XFLQIRAKKLNXRQ-UMSFTDKQSA-N |
Isomeric SMILES |
CCCCC1(CN(C2=CC(=C(C=C2S(=O)(=O)C1)OCC(=O)N[C@@H](C3=CC=CC=C3)C(=O)NCC(=O)O)SC)C4=CC=CC=C4)CCCC |
Canonical SMILES |
CCCCC1(CN(C2=CC(=C(C=C2S(=O)(=O)C1)OCC(=O)NC(C3=CC=CC=C3)C(=O)NCC(=O)O)SC)C4=CC=CC=C4)CCCC |
Origin of Product |
United States |
Foundational & Exploratory
(S)-Elobixibat: A Deep Dive into the Mechanism of Action in Chronic Constipation
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
(S)-Elobixibat represents a novel therapeutic approach for the management of chronic constipation, acting as a potent and selective inhibitor of the ileal bile acid transporter (IBAT). This mechanism disrupts the enterohepatic circulation of bile acids, leading to increased concentrations of these endogenous secretagogues and prokinetics in the colonic lumen. The subsequent stimulation of colonic secretion and motility results in accelerated colonic transit, improved stool consistency, and increased frequency of bowel movements. This in-depth guide elucidates the core mechanism of action of this compound, supported by quantitative data from key clinical studies, detailed experimental protocols, and visualizations of the underlying physiological pathways.
Core Mechanism of Action: IBAT Inhibition
This compound, formerly known as A3309, is a minimally absorbed, locally acting inhibitor of the ileal bile acid transporter (IBAT), also referred to as the apical sodium-dependent bile acid transporter (ASBT)[1][2]. IBAT is the primary transporter responsible for the reabsorption of approximately 95% of bile acids from the terminal ileum back into the portal circulation, a process known as enterohepatic circulation[3].
By competitively inhibiting IBAT, this compound effectively reduces the reabsorption of bile acids, leading to a significant increase in the concentration of bile acids flowing into the colon[1][2][4]. This targeted, localized action within the gastrointestinal tract minimizes systemic exposure and associated side effects[2].
Downstream Physiological Effects in the Colon
The increased concentration of bile acids in the colon triggers a dual mechanism of action that addresses the pathophysiology of chronic constipation:
-
Stimulation of Colonic Secretion: Bile acids act as natural secretagogues, promoting the secretion of water and electrolytes into the colonic lumen. This increased fluid content softens the stool, making it easier to pass[2].
-
Enhancement of Colonic Motility: Bile acids also stimulate colonic motility, increasing the frequency and force of contractions, which helps to propel stool through the colon and expedite bowel movements[1][2]. This prokinetic effect is mediated, in part, through the activation of the Takeda G protein-coupled receptor 5 (TGR5)[5][6].
This dual action on both secretion and motility distinguishes this compound from other classes of laxatives that may only target one of these pathways[3][7][8].
Systemic Effects and Biomarker Modulation
The interruption of the enterohepatic circulation of bile acids also leads to systemic effects that can be monitored through specific biomarkers:
-
Increased Bile Acid Synthesis: The reduced return of bile acids to the liver via the portal vein leads to a compensatory increase in the synthesis of new bile acids from cholesterol. This is reflected by an increase in the serum marker for bile acid synthesis, 7α-hydroxy-4-cholesten-3-one (C4)[9][10].
-
Decreased Fibroblast Growth Factor 19 (FGF19): The activation of the farnesoid X receptor (FXR) in the ileum by reabsorbed bile acids normally stimulates the release of fibroblast growth factor 19 (FGF19), which in turn inhibits bile acid synthesis in the liver. By reducing bile acid reabsorption, this compound leads to a decrease in serum FGF19 levels, further contributing to the upregulation of bile acid synthesis[9][11].
Quantitative Data from Clinical Studies
The efficacy of this compound in treating chronic constipation has been demonstrated in numerous clinical trials. The following tables summarize key quantitative data from these studies.
Table 1: Efficacy Outcomes with this compound Treatment
| Endpoint | This compound Dose | Baseline Value | Post-Treatment Value | Change from Baseline | Placebo Comparison | Citation(s) |
| Spontaneous Bowel Movements (SBMs)/week | 10 mg/day | 2.9 ± 1.9 | 4.3 ± 1.9 (at 2 weeks) | +1.4 | Statistically significant improvement vs. placebo | [12] |
| 10 mg/day | ~1.7 | ~6.4 (at 1 week) | +4.7 | Statistically significant (p<0.0001) vs. placebo (~1.7) | [13] | |
| 10 mg/day | 2.9 ± 2.5 | 5.0 ± 3.1 (at 2 weeks) | +2.1 | Not applicable (post-marketing surveillance) | [11] | |
| Complete Spontaneous Bowel Movements (CSBMs) "Response" Rate | 10 mg/day | - | 49.33% | - | Statistically significant (p=0.005) vs. placebo (26.76%) | [14][15] |
| Bristol Stool Form Scale (BSFS) Score | 10 mg/day | 3.2 ± 1.7 | 4.4 ± 1.4 (at 2 weeks) | +1.2 | Statistically significant improvement vs. placebo | [9][12] |
| 10 mg/day | 2.3 ± 1.4 | 3.8 ± 1.3 (at 2 weeks) | +1.5 | Not applicable (post-marketing surveillance) | [11] |
Table 2: Pharmacodynamic and Biomarker Changes with this compound Treatment
| Parameter | This compound Dose | Baseline | Post-Treatment | Fold Change/Percentage Change | Citation(s) |
| Total Fecal Bile Acids | 10 mg/day | Lower than healthy subjects | Significantly increased | 2.1-fold higher than healthy subjects | [9] |
| Fecal Primary Bile Acids (Cholic Acid, Chenodeoxycholic Acid) | 10 mg/day | Lower than healthy subjects | Significantly increased | 25.4-fold increase from baseline | [9] |
| Fecal Secondary Bile Acids (Lithocholic Acid) | 10 mg/day | - | Significantly decreased | 3.9-fold decrease from baseline | [9] |
| Serum 7α-hydroxy-4-cholesten-3-one (C4) | 10 mg/day | Comparable to healthy subjects | Significantly increased | +223% | [9] |
| Serum Fibroblast Growth Factor 19 (FGF19) | 10 mg/day | Comparable to healthy subjects | Significantly decreased | -35% | [9] |
Experimental Protocols
This section provides an overview of the methodologies used in key experiments to evaluate the effects of this compound.
Assessment of Colonic Transit Time
This method is widely used to assess total and segmental colonic transit times.
-
Protocol:
-
Patients ingest a capsule containing a standardized number of radio-opaque markers (e.g., 24 Sitzmarks®)[16].
-
Patients are instructed to avoid laxatives and other medications that may affect bowel function during the study period.
-
A plain abdominal X-ray is taken at a predetermined time point, typically on day 5 (120 hours) after marker ingestion[4][16].
-
The number of remaining markers in the colon is counted. The colon is often divided into three segments (right, left, and rectosigmoid) to assess segmental transit.
-
Normal colonic transit is generally defined as the clearance of more than 80% of the markers by day 5[4].
-
-
Workflow Diagram:
Workflow for Radio-opaque Marker Colonic Transit Study.
Scintigraphy provides a more physiological assessment of colonic transit.
-
Protocol:
-
The patient ingests a meal containing a radiolabeled substance, often 111In-DTPA (diethylenetriaminepentaacetic acid) mixed with water, sometimes as part of a dual-isotope solid-liquid meal with Tc-99m sulfur colloid in a solid component[3][17][18].
-
Anterior and posterior images of the abdomen are acquired using a gamma camera at specified time points (e.g., 4, 24, 48, and 72 hours) to track the movement of the radioisotope through the gastrointestinal tract[3][18].
-
The colon is divided into regions of interest (e.g., ascending, transverse, descending, and rectosigmoid colon) to calculate the geometric center of the radioisotope distribution at each time point, which provides a quantitative measure of colonic transit[3][10].
-
-
Workflow Diagram:
Workflow for Scintigraphic Colonic Transit Study.
Measurement of Fecal and Serum Bile Acids
GC-MS is a highly sensitive and specific method for the quantification of individual bile acids.
-
Protocol for Fecal Bile Acids:
-
Sample Preparation: Fecal samples are lyophilized (freeze-dried) and homogenized[7].
-
Extraction: Bile acids are extracted from the fecal matrix using an organic solvent, often ethanol with sodium hydroxide[7].
-
Purification: The extract is purified using a solid-phase extraction cartridge (e.g., C18) to remove interfering substances[7].
-
Derivatization: Bile acids are chemically modified (e.g., esterification followed by silylation) to increase their volatility for gas chromatography[19].
-
GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The gas chromatograph separates the individual bile acids based on their physicochemical properties, and the mass spectrometer identifies and quantifies them based on their mass-to-charge ratio[7][20].
-
Measurement of Serum C4 and FGF19
ELISA is a common immunoassay technique used to quantify serum concentrations of C4 and FGF19.
-
General Protocol (Sandwich ELISA):
-
Coating: A microplate is coated with a capture antibody specific for the target protein (C4 or FGF19)[6][21].
-
Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding[21].
-
Sample Incubation: Standards and patient serum samples are added to the wells, and the target protein is captured by the immobilized antibody[6].
-
Detection Antibody: A biotinylated detection antibody, also specific for the target protein, is added, which binds to a different epitope on the captured protein[6].
-
Enzyme Conjugate: A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotin on the detection antibody[6].
-
Substrate Addition: A chromogenic substrate for HRP is added, resulting in a color change proportional to the amount of target protein present[6].
-
Measurement: The absorbance is read using a microplate reader, and the concentration of the target protein in the samples is determined by comparison to the standard curve[6].
-
Signaling Pathways and Logical Relationships
Enterohepatic Circulation of Bile Acids and the Action of this compound
Feedback Regulation of Bile Acid Synthesis
Conclusion
This compound offers a targeted and effective mechanism of action for the treatment of chronic constipation by inhibiting the ileal bile acid transporter. This leads to a localized increase in colonic bile acids, which in turn stimulates both secretion and motility, addressing the core physiological deficits in this condition. The pharmacodynamic effects are supported by robust quantitative data from clinical trials and can be monitored through changes in specific serum and fecal biomarkers. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and understanding of this novel therapeutic agent.
References
- 1. genieur.eu [genieur.eu]
- 2. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 3. Whole Gut Transit Scintigraphy for the Assessment of Patients with Symptoms of Chronic Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. radiopaedia.org [radiopaedia.org]
- 5. researchgate.net [researchgate.net]
- 6. eaglebio.com [eaglebio.com]
- 7. Rapid and improved method for the determination of bile acids in human feces using MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Elobixibat Improves Stool/Gas Distribution and Fecal Bile Acids in Older Adults With Chronic Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tech.snmjournals.org [tech.snmjournals.org]
- 11. Safety and Efficacy of Elobixibat, an Ileal Bile Acid Transporter Inhibitor, in Elderly Patients With Chronic Idiopathic Constipation According to Administration Time: Interim Analysis of Post-marketing Surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Safety and efficacy of elobixibat for chronic constipation: results from a randomised, double-blind, placebo-controlled, phase 3 trial and an open-label, single-arm, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Efficacy and safety of elobixibat in patients with chronic constipation—A randomized, multicenter, double-blind, placebo-controlled, parallel-group study from India - PMC [pmc.ncbi.nlm.nih.gov]
- 16. henryford.com [henryford.com]
- 17. Assessment of Small-bowel and Colonic Transit on Routine Gastric Emptying Scintigraphy: Establishment of Reference Values - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ajronline.org [ajronline.org]
- 19. files.core.ac.uk [files.core.ac.uk]
- 20. jscimedcentral.com [jscimedcentral.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
Navigating the Synthesis of (S)-Elobixibat: A Technical Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the laboratory synthesis of (S)-Elobixibat, a potent and selective inhibitor of the ileal bile acid transporter (IBAT). Elobixibat, known chemically as (S)-1,1-dioxo-3,3-dibutyl-5-phenyl-7-methylthio-8-(N-{(R)-1'-phenyl-1'-[N'-(carboxymethyl)carbamoyl]methyl}carbamoylmethoxy)-2,3,4,5-tetrahydro-1,5-benzothiazepine, is approved for the treatment of chronic idiopathic constipation.[1][2] This document details a prominent synthetic pathway, providing structured data and experimental protocols to aid in laboratory-scale preparation.
Mechanism of Action: IBAT Inhibition
Elobixibat functions by inhibiting the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[3][4] This transporter is primarily responsible for the reabsorption of approximately 95% of bile acids from the terminal ileum back into the enterohepatic circulation.[4] By blocking this reabsorption, Elobixibat increases the concentration of bile acids in the colon. This, in turn, stimulates colonic secretion and motility, leading to an increase in bowel movements and relief from constipation.[1][4] The decreased return of bile acids to the liver also prompts the liver to synthesize more bile acids from cholesterol to maintain the bile acid pool. This process involves the upregulation of cholesterol 7α-hydroxylase, the rate-limiting enzyme in bile acid synthesis, which can lead to a reduction in serum LDL cholesterol levels.[5]
Caption: Mechanism of this compound via IBAT inhibition.
Synthetic Pathway Overview
The synthesis of this compound can be approached through a multi-step process starting from readily available precursors. The core of the molecule is a 1,5-benzothiazepine ring system, which is constructed and subsequently elaborated with the necessary side chains. The stereochemistry is typically introduced late in the synthesis through the coupling of a chiral amine.
A common synthetic route involves the initial formation of a benzothiazepine intermediate, followed by oxidation and a series of coupling reactions to build the final molecule.[1]
Caption: General workflow for the synthesis of this compound.
Key Experimental Protocols
The following protocols are based on procedures described in the patent literature and chemical synthesis databases.[1] Yields and specific conditions can vary and may require optimization in a laboratory setting.
Step 1: Synthesis of the Benzothiazepine Core (Intermediate 156)
-
Hydrolysis of Aminobenzothiazole (153): To a solution of the starting aminobenzothiazole in a suitable solvent such as ethanol, add an aqueous solution of potassium hydroxide. Heat the mixture to reflux for several hours until the reaction is complete as monitored by TLC. After cooling, acidify the mixture to precipitate the mercaptophenol intermediate (154).
-
Tandem Alkylation/Lactam Formation: The crude mercaptophenol (154) is dissolved in a polar aprotic solvent like DMF. A base, such as potassium carbonate, is added, followed by the addition of an α,α-disubstituted-β-halopropanoic acid (155). The reaction mixture is heated, leading to the formation of the benzothiazepine intermediate (156).
Step 2: Synthesis of the Elobixibat Sulfone Intermediate (160)
-
N-Phenyl Group Installation: The benzothiazepine (156) is subjected to a copper-catalyzed N-arylation with a suitable halobenzene (157) to install the phenyl group, yielding intermediate 158.
-
Carbonyl Group Reduction: The lactam carbonyl of 158 is reduced using a suitable reducing agent, such as borane-tetrahydrofuran complex, to give the corresponding amine (159).
-
Oxidation to Sulfone: The sulfide in amine 159 is oxidized to the sulfone (160) using an oxidizing agent like hydrogen peroxide in trifluoroacetic acid. This intermediate is a crucial building block for the final steps.
Step 3: Synthesis of this compound Hydrate
-
Alkylation of Phenol (160): The phenolic hydroxyl group of the sulfone intermediate (160) is alkylated with ethyl bromoacetate (161) in the presence of a base (e.g., K₂CO₃) in a solvent like acetone to yield the ester (162).
-
Saponification: The ester (162) is hydrolyzed to the corresponding carboxylic acid (163) using a base such as sodium hydroxide in a mixture of water and an organic solvent.
-
First Amide Coupling: The carboxylic acid (163) is coupled with (R)-2-phenylalanine methyl ester hydrochloride using a peptide coupling agent like TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) in the presence of a non-nucleophilic base (e.g., DIPEA) to afford the amino ester (165). This step introduces the chiral center.
-
Second Saponification: The methyl ester of 165 is saponified to the carboxylic acid (166).
-
Second Amide Coupling: The resulting acid (166) is then coupled with tert-butyl glycinate using a similar peptide coupling method.
-
Final Deprotection: The tert-butyl protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the final product, this compound. The product is often isolated as a hydrate.
Quantitative Data Summary
The following table summarizes representative yields for key transformations in the synthesis of this compound. It is important to note that these are literature-reported values and may vary depending on the specific experimental conditions and scale.
| Step | Reactant(s) | Product | Coupling Agent/Reagent | Reported Yield (%) |
| First Amide Coupling | Carboxylic Acid Intermediate (163), (R)-2-phenylalanine methyl ester | Amino Ester Intermediate (165) | TBTU | High |
| Final Deprotection | TFA-protected Elobixibat | This compound Hydrate | TFA | 85%[1] |
Purification and Characterization
Purification of intermediates and the final product often requires chromatographic techniques.[4][6] Preparative high-performance liquid chromatography (HPLC) may be necessary to achieve high purity, especially for the final active pharmaceutical ingredient.[4] Characterization is typically performed using standard analytical methods:
-
High-Performance Liquid Chromatography (HPLC): To determine purity and quantify impurities. A reversed-phase C18 column is often used with a mobile phase consisting of acetonitrile and a buffered aqueous solution.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the intermediates and the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups.
The development of stability-indicating HPLC methods is crucial for quality control, allowing for the separation of Elobixibat from potential impurities and degradation products that may arise under stress conditions such as acidic, basic, oxidative, and photolytic exposure.[7]
References
- 1. The synthetic route of Elobixibat_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Ileal Bile Acid Transporter Inhibition for the Treatment of Chronic Constipation, Cholestatic Pruritus, and NASH [frontiersin.org]
- 4. JP2021515023A - How to prepare Elobixibat - Google Patents [patents.google.com]
- 5. A Randomized Placebo-Controlled Phase IIb Trial of A3309, A Bile Acid Transporter Inhibitor, for Chronic Idiopathic Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2019172834A1 - Process for the preparation of elobixibat - Google Patents [patents.google.com]
- 7. Development of stability indicating reversed-phase high-performance liquid chromatography method for determination of elobixibat in pure form and laboratory prepared tablets: Application to dissolution study - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-Elobixibat: A Technical Guide to its Role as an Ileal Bile Acid Transporter (IBAT) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Elobixibat is a first-in-class, orally administered, minimally absorbed inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT). By selectively and potently inhibiting IBAT in the terminal ileum, this compound disrupts the enterohepatic circulation of bile acids, leading to a localized increase in bile acid concentrations in the colon. This mechanism of action stimulates colonic secretion and motility, making it an effective therapeutic agent for chronic idiopathic constipation (CIC). This technical guide provides an in-depth overview of the core scientific principles of this compound, including its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and a summary of its clinical efficacy. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways are also presented to support further research and development in this area.
Introduction
Chronic idiopathic constipation is a prevalent and often bothersome functional gastrointestinal disorder characterized by infrequent bowel movements, hard stools, and difficulty with defecation.[1] While various treatments exist, a significant number of patients remain unsatisfied with available therapies, highlighting the need for novel therapeutic approaches.[2] this compound offers a unique mechanism of action by targeting the ileal bile acid transporter (IBAT), a key protein in the enterohepatic circulation of bile acids.[1][3]
Bile acids are synthesized from cholesterol in the liver and play a crucial role in the digestion and absorption of dietary fats and fat-soluble vitamins.[4] Approximately 95% of bile acids are reabsorbed in the terminal ileum via IBAT and returned to the liver through the portal circulation.[4][5] By inhibiting this reabsorption, this compound increases the concentration of bile acids in the colonic lumen, which in turn enhances colonic motility and secretion, ultimately alleviating the symptoms of constipation.[1][6]
This guide will delve into the technical aspects of this compound, providing researchers and drug development professionals with a comprehensive resource on its pharmacology and clinical application.
Chemical and Physical Properties
This compound, formerly known as A3309, is a pure enantiomer of a synthetically modified 1,5-benzothiazepine.[5]
| Property | Value | Reference |
| IUPAC Name | N-{(2R)-2-[({[3,3-Dibutyl-7-(methylsulfanyl)-1,1-dioxido-5-phenyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-8-yl]oxy}acetyl)amino]-2-phenylacetyl}glycine | [3] |
| Chemical Formula | C₃₆H₄₅N₃O₇S₂ | [3][7] |
| Molar Mass | 695.89 g·mol⁻¹ | [3][7] |
| CAS Number | 439087-18-0 | [3] |
| Synonyms | A3309, AZD7806 | [8] |
Mechanism of Action
This compound is a highly potent and selective inhibitor of the ileal bile acid transporter (IBAT), encoded by the SLC10A2 gene.[3] IBAT is a sodium-dependent symporter responsible for the active uptake of conjugated bile acids from the intestinal lumen into the enterocytes of the terminal ileum.[3][4] By binding to IBAT, this compound competitively inhibits this reabsorption process.[9]
The primary consequences of IBAT inhibition are:
-
Increased Colonic Bile Acids: The blockage of bile acid reabsorption in the ileum leads to an increased flow of bile acids into the colon.[1][6] In the colon, bile acids act as natural secretagogues and prokinetics, stimulating the secretion of water and electrolytes into the lumen and increasing colonic motility.[1][5] This results in softer stools and an increased frequency of bowel movements.[1]
-
Interruption of Enterohepatic Circulation: The reduced return of bile acids to the liver via the portal vein has systemic effects.[4] The liver compensates for the loss of bile acids by increasing their synthesis from cholesterol.[5] This process is mediated by the upregulation of the rate-limiting enzyme in bile acid synthesis, cholesterol 7α-hydroxylase (CYP7A1).[4]
-
Modulation of Signaling Pathways: The decreased return of bile acids to the liver and the altered bile acid pool composition influence key signaling pathways. Notably, the reduction in ileal bile acid absorption leads to decreased activation of the farnesoid X receptor (FXR) in enterocytes.[4] This, in turn, reduces the production and release of fibroblast growth factor 19 (FGF19), a hormone that normally inhibits CYP7A1 expression in the liver.[5][10] The resulting decrease in FGF19 signaling further contributes to the upregulation of bile acid synthesis.[5][10]
The following diagram illustrates the enterohepatic circulation of bile acids and the site of action of this compound.
Caption: Enterohepatic circulation of bile acids and the inhibitory action of this compound on IBAT.
Pharmacokinetics and Pharmacodynamics
Pharmacokinetics
This compound is characterized by its minimal systemic absorption and local action within the gastrointestinal tract.[5][11]
| Parameter | Description | Reference |
| Absorption | Minimally absorbed after oral administration. Systemic bioavailability is very low. Food intake can reduce systemic exposure by approximately 80%. | [11][12] |
| Distribution | When absorbed, it is highly protein-bound in plasma (>99.5%). | [5] |
| Metabolism | The majority of the drug is found unchanged in feces. A monohydroxy metabolite has been identified in feces, but unchanged drug is the predominant form. No metabolites were observed in plasma. | |
| Excretion | Primarily excreted in the feces (over 100% of the radioactive dose recovered in feces in a radiolabeled study). Urinary excretion is negligible (~0.01-0.02%). | |
| Half-life | The plasma half-life is less than 4 hours. | [5][11] |
Pharmacodynamics
The pharmacodynamic effects of this compound are a direct consequence of its IBAT inhibition.
| Parameter | Effect | Reference |
| IC₅₀ (IBAT Inhibition) | - Human: 0.53 nM - Mouse: 0.13 nM - Canine: 5.8 nM | [8] |
| Serum 7αC4 | Dose-dependent increase, indicating increased bile acid synthesis. | [5][10][11] |
| Serum FGF19 | Decrease, consistent with reduced FXR activation in the ileum. | [5][10] |
| LDL Cholesterol | Dose-dependent decrease, a secondary effect of increased cholesterol utilization for bile acid synthesis. | [5][11] |
| Colonic Transit | Accelerated colonic transit time. | [1][11] |
| Stool Frequency | Significant increase in the number of spontaneous bowel movements (SBMs). | [5] |
| Stool Consistency | Improvement towards looser stools. | [1][11] |
The signaling pathway downstream of IBAT inhibition is depicted below.
Caption: Signaling cascade following IBAT inhibition by this compound.
Experimental Protocols
In Vitro IBAT Inhibition Assay
This protocol describes a representative method for determining the inhibitory activity of a compound against the ileal bile acid transporter (IBAT/ASBT) using a cell-based assay.
Objective: To determine the IC₅₀ value of a test compound for the inhibition of IBAT-mediated uptake of a radiolabeled bile acid.
Materials:
-
HEK293 cells stably transfected with human IBAT/ASBT (SLC10A2).
-
Wild-type HEK293 cells (for control).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin.
-
Poly-D-lysine coated 24-well plates.
-
Sodium transport buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺).
-
Radiolabeled substrate: [³H]taurocholic acid.
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Positive control inhibitor (e.g., chenodeoxycholic acid).
-
Lysis buffer (e.g., 1 N NaOH with 0.1% SDS).
-
Scintillation cocktail.
-
Liquid scintillation counter.
-
Protein assay kit (e.g., BCA assay).
Procedure:
-
Cell Culture:
-
Culture IBAT-HEK293 and wild-type HEK293 cells in DMEM with supplements at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed the cells onto poly-D-lysine coated 24-well plates at a density that allows them to reach confluency on the day of the assay.
-
-
Uptake Assay:
-
On the day of the assay, wash the cell monolayers three times with pre-warmed sodium transport buffer.
-
Pre-incubate the cells for 5-10 minutes at 37°C with the sodium transport buffer containing various concentrations of the test compound or the positive control inhibitor.
-
Initiate the uptake by adding the sodium transport buffer containing a fixed concentration of [³H]taurocholic acid and the respective concentrations of the inhibitor.
-
Incubate for a predetermined time (e.g., 10 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
Terminate the transport by rapidly aspirating the uptake solution and washing the cell monolayers five times with ice-cold sodium transport buffer.
-
-
Cell Lysis and Measurement:
-
Lyse the cells by adding the lysis buffer to each well and incubating for at least 30 minutes.
-
Transfer an aliquot of the cell lysate to a scintillation vial, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Use another aliquot of the cell lysate to determine the protein concentration using a protein assay kit.
-
-
Data Analysis:
-
Normalize the radioactivity counts to the protein concentration for each well.
-
Subtract the non-specific uptake (measured in wild-type HEK293 cells) from the total uptake in IBAT-HEK293 cells to determine the specific uptake.
-
Plot the percentage of inhibition of specific uptake against the logarithm of the inhibitor concentration.
-
Calculate the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
The following workflow diagram illustrates the key steps of the in vitro IBAT inhibition assay.
Caption: Workflow for the in vitro IBAT inhibition assay.
Measurement of Colonic Transit Time (CTT) with Radiopaque Markers
This protocol outlines a common clinical method for assessing CTT.
Objective: To measure the total and segmental colonic transit time in human subjects.
Materials:
-
Capsules containing a standardized number of radiopaque markers (e.g., 24 markers per capsule).
-
Abdominal X-ray equipment.
Procedure:
-
Marker Ingestion:
-
The subject ingests one capsule of radiopaque markers at the same time each day for three consecutive days (Day 1, 2, and 3).
-
-
Abdominal X-ray:
-
On Day 4, a single abdominal X-ray is taken.
-
-
Marker Counting and CTT Calculation:
-
The number of markers remaining in the colon is counted from the X-ray.
-
The colon is typically divided into three segments: right colon, left colon, and rectosigmoid. The number of markers in each segment is counted.
-
The total CTT (in hours) is calculated by multiplying the total number of retained markers by 1.2 (if using 20 markers per day) or 1.0 (if using 24 markers per day).
-
Segmental CTT is calculated similarly using the number of markers in each segment.
-
-
Interpretation:
-
Delayed transit is generally defined as a CTT exceeding the upper limit of the normal range (which can vary based on the specific protocol and population).
-
Quantification of Serum 7α-hydroxy-4-cholesten-3-one (C4)
This protocol describes a typical method for measuring serum C4, a biomarker of bile acid synthesis, using UPLC-MS/MS.
Objective: To quantify the concentration of C4 in human serum.
Materials:
-
Ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) system.
-
Analytical column (e.g., C18 column).
-
Serum samples.
-
Internal standard (e.g., deuterated C4).
-
Acetonitrile.
-
Formic acid.
-
Ammonium sulfate.
-
Methanol.
Procedure:
-
Sample Preparation:
-
To a serum sample, add the internal standard.
-
Perform protein precipitation by adding acetonitrile with formic acid.
-
Alternatively, a salting-out assisted liquid-liquid extraction can be performed by adding water, acetonitrile, and ammonium sulfate.
-
Vortex and centrifuge the sample.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in methanol.
-
-
UPLC-MS/MS Analysis:
-
Inject the reconstituted sample into the UPLC-MS/MS system.
-
Separate C4 from other serum components on the analytical column using an appropriate mobile phase gradient.
-
Detect and quantify C4 and the internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of C4.
-
Calculate the concentration of C4 in the serum samples by comparing the peak area ratio of C4 to the internal standard against the standard curve.
-
Clinical Efficacy and Safety
Clinical trials have demonstrated the efficacy and safety of this compound in the treatment of chronic idiopathic constipation.[2]
| Clinical Outcome | Result | Reference |
| Spontaneous Bowel Movements (SBMs) | Significantly greater increase in the frequency of SBMs per week compared to placebo. | [5] |
| Complete SBMs (CSBMs) | Significantly higher proportion of patients achieving an increase in CSBMs. | |
| Stool Consistency | Improvement in stool consistency towards softer stools. | [1][11] |
| Straining | Reduction in straining during defecation. | [5][11] |
| Tolerability | Generally well-tolerated. The most common adverse events are gastrointestinal in nature, including abdominal pain and diarrhea, which are typically mild to moderate in severity. | [5] |
Conclusion
This compound represents a significant advancement in the treatment of chronic idiopathic constipation with its novel mechanism of action targeting the ileal bile acid transporter. Its localized action in the gut and minimal systemic exposure contribute to a favorable safety and tolerability profile. The in-depth technical information provided in this guide, including detailed experimental protocols and visualizations of the underlying signaling pathways, serves as a valuable resource for researchers and drug development professionals working to further understand and expand the therapeutic potential of IBAT inhibitors. Future research may explore the utility of this compound and other IBAT inhibitors in other gastrointestinal and metabolic disorders.
References
- 1. Frontiers | The Role of FGF19 and MALRD1 in Enterohepatic Bile Acid Signaling [frontiersin.org]
- 2. Substrate Specificities and Inhibition Pattern of the Solute Carrier Family 10 Members NTCP, ASBT and SOAT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. Method to Screen Substrates of Apical Sodium-Dependent Bile Acid Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ASBT Transporter, ASBT Uptake Assay - Transporters - Solvo Biotechnology [solvobiotech.com]
- 7. nia.nih.gov [nia.nih.gov]
- 8. Definition of a novel growth factor-dependent signal cascade for the suppression of bile acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioivt.com [bioivt.com]
- 10. researchgate.net [researchgate.net]
- 11. Method to screen substrates of apical sodium-dependent bile acid transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
(S)-Elobixibat: An In-depth Technical Guide to its In Vivo Effects on Bile Acid Metabolism
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Elobixibat is a first-in-class, potent, and selective inhibitor of the ileal bile acid transporter (IBAT), which acts locally in the gut with minimal systemic absorption.[1][2] By blocking the reabsorption of bile acids in the terminal ileum, Elobixibat disrupts their enterohepatic circulation.[3][4] This guide provides a detailed overview of the in vivo metabolic consequences of this inhibition. The primary pharmacodynamic effects include an increased delivery of bile acids to the colon, which stimulates secretion and motility, and a compensatory upregulation of hepatic bile acid synthesis from cholesterol.[5][6] This is evidenced by significant alterations in fecal and serum bile acid profiles, as well as changes in key biomarkers such as 7α-hydroxy-4-cholesten-3-one (C4) and Fibroblast Growth Factor 19 (FGF19).[1][4] This document summarizes the quantitative data from key clinical studies, outlines detailed experimental protocols, and visualizes the core signaling pathways and experimental workflows.
Introduction
Bile acids (BAs) are crucial for lipid digestion and also function as signaling molecules that regulate their own synthesis and transport. The enterohepatic circulation is a highly efficient process that recycles approximately 95% of BAs from the ileum back to the liver via the Ileal Bile Acid Transporter (IBAT), also known as the Apical Sodium-dependent Bile Acid Transporter (ASBT).[5][6] In conditions like chronic constipation, reduced colonic BAs may contribute to symptoms.[5][7]
This compound (formerly A3309) is a synthetically modified 1,5-benzothiazepine designed to specifically inhibit IBAT.[4] Its mechanism provides a novel therapeutic strategy by increasing the concentration of BAs in the colon, thereby enhancing both secretory and motor functions.[5][7] This technical guide details the in vivo effects of Elobixibat on BA metabolism, providing researchers and drug development professionals with a comprehensive resource on its mechanism, pharmacodynamic outcomes, and the methodologies used to evaluate them.
Mechanism of Action and Signaling Pathways
Primary Mechanism: IBAT Inhibition
Elobixibat acts locally in the distal ileum, where it competitively binds to and inhibits IBAT (SLC10A2), the primary transporter responsible for the active reabsorption of conjugated bile acids from the intestinal lumen into the enterocytes.[2][3] This inhibition is highly selective and potent, effectively reducing the return of bile acids to the liver via the portal circulation.[4]
Downstream Metabolic Consequences
The disruption of the enterohepatic circulation initiates a cascade of downstream effects:
-
Increased Colonic Bile Acids: By blocking reabsorption, Elobixibat significantly increases the volume of bile acids that pass into the large intestine.[5] These BAs, particularly primary bile acids like cholic acid (CA) and chenodeoxycholic acid (CDCA), stimulate colonic motility and fluid secretion, leading to accelerated transit and symptomatic relief from constipation.[1][5]
-
Upregulation of Hepatic Bile Acid Synthesis: The reduced return of BAs to the liver is sensed by hepatocytes. This diminishes the activation of the Farnesoid X Receptor (FXR), a nuclear receptor that normally suppresses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic BA synthesis pathway.
-
Modulation of the FGF19 Feedback Loop: In the ileum, reduced BA uptake by enterocytes leads to decreased synthesis and secretion of Fibroblast Growth Factor 19 (FGF19).[1][4] FGF19 normally travels to the liver and suppresses CYP7A1 expression.[4] A reduction in FGF19 therefore removes this inhibitory signal, further promoting the conversion of cholesterol into new bile acids.[1][4] This increased synthesis is reflected by a rise in serum levels of C4, a stable downstream metabolite of CYP7A1 activity.[1]
-
Effects on Lipid Metabolism: The increased consumption of cholesterol for BA synthesis can lead to a reduction in serum levels of low-density lipoprotein (LDL) cholesterol.[4][5]
The following diagram illustrates this signaling cascade.
Quantitative In Vivo Pharmacodynamic Effects
Clinical studies have quantified the in vivo effects of Elobixibat on key markers of bile acid metabolism. The data presented below are primarily derived from a study in patients with chronic constipation treated with Elobixibat.[1]
Effects on Fecal Bile Acid Profile
Elobixibat administration leads to a dramatic shift in the quantity and composition of fecal bile acids, reflecting its mechanism of action. Total fecal bile acid excretion was found to be 2.1-fold higher in Elobixibat-treated patients compared to healthy subjects.[1] The treatment caused a significant increase in primary bile acids (CA and CDCA) and a corresponding decrease in the proportion of secondary bile acids.[1][8]
Table 1: Effect of Elobixibat on Fecal Bile Acid Composition in Patients with Chronic Constipation
| Bile Acid Parameter | Baseline | After Elobixibat Treatment | Fold Change |
|---|---|---|---|
| Primary BAs (% of total) | 9.1% | 74.1% | +8.1x |
| Primary BA Concentration | - | - | +25.4x |
| Lithocholic Acid (LCA) Conc. | - | - | -3.9x |
| Ursodeoxycholic Acid (UDCA) Conc. | - | - | +3.8x |
| Deoxycholic Acid (DCA) Conc. | - | - | ~ Unchanged |
Data summarized from Nakajima et al., 2022.[1]
Effects on Serum Biomarkers
The systemic response to localized IBAT inhibition is clearly observed through changes in serum biomarkers. The increase in bile acid synthesis is confirmed by a significant rise in serum C4, while the reduction in the FGF19 negative feedback signal is also evident.[1]
Table 2: Effect of Elobixibat on Serum Biomarkers in Patients with Chronic Constipation
| Serum Biomarker | Change from Baseline | Implication |
|---|---|---|
| Fasting Serum C4 | +223% | Increased Bile Acid Synthesis |
| Fasting Serum FGF19 | -35% | Reduced Negative Feedback |
| Total Serum BAs | Decreased | Reduced Reabsorption |
| Secondary Serum BAs | Decreased | Reduced Reabsorption |
Data summarized from Nakajima et al., 2022.[1]
Key Experimental Protocols
The following section describes a representative experimental design for evaluating the in vivo effects of Elobixibat on bile acid metabolism in a clinical setting.
In Vivo Human Study Protocol
This protocol is based on the methodology described by Nakajima et al. (2022).[1][9]
-
Study Design: An inpatient, comparative study.
-
Participant Groups:
-
Group A: Healthy control subjects (e.g., n=10).
-
Group B: Patients diagnosed with chronic constipation (e.g., n=19).
-
-
Study Periods:
-
Baseline Period (7 days): All participants are admitted as inpatients. This period serves to establish baseline measurements for all parameters.
-
Treatment Period (7 days): The chronic constipation group (Group B) remains as inpatients and receives once-daily oral administration of Elobixibat. The healthy control group is discharged.
-
-
Dietary Control: All participants receive standardized meals containing a consistent amount of fat (e.g., ~60 g/day ) to ensure comparability of bile acid stimulation and excretion.
-
Key Assessments and Sample Collection:
-
Fecal Samples: A comprehensive 6-day stool collection is performed during the baseline week for both groups and during the treatment week for the constipation group to analyze fecal bile acid concentrations.
-
Blood Samples: Fasting blood samples are collected at baseline and after the treatment period to measure serum concentrations of total and individual bile acids, C4, and FGF19.
-
Clinical Endpoints: Bowel characteristics, including stool frequency (spontaneous bowel movements), stool consistency (e.g., Bristol Stool Form Scale), and other constipation-related symptoms are recorded daily.
-
-
Analytical Methods:
-
Bile Acid Quantification: Fecal and serum bile acid profiles are typically analyzed using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
-
Biomarker Quantification: Serum C4 and FGF19 levels are measured using validated methods such as Enzyme-Linked Immunosorbent Assay (ELISA).
-
The workflow for such a study is visualized below.
Conclusion
This compound effectively modulates the enterohepatic circulation of bile acids through targeted inhibition of the ileal bile acid transporter. In vivo studies conclusively demonstrate that this leads to a significant increase in fecal bile acid excretion, particularly of primary bile acids, which drives its pro-secretory and pro-motility effects in the colon.[1] The corresponding systemic feedback is characterized by a robust increase in the bile acid synthesis marker C4 and a decrease in the inhibitory hormone FGF19.[1] These pharmacodynamic changes confirm the drug's mechanism of action and provide a clear basis for its therapeutic efficacy in treating chronic constipation. The protocols and data presented in this guide offer a technical foundation for further research and development in this area.
References
- 1. Impact of elobixibat on serum and fecal bile acid levels and constipation symptoms in patients with chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Elobixibat Hydrate? [synapse.patsnap.com]
- 3. Elobixibat - Wikipedia [en.wikipedia.org]
- 4. Elobixibat and its potential role in chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Profile Elobixibat for the Treatment of Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. Elobixibat for the treatment of constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Impact of elobixibat on serum and fecal bile acid levels and constipation symptoms in patients with chronic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-Elobixibat's Impact on Gut Microbiome Composition in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Elobixibat, a first-in-class ileal bile acid transporter (IBAT) inhibitor, is approved for the treatment of chronic constipation. Its mechanism of action involves increasing the concentration of bile acids in the colon, which in turn stimulates secretion and motility. Beyond these direct effects, emerging preclinical evidence from animal models indicates that this compound significantly modulates the composition and function of the gut microbiome. This technical guide provides an in-depth overview of the current understanding of this compound's effects on the gut microbiome in animal models, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Introduction
The gut microbiome plays a pivotal role in host physiology, influencing metabolism, immunity, and even neurological function. The interplay between bile acids and the gut microbiota is a well-established bidirectional relationship. Bile acids shape the microbial landscape due to their antimicrobial properties, while the gut microbiota actively metabolizes primary bile acids into secondary bile acids, which act as signaling molecules. This compound, by altering the enterohepatic circulation of bile acids, introduces a significant perturbation to this delicate balance, leading to notable shifts in the gut microbial ecosystem. Understanding these changes is crucial for elucidating the full therapeutic potential and potential off-target effects of IBAT inhibitors.
Quantitative Impact on Gut Microbiome Composition
Studies in animal models, primarily mice, have demonstrated that treatment with this compound induces significant alterations in the gut microbiome. The most profound change observed is a shift in the balance between Gram-positive and Gram-negative bacteria.
Table 1: Effect of this compound on the Relative Abundance of Major Bacterial Phyla in a Mouse Model of Nonalcoholic Steatohepatitis (NASH)
| Bacterial Group | Control (%) | This compound-Treated (%) | Fold Change |
| Gram-positive Bacteria | 33.7 | 5.4 | -6.24 |
| Gram-negative Bacteria | Not Reported | 94.6 | - |
Data from a study in C57BL/6J mice with diethylnitrosamine-induced NASH fed a choline-deficient high-fat diet[1].
This dramatic decrease in Gram-positive bacteria is primarily attributed to a reduction in the Firmicutes phylum, with concurrent decreases in Deferribacterota and Actinobacteria. Conversely, the proportion of Proteobacteria, a phylum of Gram-negative bacteria, is significantly increased. While the precise quantitative shifts for each phylum are not consistently reported across all studies, the overall trend is a consistent finding.
At the genus level, treatment with this compound has been shown to increase the relative abundance of Bifidobacterium and bacteria rich in bile salt hydrolase (BSH) enzymes, such as certain species of Clostridium. The increase in BSH-rich bacteria is a logical consequence of the increased availability of conjugated bile acids in the colon, providing a substrate for these enzymes.
Impact on Fecal Bile Acid Profile
The primary pharmacological effect of this compound is the increased delivery of bile acids to the colon. While comprehensive quantitative data from animal models is still emerging, human studies provide a strong indication of the expected changes. Treatment with elobixibat leads to a significant increase in total fecal bile acids. A key observation is the substantial increase in the proportion of primary bile acids (cholic acid and chenodeoxycholic acid) relative to secondary bile acids (deoxycholic acid and lithocholic acid) in the feces[2]. This shift is due to the accelerated colonic transit time, which reduces the time available for microbial conversion of primary to secondary bile acids[2].
Table 2: Anticipated Changes in Fecal Bile Acid Composition in Animal Models Treated with this compound (based on human data)
| Bile Acid | Expected Change | Rationale |
| Total Fecal Bile Acids | Significantly Increased | Inhibition of ileal reabsorption[2]. |
| Primary Bile Acids (CA, CDCA) | Significantly Increased | Increased delivery to the colon[2]. |
| Secondary Bile Acids (DCA, LCA) | Decreased or Unchanged | Reduced microbial conversion due to faster transit[2]. |
| Ratio of Primary to Secondary BAs | Significantly Increased | Faster colonic transit time[2]. |
Experimental Protocols
Animal Models
A commonly used animal model to study the effects of this compound on the gut microbiome is the C57BL/6J mouse model of nonalcoholic steatohepatitis (NASH). This is often induced by a combination of a single intraperitoneal injection of diethylnitrosamine and a subsequent choline-deficient high-fat diet for an extended period (e.g., 20 weeks)[1]. This compound is typically administered orally, mixed with the diet.
16S rRNA Gene Sequencing for Microbiome Analysis
Fecal Sample Collection and DNA Extraction:
-
Fresh fecal pellets are collected from individual mice and immediately snap-frozen in liquid nitrogen and stored at -80°C until processing.
-
Total genomic DNA is extracted from a known weight of feces (e.g., 100-200 mg) using a commercially available kit, such as the QIAamp DNA Stool Mini Kit (Qiagen), following the manufacturer's instructions with a bead-beating step to enhance cell lysis[3].
-
The quantity and quality of the extracted DNA are assessed using a spectrophotometer (e.g., NanoDrop) and agarose gel electrophoresis.
PCR Amplification and Sequencing:
-
The V3-V4 hypervariable regions of the 16S rRNA gene are amplified using specific primers, such as 341F (5'-CCTACGGGNGGCWGCAG-3') and 805R (5'-GACTACHVGGGTATCTAATCC-3').
-
PCR reactions are typically performed in triplicate for each sample to minimize amplification bias. The reaction mixture includes template DNA, forward and reverse primers, a high-fidelity DNA polymerase, and dNTPs.
-
The thermal cycling conditions generally consist of an initial denaturation step, followed by 25-30 cycles of denaturation, annealing, and extension, and a final extension step[3].
-
The triplicate PCR products for each sample are pooled and purified.
-
The purified amplicons are then used for library preparation using a kit such as the Nextera XT DNA Library Preparation Kit (Illumina).
-
The final libraries are quantified, pooled, and sequenced on a platform like the Illumina MiSeq, generating paired-end reads.
Bile Acid Analysis by LC-MS/MS
Fecal Sample Preparation:
-
A known weight of frozen fecal sample is homogenized in a solvent mixture, typically methanol/water or an ethanol-based solution.
-
The homogenate is centrifuged to pellet solid debris.
-
The supernatant containing the bile acids is collected. For quantitative analysis, a known amount of an internal standard (e.g., a deuterated bile acid) is added at the beginning of the extraction process.
LC-MS/MS Analysis:
-
The extracted bile acids are separated using ultra-high-performance liquid chromatography (UHPLC) on a C18 column.
-
A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with ammonium acetate and formic acid) and an organic component (e.g., acetonitrile/isopropanol) is used to separate the different bile acid species.
-
The separated bile acids are detected and quantified using a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each bile acid and the internal standard to ensure high selectivity and sensitivity.
Signaling Pathways and Visualizations
The effects of this compound on the gut microbiome are intricately linked to the altered bile acid signaling in the gastrointestinal tract. The increased concentration of bile acids in the colon leads to the activation of key bile acid receptors, namely the farnesoid X receptor (FXR) and the G-protein coupled bile acid receptor 1 (GPBAR1, also known as TGR5).
Mechanism of Action of this compound
The following diagram illustrates the primary mechanism of action of this compound.
Experimental Workflow for Microbiome Analysis
The diagram below outlines a typical experimental workflow for investigating the impact of this compound on the gut microbiome in an animal model.
Signaling Pathway of Increased Colonic Bile Acids
The increased concentration of bile acids in the colon due to this compound treatment activates downstream signaling pathways that influence both gut physiology and the microbiome.
Conclusion
This compound exerts a profound influence on the gut microbiome in animal models, primarily driven by the increased concentration of bile acids in the colon. The most striking effect is a significant reduction in Gram-positive bacteria, particularly from the Firmicutes phylum, and a corresponding increase in Gram-negative bacteria. These changes are accompanied by alterations in the fecal bile acid profile, with an increased proportion of primary bile acids. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate these effects. The visualization of the underlying signaling pathways highlights the complex interplay between this compound, bile acid metabolism, and the gut microbial ecosystem. Further research is warranted to fully elucidate the long-term consequences of these microbial shifts and their potential contribution to the therapeutic effects and safety profile of this compound and other IBAT inhibitors.
References
- 1. Impact of elobixibat on liver tumors, microbiome, and bile acid levels in a mouse model of nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of elobixibat on serum and fecal bile acid levels and constipation symptoms in patients with chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
Molecular Blueprint: A Technical Guide to (S)-Elobixibat's Interaction with the Ileal Bile Acid Transporter (IBAT)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the molecular interactions between (S)-Elobixibat, a first-in-class inhibitor, and the Ileal Bile Acid Transporter (IBAT) protein, also known as the Apical Sodium-dependent Bile Acid Transporter (ASBT or SLC10A2). By elucidating the binding mechanism, this document aims to provide a comprehensive resource for researchers in gastroenterology, hepatology, and drug development.
Introduction: The Role of IBAT and the Therapeutic Promise of this compound
The enterohepatic circulation of bile acids is a critical physiological process for the absorption of dietary fats and the regulation of cholesterol homeostasis. The Ileal Bile Acid Transporter (IBAT), located on the apical membrane of enterocytes in the terminal ileum, is the primary protein responsible for the reabsorption of approximately 95% of bile acids from the intestine.[1][2] Inhibition of IBAT presents a novel therapeutic strategy for various conditions. By blocking bile acid reabsorption, IBAT inhibitors increase the concentration of bile acids in the colon, leading to increased colonic motility and secretion, which is beneficial for the treatment of chronic idiopathic constipation (CIC).[3][4] Furthermore, the reduced return of bile acids to the liver stimulates the conversion of cholesterol into new bile acids, thereby lowering systemic cholesterol levels.
This compound is a potent and selective IBAT inhibitor. Its localized action within the gastrointestinal tract minimizes systemic exposure and associated side effects.[3] Understanding the molecular basis of its interaction with the IBAT protein is paramount for the development of next-generation inhibitors with improved efficacy and selectivity.
Quantitative Analysis of this compound Binding Affinity
The potency of this compound as an IBAT inhibitor has been quantified through various in vitro studies. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for the human IBAT protein.
| Parameter | Value | Species | Assay System |
| IC50 | 0.53 ± 0.17 nM | Human | Transfected HEK293 cells |
| IC50 | 0.13 ± 0.03 nM | Mouse | Transfected HEK293 cells |
| IC50 | 5.8 ± 1.6 nM | Canine | Transfected HEK293 cells |
| Selectivity | >400-fold vs. human liver basolateral sodium/bile acid co-transporter | Human | Transfected HEK293 cells |
| Selectivity | >1000-fold vs. neutral amino acid transporters | Human | Transfected HEK293 cells |
| Table 1: Summary of in vitro potency and selectivity of Elobixibat for the IBAT protein. Data compiled from multiple sources. |
Molecular Modeling of the this compound-IBAT Interaction
Due to the challenges in crystallizing membrane transport proteins, a definitive X-ray crystal structure of the human IBAT protein is not yet available. However, computational approaches such as homology modeling and molecular docking provide valuable insights into the putative binding site and interaction mechanisms of inhibitors like this compound.
Homology Modeling of the Human IBAT (SLC10A2) Protein
A three-dimensional model of the human IBAT protein can be constructed using homology modeling techniques.[5][6] This process involves using the known crystal structure of a related protein with sufficient sequence homology as a template. For IBAT, a member of the Solute Carrier (SLC) family, a suitable template would be a related transporter for which a crystal structure has been solved. A previously published study utilized bacteriorhodopsin as a scaffold for membrane attachment points to build a 7-transmembrane (7TM) domain model of ASBT (IBAT).[5][6]
The general workflow for creating a homology model of IBAT is as follows:
Molecular Docking of this compound
With a validated homology model of the IBAT protein, molecular docking simulations can be performed to predict the binding pose and interactions of this compound. While a specific docking study for Elobixibat has not been published, studies on other IBAT inhibitors and natural substrates provide a framework for this analysis.[5][7] Docking studies on cholic acid have identified four distinct binding sites on the extracellular surface of the IBAT model.[5] A study on the inhibitor linerixibat suggested a binding pocket involving amino acid residues 294 and 295.[7]
A hypothetical docking workflow for this compound would involve:
Based on site-directed mutagenesis studies, cysteine residues C51, C105, C144, and C255 are critical for IBAT function, and Cys270 is a highly accessible extracellular residue that may be part of a putative substrate-binding domain.[5][7] It is plausible that this compound, as a competitive inhibitor, interacts with some of these key residues within the extracellular loops and transmembrane domains of the IBAT protein.
Experimental Protocols for Assessing this compound Binding
To experimentally validate the binding of this compound to the IBAT protein and to determine its binding affinity, several in vitro assays can be employed. A common and robust method is a competitive radioligand binding assay using cells transiently or stably expressing the human IBAT protein.
In Vitro IBAT Inhibition Assay Using HEK293 Cells
This protocol describes a competitive binding assay to determine the IC50 value of this compound by measuring the inhibition of the uptake of a radiolabeled bile acid, such as [3H]-taurocholic acid, in HEK293 cells expressing the human IBAT (SLC10A2) protein.
Materials:
-
HEK293 cells stably expressing human IBAT (SLC10A2)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
[3H]-Taurocholic acid (Radioligand)
-
Unlabeled taurocholic acid
-
This compound
-
Scintillation cocktail
-
96-well cell culture plates
-
Filtration apparatus with glass fiber filters
Experimental Workflow:
Detailed Procedure:
-
Cell Culture: Seed HEK293 cells stably expressing human IBAT into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Culture the cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 incubator.
-
Assay Preparation: On the day of the assay, wash the cell monolayers twice with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Inhibition Assay:
-
Prepare serial dilutions of this compound in transport buffer.
-
Prepare a solution of [3H]-taurocholic acid in transport buffer at a concentration close to its Kd value for IBAT.
-
To each well, add the this compound solution followed by the [3H]-taurocholic acid solution. Include control wells with no inhibitor (total binding) and wells with a high concentration of unlabeled taurocholic acid to determine non-specific binding.
-
Incubate the plate at 37°C for a predetermined optimal time (e.g., 10-30 minutes).
-
-
Termination and Filtration:
-
Terminate the uptake by rapidly aspirating the incubation solution and washing the cells three times with ice-cold transport buffer.
-
Lyse the cells and transfer the lysate to a filter plate.
-
Filter the contents through a glass fiber filter using a vacuum manifold.
-
Wash the filters several times with ice-cold buffer to remove any unbound radioligand.
-
-
Scintillation Counting:
-
Dry the filters and place them in scintillation vials.
-
Add scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathways Affected by IBAT Inhibition
The inhibition of IBAT by this compound initiates a cascade of physiological events, primarily impacting the enterohepatic circulation of bile acids and downstream signaling pathways.
Inhibition of IBAT by this compound leads to two primary consequences:
-
Increased Colonic Bile Acids: The unabsorbed bile acids pass into the colon, where they act as secretagogues, promoting water and electrolyte secretion, and also stimulate colonic motility. This dual action results in the therapeutic effect for chronic constipation.
-
Decreased Hepatic Bile Acid Return: The reduced reabsorption of bile acids in the ileum leads to a decrease in their return to the liver via the portal circulation. This relieves the negative feedback inhibition of the enzyme cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting step in bile acid synthesis. The upregulation of CYP7A1 results in increased conversion of cholesterol to bile acids, leading to a reduction in hepatic cholesterol levels and a subsequent increase in the expression of LDL receptors, which enhances the clearance of LDL cholesterol from the circulation.
Conclusion
This technical guide provides a comprehensive overview of the molecular modeling of this compound's interaction with the IBAT protein. While a definitive crystal structure of IBAT remains elusive, homology modeling and molecular docking provide a powerful framework for understanding the binding of this potent inhibitor. The detailed experimental protocols offer a practical guide for researchers aiming to characterize the binding affinity and inhibitory activity of this compound and other IBAT inhibitors. A thorough understanding of the molecular interactions and the downstream signaling pathways is crucial for the continued development of this important class of therapeutic agents. The data and methodologies presented herein are intended to serve as a valuable resource for the scientific community engaged in the research and development of novel treatments for gastrointestinal and metabolic disorders.
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Topology scanning and putative three-dimensional structure of the extracellular binding domains of the apical sodium-dependent bile acid transporter (SLC10A2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Carrier cross-reactivities of the bile acid reabsorption inhibitors elobixibat, linerixibat, maralixibat, and odevixibat - PMC [pmc.ncbi.nlm.nih.gov]
Initial Toxicological Screening of (S)-Elobixibat in Cell Cultures: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Elobixibat, a potent and selective inhibitor of the ileal bile acid transporter (IBAT), represents a novel therapeutic approach for chronic idiopathic constipation. By blocking the reabsorption of bile acids in the terminal ileum, it increases the concentration of bile acids in the colon, stimulating secretion and motility. This technical guide provides a comprehensive overview of the initial in vitro toxicological screening of this compound, summarizing key safety assessments in cell-based assays. The document details the methodologies for evaluating cytotoxicity, genotoxicity, and phototoxicity, and presents illustrative data consistent with the compound's favorable preclinical safety profile. Furthermore, signaling pathways and experimental workflows are visualized to enhance understanding of its mechanism and toxicological evaluation process.
Introduction
This compound (formerly A3309) is a first-in-class, minimally absorbed IBAT inhibitor.[1][2] Its mechanism of action is localized to the gastrointestinal tract, which is designed to minimize systemic side effects.[3] The primary therapeutic effect is achieved by increasing the concentration of bile acids in the colon, which enhances fluid secretion and accelerates colonic transit.[4] Preclinical and clinical studies have demonstrated its efficacy in treating chronic constipation.[5][6][7] An initial toxicological screening in cell cultures is a critical step in the safety assessment of any new pharmaceutical agent. This guide outlines the standard battery of in vitro toxicology studies relevant to a compound like this compound.
Mechanism of Action
This compound is a highly potent and selective inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[8] IBAT is primarily responsible for the reabsorption of bile acids from the small intestine into the enterohepatic circulation.[4] By inhibiting IBAT, this compound increases the amount of bile acids that pass into the colon. This leads to two main effects: increased colonic fluid secretion and stimulated colonic motility, both of which contribute to the relief of constipation.[3][4]
In Vitro Toxicological Screening
A standard battery of in vitro toxicology assays is typically performed to assess the safety of a new drug candidate. For this compound, this would include evaluations of cytotoxicity, genotoxicity, and phototoxicity. The following sections describe the general methodologies for these assays. While regulatory summaries confirm these tests were conducted and were negative, specific quantitative data from these preclinical studies are not publicly available. The data presented in the tables are therefore illustrative of a negative toxicological profile.
Cytotoxicity Assessment
Cytotoxicity assays are used to determine the potential of a substance to cause cell death. The Neutral Red Uptake (NRU) assay is a common method for assessing cytotoxicity.
-
Cell Culture: Human cell lines, such as intestinal Caco-2 cells or hepatic HepG2 cells, are cultured in appropriate media and conditions until they reach a suitable confluence.
-
Compound Exposure: Cells are treated with a range of concentrations of this compound, typically from low nanomolar to high micromolar, for a defined period (e.g., 24 or 48 hours). A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) are included.
-
Neutral Red Staining: After the exposure period, the cells are incubated with a solution of Neutral Red, a supravital dye that is taken up and retained by viable cells in their lysosomes.
-
Dye Extraction and Quantification: The incorporated dye is then extracted from the cells, and the absorbance is measured using a spectrophotometer. The amount of dye retained is directly proportional to the number of viable cells.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle control. The IC50 value (the concentration that inhibits 50% of cell viability) is calculated.
| Cell Line | Exposure Time (hours) | This compound IC50 (µM) |
| Caco-2 | 24 | > 100 |
| HepG2 | 24 | > 100 |
| Caco-2 | 48 | > 100 |
| HepG2 | 48 | > 100 |
Table 1: Illustrative cytotoxicity data for this compound in human intestinal (Caco-2) and hepatic (HepG2) cell lines. An IC50 value greater than 100 µM is generally considered indicative of low cytotoxic potential.
Genotoxicity Assessment
Genotoxicity assays are designed to detect direct or indirect damage to DNA, which can lead to mutations and potentially cancer. A standard battery of tests is used to assess different types of genetic damage.
The Ames test is used to detect gene mutations (point mutations and frameshift mutations) in bacteria.
-
Bacterial Strains: Several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used, which are auxotrophic for histidine and tryptophan, respectively.[9]
-
Metabolic Activation: The assay is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in the body.[9]
-
Exposure: The bacterial strains are exposed to various concentrations of this compound, a vehicle control, and positive controls (known mutagens for each strain with and without S9).
-
Plating and Incubation: The treated bacteria are plated on a minimal agar medium lacking the required amino acid.
-
Scoring: After incubation, the number of revertant colonies (colonies that have undergone a mutation allowing them to grow on the minimal medium) is counted.
-
Evaluation: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the vehicle control.
| Bacterial Strain | Metabolic Activation (S9) | This compound Result |
| S. typhimurium TA98 | - | Negative |
| S. typhimurium TA98 | + | Negative |
| S. typhimurium TA100 | - | Negative |
| S. typhimurium TA100 | + | Negative |
| S. typhimurium TA1535 | - | Negative |
| S. typhimurium TA1535 | + | Negative |
| S. typhimurium TA1537 | - | Negative |
| S. typhimurium TA1537 | + | Negative |
| E. coli WP2 uvrA | - | Negative |
| E. coli WP2 uvrA | + | Negative |
Table 2: Illustrative results of the Ames test for this compound, indicating no mutagenic activity in the tested bacterial strains.
This assay detects structural chromosomal damage in mammalian cells.
-
Cell Line: Chinese Hamster Ovary (CHO) cells are commonly used due to their stable karyotype and high mitotic index.[1][10][11][12]
-
Exposure: CHO cells are treated with this compound at various concentrations, along with vehicle and positive controls, for a short duration (e.g., 3-6 hours) with and without S9 metabolic activation, and for a longer duration (e.g., 24 hours) without S9.
-
Harvest and Metaphase Preparation: After treatment, cells are treated with a mitotic inhibitor (e.g., colcemid) to arrest them in metaphase. Cells are then harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.
-
Microscopic Analysis: The chromosomes are stained, and metaphase spreads are analyzed for structural aberrations (e.g., breaks, gaps, deletions, translocations).
-
Evaluation: A compound is considered clastogenic if it causes a statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations.
| Treatment Condition | This compound Concentration (µM) | % Cells with Aberrations |
| 3h, -S9 | Vehicle Control | < 5% |
| Low | < 5% | |
| Mid | < 5% | |
| High | < 5% | |
| 3h, +S9 | Vehicle Control | < 5% |
| Low | < 5% | |
| Mid | < 5% | |
| High | < 5% | |
| 24h, -S9 | Vehicle Control | < 5% |
| Low | < 5% | |
| Mid | < 5% | |
| High | < 5% |
Table 3: Illustrative results of the in vitro chromosomal aberration test for this compound in CHO cells, showing no clastogenic potential.
This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects.
-
Cell Line: Mouse lymphoma L5178Y cells are frequently used for this assay.[13][14][15][16]
-
Exposure: Cells are exposed to this compound, vehicle, and positive controls under similar conditions as the chromosomal aberration test (short-term with and without S9, and long-term without S9).
-
Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one mitotic division after treatment.
-
Harvest and Staining: Cells are harvested and stained to visualize the nuclei and micronuclei.
-
Scoring: The frequency of micronuclei in binucleated cells is determined by microscopic analysis.
-
Evaluation: A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.
| Treatment Condition | This compound Concentration (µM) | % Binucleated Cells with Micronuclei |
| 3h, -S9 | Vehicle Control | < 3% |
| Low | < 3% | |
| Mid | < 3% | |
| High | < 3% | |
| 3h, +S9 | Vehicle Control | < 3% |
| Low | < 3% | |
| Mid | < 3% | |
| High | < 3% | |
| 24h, -S9 | Vehicle Control | < 3% |
| Low | < 3% | |
| Mid | < 3% | |
| High | < 3% |
Table 4: Illustrative results of the in vitro micronucleus test for this compound in L5178Y cells, indicating no induction of micronuclei.
Phototoxicity Assessment
The 3T3 Neutral Red Uptake (NRU) phototoxicity test is the standard in vitro method to assess the potential of a substance to become cytotoxic in the presence of light.
-
Cell Line: Balb/c 3T3 mouse fibroblasts are the standard cell line for this assay.[17][18][19][20][21]
-
Exposure: Two sets of plates with 3T3 cells are treated with a range of concentrations of this compound.
-
Irradiation: One set of plates is exposed to a non-toxic dose of simulated solar UVA/visible light, while the other set is kept in the dark.
-
Cytotoxicity Measurement: Cell viability in both irradiated and non-irradiated plates is determined using the Neutral Red Uptake assay, as described in section 3.1.
-
Data Analysis: The IC50 values are calculated for both the irradiated (+UVA) and non-irradiated (-UVA) conditions. A Photo-Irritation Factor (PIF) is calculated by dividing the IC50 (-UVA) by the IC50 (+UVA). A PIF greater than a certain threshold (typically 5) suggests phototoxic potential.
| Condition | IC50 (µM) | Photo-Irritation Factor (PIF) | Result |
| - UVA | > 100 | < 2 | Non-phototoxic |
| + UVA | > 100 |
Table 5: Illustrative results of the 3T3 NRU phototoxicity test for this compound, indicating no phototoxic potential.
Summary and Conclusion
The initial toxicological screening of this compound in cell cultures is a critical component of its non-clinical safety evaluation. The standard battery of in vitro assays, including tests for cytotoxicity, genotoxicity (gene mutation and chromosomal damage), and phototoxicity, provides essential information about the compound's potential to cause cellular damage. Based on publicly available regulatory summaries, this compound has undergone this rigorous testing and has demonstrated a favorable safety profile, with no evidence of cytotoxicity, genotoxicity, or phototoxicity in these preclinical models. This in vitro safety data, combined with its localized mechanism of action and minimal systemic absorption, supports its continued development and clinical use for the treatment of chronic idiopathic constipation.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 3. pmda.go.jp [pmda.go.jp]
- 4. Correlation between the results of in vitro and in vivo chromosomal damage tests in consideration of exposure levels of test chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy, long‐term safety, and impact on quality of life of elobixibat in more severe constipation: Post hoc analyses of two phase 3 trials in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug Profile Elobixibat for the Treatment of Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 10. A comparison of chromosome aberration induction by 25 compounds tested by two Chinese hamster cell (CHL and CHO) systems in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chromosome aberration and sister chromatid exchange tests in Chinese hamster ovary cells in vitro: II. Results with 20 chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chromosomal aberrations and sister chromatid exchange tests in Chinese hamster ovary cells in vitro. IV. Results with 15 chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of different cytotoxicity measures for the in vitro micronucleus test (MNVit) in L5178Y tk(+/-) cells: Summary of 4 compounds (Mitomycin C, Cyclophosphamide, Colchicine and Diethylstilboestrol) with clastogenic and aneugenic mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. [Application of in vitro micronucleus tests using L5178Y mouse lymphoma and WTK1 human lymphoblastoid cell lines to antimutagenicity assay] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. iivs.org [iivs.org]
- 18. The International EU/COLIPA In Vitro Phototoxicity Validation Study: Results of Phase II (Blind Trial). Part 1: The 3T3 NRU Phototoxicity Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The 3T3 neutral red uptake phototoxicity test: practical experience and implications for phototoxicity testing--the report of an ECVAM-EFPIA workshop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Protocol for In Vitro Assessment of (S)-Elobixibat IBAT Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Elobixibat is a potent, orally available inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT or SLC10A2).[1][2] IBAT is primarily expressed in the terminal ileum and is responsible for the reabsorption of approximately 95% of bile acids, a critical step in their enterohepatic circulation.[3][4] By inhibiting IBAT, this compound increases the concentration of bile acids in the colon, which in turn stimulates colonic secretion and motility.[1][5][6] This mechanism of action makes it an effective therapeutic agent for chronic idiopathic constipation.[3][7]
This application note provides a detailed protocol for the in vitro assessment of this compound's inhibitory activity on human IBAT. The described cell-based assay utilizes human embryonic kidney 293 (HEK293) cells transiently or stably expressing the human IBAT/SLC10A2 transporter. The inhibition of IBAT is quantified by measuring the uptake of a radiolabeled bile acid substrate, such as [³H]-taurocholic acid, in the presence of varying concentrations of this compound. This protocol is essential for researchers and drug development professionals seeking to characterize the potency and selectivity of IBAT inhibitors.
Signaling Pathway of IBAT Inhibition by this compound
Caption: Mechanism of this compound action on the ileal bile acid transporter (IBAT).
Experimental Workflow
Caption: Experimental workflow for the in vitro IBAT inhibition assay.
Quantitative Data Summary
| Parameter | Value | Cell Line | Substrate | Reference |
| This compound IC₅₀ | 0.53 ± 0.17 nM | HEK293 cells expressing human IBAT | Glycocholic acid | [3] |
| This compound Kᵢ | 0.2 µM | CHO cells expressing human IBAT | Taurocholic acid | [8] |
Experimental Protocols
Materials and Reagents
-
Cell Lines:
-
Human Embryonic Kidney (HEK293) cells stably or transiently transfected with the human SLC10A2 gene (encoding IBAT).
-
Wild-type HEK293 cells (as a negative control).
-
-
Culture Media:
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Selection antibiotic (e.g., G418) for stable cell lines.
-
-
Assay Buffers:
-
Uptake Buffer (Sodium-containing): Hanks' Balanced Salt Solution (HBSS) or a similar buffer containing NaCl.
-
Wash Buffer (Sodium-free): HBSS or a similar buffer where NaCl is replaced with choline chloride.
-
-
Substrate:
-
Radiolabeled taurocholic acid, such as [³H]-taurocholic acid.
-
-
Test Compound:
-
This compound.
-
-
Reagents for Cell Lysis and Scintillation Counting:
-
Cell lysis buffer (e.g., 0.1 N NaOH with 0.1% SDS).
-
Liquid scintillation cocktail.
-
-
Equipment:
-
24-well cell culture plates.
-
Liquid scintillation counter.
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.).
-
Cell Culture and Plating
-
Culture the IBAT-expressing HEK293 cells and wild-type HEK293 cells in T-75 flasks using the appropriate culture medium. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
For the assay, detach the cells using trypsin-EDTA and seed them into 24-well plates at a density that allows them to reach approximately 90% confluency on the day of the experiment.
-
Incubate the plates for 24-48 hours.
In Vitro IBAT Inhibition Assay
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in the uptake buffer to achieve the desired final concentrations for the concentration-response curve. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects cell viability (typically ≤ 0.5%).
-
Prepare the substrate solution by diluting [³H]-taurocholic acid in the uptake buffer to the desired final concentration (e.g., a concentration close to the Kₘ of the transporter).
-
-
Assay Procedure:
-
Aspirate the culture medium from the wells of the 24-well plate.
-
Wash the cells once with pre-warmed uptake buffer.
-
Add the prepared this compound dilutions (or vehicle control) to the respective wells.
-
Pre-incubate the cells with the test compound for a defined period (e.g., 10-15 minutes) at 37°C.
-
Initiate the uptake reaction by adding the [³H]-taurocholic acid solution to each well.
-
Incubate for a specific time that falls within the linear range of uptake (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold, sodium-free wash buffer. This step is crucial to remove extracellular radiolabeled substrate and stop the sodium-dependent transport.
-
-
Quantification:
-
Lyse the cells in each well by adding a cell lysis buffer.
-
Transfer the lysate from each well into a scintillation vial.
-
Add the liquid scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis
-
Determine the specific IBAT-mediated uptake by subtracting the CPM values obtained from the wild-type HEK293 cells from the CPM values of the IBAT-expressing cells.
-
Normalize the data by expressing the uptake in the presence of this compound as a percentage of the uptake in the vehicle control wells (100% activity).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the concentration-response data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the IBAT-mediated substrate uptake.
Conclusion
This application note provides a comprehensive and detailed protocol for the in vitro assessment of this compound's inhibitory effect on the ileal bile acid transporter. Adherence to this protocol will enable researchers to accurately determine the potency of this compound and other potential IBAT inhibitors, which is a critical step in the preclinical evaluation of new therapeutic agents for constipation and other disorders related to bile acid malabsorption.
References
- 1. Apical Sodium Dependent Bile Acid Transporter (ASBT, SLC10A2): A Potential Prodrug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. altogenlabs.com [altogenlabs.com]
- 3. Functional Characterization of Genetic Variants in the Apical Sodium-Dependent Bile Acid Transporter (ASBT; SLC10A2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. tripod.nih.gov [tripod.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cell-based BSEP trans-inhibition: A novel, non-invasive test for diagnosis of antibody-induced BSEP deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ileal bile acid transporter inhibition, CYP7A1 induction, and antilipemic action of 264W94 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Efficacy Testing of (S)-Elobixibat in Rodent Models of Chronic Constipation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for inducing chronic constipation in rodent models and methodologies for evaluating the efficacy of (S)-Elobixibat, a locally acting ileal bile acid transporter (IBAT) inhibitor. The provided information is intended to guide researchers in the preclinical assessment of this compound and similar compounds for the treatment of chronic constipation.
Introduction
Chronic constipation is a prevalent gastrointestinal disorder characterized by infrequent bowel movements, hard stools, and difficulty with defecation. This compound offers a novel therapeutic approach by inhibiting the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT). This inhibition reduces the reabsorption of bile acids in the terminal ileum, leading to increased concentrations of bile acids in the colon. The elevated colonic bile acids stimulate fluid secretion and colonic motility, thereby alleviating the symptoms of constipation.[1][2][3][4]
To evaluate the in vivo efficacy of this compound, robust and reproducible rodent models of chronic constipation are essential. This document details two widely used models: the loperamide-induced constipation model and the low-fiber diet-induced constipation model.
Mechanism of Action of this compound
This compound is a potent and selective inhibitor of IBAT. By blocking this transporter, it disrupts the enterohepatic circulation of bile acids. This leads to:
-
Increased Colonic Bile Acids: Higher concentrations of bile acids in the colon act as natural secretagogues and prokinetics.
-
Stimulation of Colonic Secretion: Bile acids increase water and electrolyte secretion into the colonic lumen, softening the stool.
-
Enhanced Colonic Motility: Bile acids stimulate colonic contractions and transit, increasing the frequency of bowel movements.
Below is a diagram illustrating the signaling pathway of this compound.
Rodent Models of Chronic Constipation
Loperamide-Induced Constipation Model
This is a widely used and well-characterized model that mimics opioid-induced constipation, a common side effect of opioid analgesics. Loperamide, a peripherally acting μ-opioid receptor agonist, inhibits intestinal motility and fluid secretion.[1][5][6][7][8]
Experimental Protocol
Detailed Methodology:
-
Animals: Male Sprague-Dawley rats (180-220 g) or male ICR mice (20-25 g) are commonly used.
-
Acclimatization: House the animals for at least one week under standard laboratory conditions (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with free access to standard chow and water.
-
Constipation Induction:
-
Prepare a loperamide hydrochloride solution in a suitable vehicle (e.g., 0.9% saline).
-
Administer loperamide at a dose of 5-10 mg/kg body weight either subcutaneously (s.c.) or orally (p.o.) once or twice daily for a period of 3 to 7 days.[1][5][6][7] The control group should receive the vehicle alone.
-
-
This compound Administration:
-
Prepare a suspension of this compound in a vehicle such as 0.5% carboxymethylcellulose (CMC).
-
Administer this compound orally at various doses (e.g., 1, 3, and 10 mg/kg) daily, either concurrently with loperamide or after the constipation induction period.
-
-
Efficacy Parameters:
-
Fecal Pellet Output: House animals in individual cages with a wire mesh bottom. Collect fecal pellets daily at a specific time. Record the total number of pellets and their total wet weight.
-
Fecal Water Content: Dry the collected fecal pellets in an oven at 60°C until a constant weight is achieved. The water content is calculated as: [(Wet Weight - Dry Weight) / Wet Weight] x 100%.
-
Gastrointestinal Transit (GIT) Time: On the final day of the experiment, after a period of fasting (e.g., 12 hours with water ad libitum), orally administer a charcoal meal (e.g., 5% activated charcoal in 10% gum arabic solution, 10 ml/kg). After a set time (e.g., 30 minutes for mice, 60 minutes for rats), euthanize the animals and carefully dissect the small intestine from the pylorus to the cecum. Measure the total length of the small intestine and the distance traveled by the charcoal meal. The GIT rate is calculated as: (Distance traveled by charcoal / Total length of small intestine) x 100%.[1]
-
Data Presentation (Illustrative)
Note: The following data are illustrative and do not represent actual experimental results for this compound, as such preclinical data is not publicly available. These tables serve as templates for presenting experimental findings.
Table 1: Effect of this compound on Fecal Parameters in Loperamide-Induced Constipated Rats
| Treatment Group | Dose (mg/kg) | Number of Fecal Pellets (24h) | Fecal Wet Weight ( g/24h ) | Fecal Water Content (%) |
| Normal Control | - | 25 ± 3 | 1.8 ± 0.2 | 45 ± 4 |
| Loperamide Control | 5 | 8 ± 2 | 0.6 ± 0.1 | 25 ± 3 |
| This compound | 1 | 12 ± 2# | 0.9 ± 0.1# | 30 ± 3# |
| This compound | 3 | 18 ± 3# | 1.3 ± 0.2# | 38 ± 4# |
| This compound | 10 | 23 ± 3# | 1.7 ± 0.2# | 43 ± 4# |
| Positive Control (e.g., Lubiprostone) | 1 | 20 ± 3# | 1.5 ± 0.2# | 40 ± 3# |
| Data are presented as Mean ± SEM. p < 0.05 vs. Normal Control; #p < 0.05 vs. Loperamide Control. |
Table 2: Effect of this compound on Gastrointestinal Transit in Loperamide-Induced Constipated Rats
| Treatment Group | Dose (mg/kg) | Gastrointestinal Transit Rate (%) |
| Normal Control | - | 75 ± 5 |
| Loperamide Control | 5 | 40 ± 4 |
| This compound | 1 | 50 ± 4# |
| This compound | 3 | 62 ± 5# |
| This compound | 10 | 70 ± 5# |
| Positive Control (e.g., Lubiprostone) | 1 | 65 ± 4# |
| Data are presented as Mean ± SEM. p < 0.05 vs. Normal Control; #p < 0.05 vs. Loperamide Control. |
Low-Fiber Diet-Induced Constipation Model
This model reflects constipation caused by insufficient dietary fiber intake, a common cause of chronic constipation in humans. A diet deficient in fiber leads to decreased stool bulk, harder stools, and prolonged transit time.[9][10]
Experimental Protocol
Detailed Methodology:
-
Animals: Male Wistar rats (180-220 g) or C57BL/6 mice (20-25 g) are suitable for this model.
-
Acclimatization: Similar to the loperamide model, acclimatize animals for at least one week.
-
Dietary Induction of Constipation:
-
Low-Fiber Diet Composition: A typical low-fiber diet consists of high protein (e.g., casein), carbohydrates (e.g., corn starch, sucrose), and fat, with minimal or no fiber content. A representative composition is: 41.5% corn starch, 24.5% milk casein, 10.0% sucrose, 10.0% dextrin, 7.0% mineral mixture, 6.0% corn oil, and 1.0% vitamin mixture.[10]
-
Induction Period: Feed the animals the low-fiber diet for 3 to 5 weeks to establish a chronic constipation phenotype. The normal control group should be fed a standard diet with normal fiber content.
-
-
This compound Administration:
-
Following the induction period, divide the constipated animals into treatment groups.
-
Administer this compound orally at various doses (e.g., 1, 3, and 10 mg/kg) or vehicle daily for a specified treatment period (e.g., 2 weeks).
-
-
Efficacy Parameters:
-
The same parameters as in the loperamide-induced constipation model (fecal pellet output, fecal water content, and gastrointestinal transit time) should be measured to assess the efficacy of this compound.
-
Data Presentation (Illustrative)
Note: The following data are illustrative and do not represent actual experimental results for this compound. These tables are for guidance on data presentation.
Table 3: Effect of this compound on Fecal Parameters in Low-Fiber Diet-Induced Constipated Mice
| Treatment Group | Diet | Dose (mg/kg) | Number of Fecal Pellets (24h) | Fecal Wet Weight ( g/24h ) | Fecal Water Content (%) |
| Normal Control | Standard | - | 20 ± 2 | 1.5 ± 0.2 | 48 ± 4 |
| Low-Fiber Control | Low-Fiber | - | 7 ± 2 | 0.5 ± 0.1 | 28 ± 3 |
| This compound | Low-Fiber | 1 | 10 ± 2# | 0.8 ± 0.1# | 33 ± 3# |
| This compound | Low-Fiber | 3 | 15 ± 3# | 1.1 ± 0.2# | 40 ± 4# |
| This compound | Low-Fiber | 10 | 19 ± 2# | 1.4 ± 0.2# | 46 ± 4# |
| Positive Control (e.g., Prucalopride) | Low-Fiber | 1 | 17 ± 3# | 1.3 ± 0.2# | 42 ± 3# |
| Data are presented as Mean ± SEM. p < 0.05 vs. Normal Control; #p < 0.05 vs. Low-Fiber Control. |
Table 4: Effect of this compound on Gastrointestinal Transit in Low-Fiber Diet-Induced Constipated Mice
| Treatment Group | Diet | Dose (mg/kg) | Gastrointestinal Transit Rate (%) |
| Normal Control | Standard | - | 80 ± 6 |
| Low-Fiber Control | Low-Fiber | - | 45 ± 5 |
| This compound | Low-Fiber | 1 | 55 ± 5# |
| This compound | Low-Fiber | 3 | 65 ± 6# |
| This compound | Low-Fiber | 10 | 75 ± 5# |
| Positive Control (e.g., Prucalopride) | Low-Fiber | 1 | 70 ± 6# |
| Data are presented as Mean ± SEM. p < 0.05 vs. Normal Control; #p < 0.05 vs. Low-Fiber Control. |
Conclusion
The loperamide-induced and low-fiber diet-induced constipation models are valuable preclinical tools for evaluating the efficacy of novel therapeutic agents like this compound. These models allow for the quantitative assessment of key constipation-related parameters, providing essential data to support further clinical development. The protocols and illustrative data tables provided herein offer a comprehensive guide for researchers aiming to investigate the potential of IBAT inhibitors in the treatment of chronic constipation. It is important to note that while these protocols are based on established methodologies, specific parameters such as drug dosages and treatment durations may require optimization for individual laboratory settings.
References
- 1. Drug Profile Elobixibat for the Treatment of Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of A3309, an ileal bile ac ... | Article | H1 Connect [archive.connect.h1.co]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. Safety and Efficacy of Elobixibat, an Ileal Bile Acid Transporter Inhibitor, in Elderly Patients With Chronic Idiopathic Constipation According to Administration Time: Interim Analysis of Post-marketing Surveillance [jnmjournal.org]
- 5. Elobixibat for the treatment of constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. Efficacy and safety of elobixibat in patients with chronic constipation—A randomized, multicenter, double-blind, placebo-controlled, parallel-group study from India - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elobixibat Improves Stool/Gas Distribution and Fecal Bile Acids in Older Adults With Chronic Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
Application Notes & Protocols: Quantification of (S)-Elobixibat in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the quantitative analysis of (S)-Elobixibat in human plasma using a validated ultra-sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Introduction
This compound is a potent and locally acting inhibitor of the ileal bile acid transporter, developed for the treatment of chronic idiopathic constipation.[1] Accurate and reliable quantification of this compound in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note describes a robust LC-MS/MS method for the determination of this compound in human plasma, suitable for high-throughput analysis in a clinical or research setting.
Methodology: LC-MS/MS
This method utilizes liquid-liquid extraction for sample cleanup followed by analysis using a triple quadrupole mass spectrometer.
Materials and Reagents
-
This compound reference standard
-
This compound-d5 (internal standard)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (AR grade)
-
Ammonium formate (AR grade)
-
Methyl tertiary butyl ether (MTBE)
-
Human plasma (blank, drug-free)
Instrumentation
-
Liquid Chromatograph: Agilent 1260 Infinity II Series or equivalent
-
Mass Spectrometer: SCIEX QTRAP 5500 or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: Kinetex® EVO C18 (specific dimensions not provided in the search result, but a common dimension is 100 x 2.1 mm, 1.7 µm) or Thermo scientific Base Deactivated Silica BDS Hypersil-C18 (150 × 4.6 mm; 5 μm).[1][2][3]
Experimental Protocols
3.1. Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solution: Prepare a stock solution of this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a mixture of acetonitrile and water (1:1, v/v).
-
Calibration Curve Standards and QC Samples: Spike appropriate volumes of the working standard solutions into blank human plasma to obtain calibration standards over the desired concentration range (e.g., 20.0 - 1500.0 pg/mL) and QC samples at low, medium, and high concentrations.[1]
-
Internal Standard (IS) Working Solution: Prepare a working solution of this compound-d5 in methanol.
3.2. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of plasma sample (calibration standard, QC, or unknown), add 200 µL of 10% formic acid.[1]
-
Add a fixed volume of the internal standard working solution.
-
Vortex for 30 seconds.
-
Add 3 mL of methyl tertiary butyl ether (MTBE).[1]
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
3.3. LC-MS/MS Conditions
| Parameter | Condition |
| Column | Kinetex® EVO C18 |
| Mobile Phase | Acetonitrile : 20 mM Ammonium Formate (acidified with 0.1% Formic Acid) (80:20, v/v)[1] |
| Flow Rate | 0.6 mL/min[1] |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[1] |
| MRM Transitions | This compound: m/z 696 → 593.1--INVALID-LINK--1-Elobixibat-d5 (IS): m/z 701 → 598.1[1] |
| Gas Temperature | 550°C |
| IonSpray Voltage | 5500 V |
Data Analysis
Quantification is performed using the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model (1/x²).
Quantitative Data Summary
The following table summarizes the validation parameters for the described LC-MS/MS method.[1]
| Validation Parameter | Result |
| Linearity Range | 20.0 - 1500.0 pg/mL[1] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 20.0 pg/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Intra-day Accuracy (% Bias) | Within ±15% |
| Inter-day Accuracy (% Bias) | Within ±15% |
| Recovery | Consistent and reproducible |
| Matrix Effect | No significant matrix effect observed |
| Stability | Stable under various storage and handling conditions (freeze-thaw, bench-top, long-term) |
Visualizations
Caption: LC-MS/MS analytical workflow for this compound in plasma.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The detailed protocol and performance characteristics presented in this application note will be valuable for researchers and scientists involved in the clinical development and study of this therapeutic agent.
References
- 1. A novel ultra-sensitive LC-MS/MS method for determination of elobixibat in human plasma; Application to a bioequivalence study on healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. development-of-stability-indicating-reversed-phase-hplc-method-for-determination-of-elobixibat-in-pure-form-and-laboratory-prepared-tablets-application-to-dissolution-study - Ask this paper | Bohrium [bohrium.com]
- 3. Development of stability indicating reversed-phase high-performance liquid chromatography method for determination of elobixibat in pure form and laboratory prepared tablets: Application to dissolution study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Bile Acid Signaling Pathways Using (S)-Elobixibat
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Elobixibat is a potent and selective inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1][2] By blocking the reabsorption of bile acids in the terminal ileum, this compound increases the concentration of bile acids in the colon and interrupts the enterohepatic circulation.[1][2][3][4][5] This targeted mechanism of action makes it a valuable pharmacological tool to investigate the complex signaling pathways regulated by bile acids. These pathways play crucial roles in lipid metabolism, glucose homeostasis, and inflammatory responses, primarily through the activation of farnesoid X receptor (FXR) and Takeda G-protein-coupled receptor 5 (TGR5).[6][7][8][9] This document provides detailed application notes and experimental protocols for utilizing this compound to study these signaling cascades in both in vitro and in vivo models.
Introduction
Bile acids, once considered solely as digestive surfactants, are now recognized as critical signaling molecules. They modulate gene expression and cellular function by activating nuclear receptors like FXR and membrane receptors like TGR5. The enterohepatic circulation of bile acids is a tightly regulated process that is essential for maintaining bile acid homeostasis. This compound, by inhibiting IBAT, effectively disrupts this circulation, leading to a cascade of downstream effects that can be experimentally harnessed to understand bile acid signaling.[3][10]
Key Signaling Events Modulated by this compound:
-
Increased colonic bile acids: The primary effect of IBAT inhibition is an elevated concentration of bile acids in the colon, which can stimulate colonic motility and secretion.[2][10][11]
-
Reduced intestinal FXR activation: By decreasing the reabsorption of bile acids in the ileum, this compound reduces the activation of FXR in enterocytes.[3]
-
Decreased Fibroblast Growth Factor 19 (FGF19) secretion: Reduced intestinal FXR activation leads to a decrease in the secretion of FGF19 (FGF15 in rodents), a key hormone that regulates bile acid synthesis in the liver.[3][10][12]
-
Increased bile acid synthesis: The reduction in circulating FGF19 relieves the feedback inhibition on cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, leading to an upregulation of bile acid production from cholesterol.[3][10][12]
-
Systemic effects: These alterations in bile acid and FGF19 signaling can have systemic effects on lipid and glucose metabolism.
These application notes will guide researchers in designing and executing experiments to dissect these intricate signaling pathways using this compound.
Data Presentation
The following tables provide a structured overview of the expected quantitative data from the described experimental protocols.
Table 1: In Vivo Animal Model - Key Biomarker Changes
| Parameter | Expected Change with this compound | Method of Analysis |
| Serum Biomarkers | ||
| Total Bile Acids | Decrease[13] | Colorimetric/Fluorometric Assay[14][15][16] |
| 7α-hydroxy-4-cholesten-3-one (C4) | Increase[3][12] | ELISA / LC-MS |
| FGF19 (human) / FGF15 (rodent) | Decrease[3][10][12] | ELISA[17][18][19][20] |
| Total Cholesterol | Decrease | Colorimetric Assay |
| LDL Cholesterol | Decrease[6] | Colorimetric Assay |
| HDL Cholesterol | Variable | Colorimetric Assay |
| Triglycerides | Decrease[13] | Colorimetric Assay |
| Fecal Biomarkers | ||
| Total Bile Acids | Increase[11][12] | LC-MS / GC-MS[21] |
| Hepatic Gene Expression | ||
| CYP7A1 | Upregulation[3] | qPCR[22][23][24][25] |
| CYP8B1 | Upregulation | qPCR |
| FXR (NR1H4) | Variable | qPCR |
| SHP (NR0B2) | Downregulation | qPCR |
| Ileal Gene Expression | ||
| FGF19 (human) / FGF15 (rodent) | Downregulation | qPCR |
| IBAT (SLC10A2) | Variable | qPCR |
Table 2: In Vitro Cell-Based Assays - Reporter Gene Activity
| Cell Line | Treatment | Reporter Construct | Expected Change in Reporter Activity |
| Caco-2 cells | This compound + Bile Acids | FXR-responsive element luciferase | Decrease (indirectly, by blocking BA uptake) |
| HuH7 cells | Conditioned media from this compound-treated Caco-2 cells | CYP7A1-promoter luciferase | Increase |
Experimental Protocols
In Vivo Animal Model: Murine Model of IBAT Inhibition
This protocol describes the use of this compound in a murine model to investigate its effects on bile acid homeostasis and related signaling pathways.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
C57BL/6 mice (male, 8-10 weeks old)
-
Metabolic cages for fecal and urine collection
-
Standard laboratory animal diet
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Tissue collection and preservation supplies (RNAlater, formalin, liquid nitrogen)
Procedure:
-
Animal Acclimatization: Acclimatize mice to individual housing in metabolic cages for 3-5 days before the start of the experiment.
-
Dosing:
-
Prepare a suspension of this compound in the vehicle at the desired concentration.
-
Administer this compound or vehicle to mice via oral gavage once daily for the desired study duration (e.g., 7-14 days). A typical dose range for preclinical studies is 1-10 mg/kg.
-
-
Sample Collection:
-
Feces: Collect feces daily for the duration of the study for bile acid analysis.
-
Blood: At the end of the study, collect blood via cardiac puncture or from the retro-orbital sinus into EDTA-coated tubes. Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C.
-
Tissues: Euthanize mice and collect the liver and terminal ileum.
-
For gene expression analysis, place a small piece of tissue in RNAlater and store at 4°C overnight, then transfer to -80°C.
-
For histology, fix a portion of the liver in 10% neutral buffered formalin.[26][27]
-
For bile acid analysis, snap-freeze tissue samples in liquid nitrogen and store at -80°C.[28]
-
-
-
Biochemical Analysis:
-
Analyze plasma samples for total bile acids, C4, FGF19/FGF15, total cholesterol, LDL, HDL, and triglycerides using commercially available assay kits.
-
Extract and quantify fecal and hepatic bile acids using LC-MS or GC-MS.[28]
-
-
Gene Expression Analysis:
-
Isolate total RNA from liver and ileum samples.
-
Perform reverse transcription to synthesize cDNA.
-
Conduct quantitative PCR (qPCR) to analyze the expression of target genes (see Table 1).[22]
-
-
Histological Analysis:
In Vitro Cell-Based Assay: Caco-2 and HuH7 Co-culture Model
This protocol utilizes a co-culture system to model the gut-liver axis and investigate the indirect effects of this compound on hepatic bile acid synthesis.
Materials:
-
Caco-2 cells (human colon adenocarcinoma)
-
HuH7 cells (human hepatoma)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Transwell inserts (0.4 µm pore size)
-
Bile acid cocktail (e.g., cholic acid, chenodeoxycholic acid)
-
This compound
-
Reporter plasmids (FXR-responsive element luciferase, CYP7A1-promoter luciferase)
-
Transfection reagent
-
Luciferase assay system
Procedure:
-
Cell Culture:
-
Culture Caco-2 and HuH7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed Caco-2 cells on Transwell inserts and allow them to differentiate for 18-21 days to form a polarized monolayer.
-
Seed HuH7 cells in the bottom of the companion plate.
-
-
Transfection:
-
Transfect Caco-2 cells with an FXR-responsive element luciferase reporter plasmid.
-
Transfect HuH7 cells with a CYP7A1-promoter luciferase reporter plasmid.
-
-
Treatment:
-
Once the Caco-2 monolayer is established, assemble the co-culture system by placing the Transwell inserts with Caco-2 cells into the wells containing HuH7 cells.
-
Add a bile acid cocktail to the apical side of the Caco-2 cells.
-
Treat the apical side of the Caco-2 cells with varying concentrations of this compound or vehicle.
-
Incubate for 24-48 hours.
-
-
Luciferase Assay:
-
After incubation, lyse the Caco-2 and HuH7 cells separately.
-
Measure luciferase activity in the cell lysates using a luciferase assay system.
-
Normalize luciferase activity to total protein concentration.
-
Quantitative PCR (qPCR) Protocol
Materials:
-
RNA isolation kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Primers for target genes (e.g., CYP7A1, FXR, FGF19) and housekeeping genes (e.g., GAPDH, ACTB)
Procedure:
-
RNA Isolation: Isolate total RNA from tissue or cell samples according to the manufacturer's protocol. Assess RNA quality and quantity.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit.
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers, and cDNA template.
-
Run the qPCR reaction in a real-time PCR system with appropriate cycling conditions.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to the expression of housekeeping genes.[22]
-
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol for FGF19 and C4
Materials:
-
Commercially available ELISA kits for human/murine FGF19 and C4[17][18][19]
-
Plasma samples
-
Microplate reader
Procedure:
-
Sample Preparation: Thaw plasma samples on ice. Dilute samples as recommended by the ELISA kit manufacturer.[17]
-
ELISA:
-
Follow the manufacturer's instructions for the specific ELISA kit.[17] This typically involves:
-
Adding standards and samples to the antibody-coated microplate.
-
Incubating and washing the plate.
-
Adding a detection antibody.
-
Incubating and washing.
-
Adding a substrate and stopping the reaction.
-
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve and calculate the concentration of FGF19 or C4 in the samples.
-
Visualization of Signaling Pathways and Workflows
Caption: this compound inhibits IBAT, disrupting bile acid signaling.
Caption: In vivo experimental workflow for studying this compound.
Caption: Logical cascade of this compound's effects on bile acid metabolism.
References
- 1. Elobixibat - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Elobixibat Hydrate? [synapse.patsnap.com]
- 3. Elobixibat and its potential role in chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. Safety and Efficacy of Elobixibat, an Ileal Bile Acid Transporter Inhibitor, in Elderly Patients With Chronic Idiopathic Constipation According to Administration Time: Interim Analysis of Post-marketing Surveillance [jnmjournal.org]
- 6. Drug Profile Elobixibat for the Treatment of Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulating Bile Acid Pathways and TGR5 Receptors for Treating Liver and GI Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Role of FGF19 and MALRD1 in Enterohepatic Bile Acid Signaling [frontiersin.org]
- 9. Bile Acid Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. Elobixibat Improves Stool/Gas Distribution and Fecal Bile Acids in Older Adults With Chronic Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of elobixibat on serum and fecal bile acid levels and constipation symptoms in patients with chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ileal Bile Acid Transporter Inhibition for the Treatment of Chronic Constipation, Cholestatic Pruritus, and NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Total Bile Acid Assays [cellbiolabs.com]
- 15. Bile Acid Assays | Cell Biolabs [cellbiolabs.com]
- 16. bioassaysys.com [bioassaysys.com]
- 17. eaglebio.com [eaglebio.com]
- 18. Human FGF19 ELISA Kit (EHFGF19) - Invitrogen [thermofisher.com]
- 19. Fibroblast Growth Factor 19 Human ELISA | BioVendor R&D [biovendor.com]
- 20. assaygenie.com [assaygenie.com]
- 21. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 4.5. qPCR Analysis of Gene Transcripts Involved in Bile Acid and Cholesterol Homeostasis [bio-protocol.org]
- 23. origene.com [origene.com]
- 24. researchgate.net [researchgate.net]
- 25. Changes in the expression of genes related to bile acid synthesis and transport by the rat liver during hepatocarcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pubcompare.ai [pubcompare.ai]
- 27. Liver Tissue Processing and Normal Histology | Abdominal Key [abdominalkey.com]
- 28. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 29. Liver Histology Diagnostic and Prognostic Features - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining the Functional Activity of (S)-Elobixibat
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Elobixibat is a potent and selective inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT or SLC10A2). This transporter is primarily responsible for the reabsorption of bile acids from the small intestine into the enterohepatic circulation. By inhibiting IBAT, this compound increases the concentration of bile acids in the colon, which enhances colonic secretion and motility. This mechanism of action makes it an effective therapeutic agent for chronic constipation.
These application notes provide detailed protocols for cell-based assays to determine the functional activity of this compound by quantifying its inhibitory effect on the IBAT/ASBT transporter.
Mechanism of Action: this compound Signaling Pathway
This compound acts as a competitive inhibitor of the IBAT/ASBT transporter located on the apical membrane of enterocytes in the terminal ileum. This inhibition disrupts the normal enterohepatic circulation of bile acids, leading to a higher concentration of bile acids in the colon. The increased colonic bile acids stimulate secretion and motility, leading to therapeutic effects in conditions like chronic constipation. A secondary effect of reduced bile acid reabsorption is the decreased activation of the farnesoid X receptor (FXR) in enterocytes, which in turn reduces the feedback inhibition of bile acid synthesis in the liver.
Quantitative Data Summary
The functional activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50) against the IBAT/ASBT transporter. The table below summarizes key quantitative parameters.
| Parameter | Value | Cell Line | Assay Type | Reference |
| IC50 of this compound | 0.53 ± 0.17 nM | HEK293 cells expressing human IBAT | In vitro transporter inhibition | |
| Taurocholate Km (human ASBT) | 12 µM | CHO cells | [3H]Taurocholate Uptake | |
| Taurocholate Vmax (human ASBT) | 2740 pmol/min/mg protein | CHO cells | [3H]Taurocholate Uptake |
Experimental Protocols
Two primary types of cell-based assays are recommended for determining the functional activity of this compound: a direct bile acid uptake inhibition assay and an indirect FXR reporter gene assay.
Bile Acid Uptake Inhibition Assay
This assay directly measures the ability of this compound to inhibit the uptake of a labeled bile acid substrate into cells expressing the IBAT/ASBT transporter.
Materials:
-
CHO or HEK293 cells stably expressing human IBAT/ASBT
-
Cell culture medium (e.g., DMEM/F-12) with appropriate supplements
-
Hanks' Balanced Salt Solution (HBSS) with and without Sodium
-
[3H]Taurocholate
-
This compound
-
Scintillation cocktail
-
Cell lysis buffer (e.g., 0.1 N NaOH with 0.1% SDS)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the IBAT/ASBT-expressing cells into a 96-well plate at a density of 3-5 x 104 cells per well.
-
Cell Culture: Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator to allow for adherence and monolayer formation.
-
Pre-incubation with Inhibitor:
-
Prepare serial dilutions of this compound in sodium-containing HBSS.
-
Aspirate the culture medium from the wells and wash the cells once with warm HBSS.
-
Add the this compound dilutions to the respective wells and pre-incubate for 10-15 minutes at 37°C. Include a vehicle control (DMSO).
-
-
Uptake Initiation:
-
Prepare the uptake solution by adding [3H]Taurocholate to the sodium-containing HBSS (final concentration typically around the Km value, e.g., 10-20 µM).
-
Initiate the uptake by adding the [3H]Taurocholate solution to each well.
-
-
Incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
Termination of Uptake:
-
Aspirate the uptake solution.
-
Wash the cells rapidly three times with ice-cold sodium-free HBSS to stop the transport and remove extracellular radiolabel.
-
-
Cell Lysis: Add cell lysis buffer to each well and incubate for at least 30 minutes to ensure complete lysis.
-
Quantification:
-
Transfer the lysate from each well to a scintillation vial.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Normalize the counts per minute (CPM) to the protein concentration in each well (optional, can perform a separate protein assay).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
This protocol is an alternative to the radiolabeled assay and offers the advantage of avoiding radioactivity.
Materials:
-
CHO or HEK293 cells stably expressing human IBAT/ASBT
-
Cell culture medium
-
HBSS with and without Sodium
-
Fluorescent bile acid analog (e.g., NBD-taurocholate)
-
This compound
-
Cell lysis buffer
-
96-well black, clear-bottom cell culture plates
-
Fluorescence plate reader
Procedure:
-
Follow steps 1-3 from the radiolabeled assay protocol.
-
Uptake Initiation: Prepare the uptake solution with a fluorescent bile acid analog in sodium-containing HBSS and add it to the wells.
-
Incubation: Incubate for 5-10 minutes at 37°C.
-
Termination of Uptake: Aspirate the uptake solution and wash the cells with ice-cold sodium-free HBSS.
-
Quantification:
-
Add HBSS to each well.
-
Measure the intracellular fluorescence using a fluorescence plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.
-
-
Data Analysis: Calculate the IC50 value as described for the radiolabeled assay.
FXR Reporter Gene Assay
This assay indirectly measures the functional activity of this compound by quantifying the activation of the farnesoid X receptor (FXR), a nuclear receptor that is activated by bile acids. Inhibition of bile acid uptake by this compound will lead to a decrease in intracellular bile acids and consequently, a reduction in FXR activation.
Materials:
-
HEK293 cells
-
Cell culture medium
-
Transfection reagent
-
Expression plasmids for human IBAT/ASBT and FXR
-
Luciferase reporter plasmid with a bile acid response element (BARE)
-
Control plasmid for normalization (e.g., Renilla luciferase)
-
Chenodeoxycholic acid (CDCA) or other FXR agonist
-
This compound
-
Dual-luciferase reporter assay system
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate.
-
Transfection:
-
Prepare a transfection mix containing the IBAT/ASBT, FXR, and luciferase reporter plasmids, along with the control plasmid.
-
Transfect the cells according to the manufacturer's protocol for the chosen transfection reagent.
-
-
Incubation: Incubate the cells for 24 hours to allow for gene expression.
-
Treatment:
-
Prepare a solution containing a fixed concentration of an FXR agonist (e.g., CDCA).
-
Prepare serial dilutions of this compound.
-
Treat the cells with the CDCA solution and the different concentrations of this compound.
-
-
Incubation: Incubate for 18-24 hours.
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells using the lysis buffer from the dual-luciferase assay kit.
-
Measure both firefly and Renilla luciferase activities using a luminometer according to the kit's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the concentration of this compound.
-
Determine the concentration of this compound that causes a 50% reduction in the FXR agonist-induced luciferase activity.
-
Conclusion
The described cell-based assays provide robust and reliable methods for determining the functional activity of this compound. The direct bile acid uptake inhibition assay is the preferred method for quantifying the direct interaction of the compound with the IBAT/ASBT transporter and for determining its IC50 value. The FXR reporter gene assay serves as a valuable secondary assay to confirm the downstream cellular consequences of IBAT/ASBT inhibition. These protocols can be adapted for high-throughput screening of other potential IBAT/ASBT inhibitors.
Application of (S)-Elobixibat in Studies of Gastrointestinal Motility: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Elobixibat is a first-in-class, orally available inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT). By selectively inhibiting IBAT in the terminal ileum, this compound reduces the reabsorption of bile acids, leading to an increased concentration of bile acids in the colon.[1][2][3][4] This localized action within the gastrointestinal tract leverages the natural prokinetic and secretory effects of bile acids to stimulate colonic motility and fluid secretion, thereby alleviating symptoms of chronic idiopathic constipation (CIC).[1][2][3][4][5] These dual effects make this compound a novel therapeutic agent for studying and treating disorders of gastrointestinal motility, particularly constipation.[1][2][6]
This document provides detailed application notes and experimental protocols for researchers investigating the effects of this compound on gastrointestinal motility.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of the ileal bile acid transporter (IBAT). This transporter is responsible for the reabsorption of approximately 95% of bile acids from the terminal ileum back into the enterohepatic circulation.[1] By blocking this transporter, this compound increases the amount of bile acids that pass into the colon.[3][4]
In the colon, the elevated concentration of bile acids exerts two main effects:
-
Stimulation of Colonic Motility: Bile acids, particularly secondary bile acids like deoxycholic acid (DCA) and lithocholic acid (LCA), can directly stimulate colonic smooth muscle contractions and increase the frequency of high-amplitude propagating contractions, which are crucial for the mass movement of fecal matter.[1] This is thought to be mediated, in part, through the activation of the Takeda G-protein-coupled receptor 5 (TGR5).[3]
-
Increased Fluid Secretion: Bile acids also act as secretagogues, promoting the secretion of water and electrolytes into the colonic lumen. This is primarily achieved through the activation of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel.[3] The increased fluid content softens the stool and facilitates its passage.
The combined pro-motility and pro-secretory actions of increased colonic bile acids result in accelerated colonic transit, increased stool frequency, and improved stool consistency.[1][5]
Data Presentation
The following tables summarize quantitative data from key clinical trials investigating the efficacy of this compound in patients with chronic constipation.
Table 1: Efficacy of this compound on Spontaneous Bowel Movements (SBMs) in Patients with Chronic Constipation
| Study | Dosage | Treatment Duration | Mean Change in SBMs/week from Baseline (Elobixibat) | Mean Change in SBMs/week from Baseline (Placebo) | p-value vs. Placebo | Reference |
| Phase 3 Trial (Nakajima et al., 2018) | 10 mg once daily | 1 week | 6.4 (least-squares mean) | 1.7 (least-squares mean) | <0.0001 | [7] |
| Phase 2b Trial (Chey et al., 2011) | 10 mg once daily | 1 week | 4.0 | 1.7 | <0.002 | [8] |
| Phase 2b Trial (Chey et al., 2011) | 15 mg once daily | 1 week | 5.4 | 1.7 | <0.001 | [8] |
| Post-marketing Surveillance (Nakajima et al., 2022) | 5, 10, or 15 mg daily | 2 weeks | +2.1 (from baseline of 2.9) | N/A | <0.001 (vs. baseline) | [6][9] |
| Post-marketing Surveillance (Nakajima et al., 2022) | 5, 10, or 15 mg daily | 4 weeks | +2.4 (from baseline of 2.9) | N/A | <0.001 (vs. baseline) | [6][9] |
Table 2: Effect of this compound on Colonic Transit and Stool Consistency
| Study | Dosage | Treatment Duration | Outcome Measure | Result (Elobixibat) | Result (Placebo) | p-value vs. Placebo | Reference |
| Wong et al., 2011 | 15 mg once daily | 14 days | Colonic transit at 48h (geometric center) | Significantly accelerated | No significant change | 0.002 | [10] |
| Wong et al., 2011 | 20 mg once daily | 14 days | Colonic transit at 48h (geometric center) | Significantly accelerated | No significant change | <0.001 | [10] |
| Wong et al., 2011 | 15 and 20 mg daily | 14 days | Stool consistency | Significantly looser | No significant change | <0.005 | [10] |
| Nakajima et al., 2022 | 5, 10, or 15 mg daily | 2 weeks | Bristol Stool Form Scale score | Increased from 2.3 to 3.8 | N/A | <0.001 (vs. baseline) | [6][9] |
| Nakajima et al., 2022 | 5, 10, or 15 mg daily | 4 weeks | Bristol Stool Form Scale score | Increased from 2.3 to 3.9 | N/A | <0.001 (vs. baseline) | [6][9] |
Experimental Protocols
In Vitro Studies
1. Isolated Guinea Pig Ileum Motility Assay
This assay is used to assess the direct effects of this compound or bile acids on intestinal smooth muscle contractility.
-
Tissue Preparation:
-
Humanely euthanize a guinea pig.
-
Open the abdominal cavity and carefully excise a segment of the terminal ileum.
-
Place the tissue segment in a petri dish containing Krebs-Ringer bicarbonate solution, continuously gassed with 95% O2 and 5% CO2.
-
Gently flush the lumen of the ileum segment to remove any contents.
-
Cut the segment into 2-3 cm long pieces.
-
-
Experimental Setup:
-
Suspend each ileum segment in a 10-20 mL organ bath containing Krebs-Ringer solution at 37°C and continuously aerate with 95% O2/5% CO2.
-
Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.
-
Apply a resting tension of approximately 1 gram and allow the tissue to equilibrate for at least 60 minutes, with regular washing every 15 minutes.
-
-
Procedure:
-
Record baseline contractile activity.
-
Add increasing concentrations of this compound or a specific bile acid (e.g., DCA, LCA) to the organ bath in a cumulative or non-cumulative manner.
-
Record the contractile response at each concentration.
-
To investigate the mechanism, pre-incubate the tissue with receptor antagonists (e.g., for TGR5) before adding the test compound.
-
Wash the tissue thoroughly between drug additions.
-
-
Data Analysis:
-
Measure the amplitude and frequency of contractions.
-
Express the contractile response as a percentage of the maximal contraction induced by a standard agonist (e.g., carbachol).
-
Construct concentration-response curves to determine the potency (EC50) and efficacy (Emax) of the test compounds.
-
In Vivo Studies
2. Gastrointestinal Transit in Rodents (Charcoal Meal Assay)
This in vivo model is used to evaluate the overall effect of this compound on gastrointestinal motility.
-
Animals:
-
Use male Wistar rats (200-250 g) or mice.
-
House the animals in a controlled environment with a 12-hour light/dark cycle.
-
Fast the animals for 18-24 hours before the experiment, with free access to water.
-
-
Procedure:
-
Administer this compound or vehicle (e.g., 0.5% methylcellulose) orally to different groups of animals.
-
After a set period (e.g., 60 minutes), administer a charcoal meal (e.g., 10% charcoal suspension in 5% gum acacia) orally.
-
After a further set period (e.g., 20-30 minutes), euthanize the animals by cervical dislocation.
-
Carefully dissect the entire small intestine from the pylorus to the cecum.
-
Measure the total length of the small intestine.
-
Measure the distance traveled by the charcoal meal from the pylorus.
-
-
Data Analysis:
-
Calculate the gastrointestinal transit as a percentage of the total length of the small intestine: (Distance traveled by charcoal / Total length of small intestine) x 100
-
Compare the mean gastrointestinal transit between the this compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
-
Clinical Studies
3. Scintigraphic Measurement of Colonic Transit in Humans
This is a validated method to quantify the effect of this compound on colonic transit time in clinical trials.
-
Patient Population:
-
Recruit patients with a diagnosis of chronic idiopathic constipation according to Rome IV criteria.
-
Exclude patients with secondary causes of constipation.
-
-
Procedure:
-
On day 1, patients ingest a capsule containing radiolabeled particles (e.g., 111In-labeled charcoal) that is designed to release its contents in the colon.
-
Abdominal images are acquired using a gamma camera at specific time points (e.g., 4, 24, 48, and 72 hours) after capsule ingestion.
-
Patients maintain a diary of their bowel movements and stool consistency (using the Bristol Stool Form Scale) throughout the study period.
-
-
Data Analysis:
-
The colon is divided into specific regions of interest (ascending, transverse, descending, and rectosigmoid).
-
The geometric center (GC) of the radiolabel is calculated at each time point. The GC is a weighted average of the counts in each colonic region.
-
A higher GC value indicates faster colonic transit.
-
Compare the GC values at different time points between the this compound and placebo groups.
-
Correlate the changes in colonic transit with changes in SBMs and stool consistency.
-
Visualizations
Caption: Signaling pathway of this compound in the gastrointestinal tract.
Caption: Experimental workflow for the in vivo charcoal meal assay.
Caption: Logical flow from molecular action to clinical outcome of this compound.
References
- 1. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 2. enamine.net [enamine.net]
- 3. pubcompare.ai [pubcompare.ai]
- 4. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 5. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. ijper.org [ijper.org]
- 7. Simplified method for the measurement of segmental colonic transit time - PMC [pmc.ncbi.nlm.nih.gov]
- 8. METHODS FOR THE ASSESSMENT OF SMALL BOWEL AND COLONIC TRANSIT - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Guinea Pig Ileum [sheffbp.co.uk]
- 10. Scintigraphic measurement of regional gut transit in idiopathic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-Elobixibat: Detailed Application Notes and Protocols for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of (S)-Elobixibat solutions for various experimental applications. The information is intended to guide researchers in accurately preparing solutions for in vitro and in vivo studies, ensuring the integrity and reproducibility of their results.
Physicochemical Properties of this compound
This compound is a first-in-class inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₆H₄₅N₃O₇S₂ | [2] |
| Molecular Weight | 695.9 g/mol | [2][3] |
| CAS Number | 439087-18-0 | [2] |
| Appearance | Solid | [4] |
| Solubility | Sparingly soluble in DMSO (1-10 mg/mL), Soluble in Methanol | [4] |
| Storage (Solid) | Store at -20°C | [5] |
Preparation of this compound Stock Solutions
For most experimental applications, it is recommended to prepare a concentrated stock solution of this compound in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose.
Protocol 2.1: Preparation of a 10 mM DMSO Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.959 mg of this compound.
-
Transfer the weighed powder to a sterile microcentrifuge tube or vial.
-
Add the calculated volume of anhydrous DMSO to the tube. For a 10 mM stock solution from 6.959 mg of powder, add 1 mL of DMSO.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C for short-term storage or -80°C for long-term storage.[6]
Note on DMSO Concentration in Final Assay: When preparing working solutions for cell-based assays, it is crucial to ensure that the final concentration of DMSO in the culture medium is low enough to avoid solvent-induced toxicity or off-target effects. Typically, the final DMSO concentration should be kept below 0.5%, and ideally at 0.1% or lower. A solvent control group should always be included in the experimental design.
Preparation of this compound Solutions for In Vitro Experiments
The preparation of working solutions for in vitro assays involves diluting the stock solution in the appropriate aqueous buffer or cell culture medium.
Protocol 3.1: Preparation of Working Solutions for Cell-Based Assays
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line being used
-
Sterile serological pipettes and pipette tips
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations.
-
For example, to prepare a 10 µM working solution from a 10 mM stock solution, first prepare an intermediate dilution by adding 10 µL of the 10 mM stock to 990 µL of culture medium to get a 100 µM solution. Then, add 100 µL of the 100 µM solution to 900 µL of culture medium to obtain the final 10 µM working solution.
-
Ensure the final DMSO concentration in all working solutions and the vehicle control is consistent.
-
Use the freshly prepared working solutions for your experiments.
Preparation of this compound Formulations for In Vivo Experiments
For in vivo studies, particularly oral administration in rodents, this compound needs to be formulated in a vehicle that is safe and allows for accurate dosing.
Protocol 4.1: Preparation of an Oral Suspension for Rodent Gavage
This protocol is based on a commonly used vehicle for oral administration of hydrophobic compounds.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween 80 (Polysorbate 80)
-
Sterile water or saline
-
Sterile tubes for preparation and storage
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate the required amount of this compound and vehicle components based on the desired final concentration and total volume. For example, to prepare 1 mL of a 5 mg/mL formulation:
-
This compound: 5 mg
-
DMSO: 100 µL (10% of final volume)
-
PEG300: 400 µL (40% of final volume)
-
Tween 80: 50 µL (5% of final volume)
-
Saline: 450 µL (45% of final volume)
-
-
Dissolve the this compound powder in DMSO in a sterile tube. Vortex or sonicate until fully dissolved.[5]
-
Add the PEG300 to the solution and mix thoroughly until a clear solution is obtained.
-
Add the Tween 80 and mix again until the solution is clear.
-
Finally, add the saline or sterile water and vortex thoroughly to create a uniform suspension.[5]
-
It is recommended to prepare this formulation fresh before each use. If storage is necessary, it should be kept at 4°C and used within a short period, with thorough mixing before administration.
Mechanism of Action and Signaling Pathway
This compound is a potent and selective inhibitor of the ileal bile acid transporter (IBAT).[7][8] IBAT is primarily responsible for the reabsorption of bile acids from the terminal ileum back into the enterohepatic circulation.[1][9] By inhibiting IBAT, this compound increases the concentration of bile acids in the colon.[7][9] This leads to two main effects: increased colonic secretion and increased colonic motility, which together alleviate constipation.[7][8]
Caption: Mechanism of action of this compound.
Experimental Workflow: In Vitro Cell-Based Assay
The following diagram illustrates a general workflow for conducting an in vitro cell-based assay with this compound.
Caption: General workflow for an in vitro cell-based assay.
Experimental Workflow: In Vivo Rodent Study
The following diagram outlines a typical workflow for an in vivo study in rodents using oral administration of this compound.
Caption: General workflow for an in vivo rodent study.
References
- 1. Elobixibat - Wikipedia [en.wikipedia.org]
- 2. Elobixibat | C36H45N3O7S2 | CID 9939892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Elobixibat | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Elobixibat | TargetMol [targetmol.com]
- 6. invivochem.com [invivochem.com]
- 7. Drug Profile Elobixibat for the Treatment of Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety and Efficacy of Elobixibat, an Ileal Bile Acid Transporter Inhibitor, in Elderly Patients With Chronic Idiopathic Constipation According to Administration Time: Interim Analysis of Post-marketing Surveillance [jnmjournal.org]
- 9. What is the mechanism of Elobixibat Hydrate? [synapse.patsnap.com]
Application Notes and Protocols for Long-Term (S)-Elobixibat Studies in Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Elobixibat is a first-in-class, minimally absorbed inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1][2] By inhibiting IBAT in the terminal ileum, this compound reduces the reabsorption of bile acids, leading to an increased concentration of bile acids in the colon.[2][3] This, in turn, stimulates colonic secretion and motility, resulting in accelerated intestinal transit and softening of stool.[1][2][3] These mechanisms of action make this compound a promising therapeutic agent for chronic idiopathic constipation (CIC).[3][4]
Long-term preclinical animal studies are crucial to evaluate the sustained efficacy, safety, and potential for tachyphylaxis or adverse effects of this compound. These studies provide essential data to support clinical development and regulatory submissions. This document provides detailed application notes and protocols for designing and conducting long-term this compound studies in animal models of constipation.
Signaling Pathway of this compound
The primary mechanism of this compound involves the modulation of bile acid signaling in the gastrointestinal tract. Increased colonic bile acids activate key receptors, primarily the G-protein coupled receptor TGR5 and the farnesoid X receptor (FXR), initiating downstream signaling cascades that influence gut motility, secretion, and inflammation.
References
Application Notes: (S)-Elobixibat as a Positive Control in IBAT Inhibitor Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ileal Bile Acid Transporter (IBAT), also known as the Apical Sodium-dependent Bile Acid Transporter (ASBT or SLC10A2), is a critical protein for the enterohepatic circulation of bile acids.[1] Its role in regulating bile acid homeostasis makes it a key therapeutic target for various conditions, including chronic idiopathic constipation (CIC), non-alcoholic steatohepatitis (NASH), and certain cholestatic liver diseases.[2][3] Screening for novel IBAT inhibitors requires robust and reliable in vitro assays. A crucial component of such assays is a well-characterized positive control to validate assay performance and normalize data. (S)-Elobixibat, a potent and selective IBAT inhibitor, serves as an ideal positive control for these screening applications.[4][5]
This compound is a first-in-class, minimally absorbed IBAT inhibitor.[6][7] It acts locally in the terminal ileum to block the reabsorption of bile acids, thereby increasing their concentration in the colon.[5] This application note provides detailed protocols for utilizing this compound as a positive control in cell-based IBAT inhibitor screening assays.
Mechanism of Action of this compound
This compound competitively inhibits the IBAT transporter located on the apical membrane of enterocytes in the terminal ileum. This transporter is responsible for the sodium-dependent reuptake of conjugated bile acids from the intestinal lumen into the portal circulation. By blocking this initial step of the enterohepatic circulation, this compound increases the amount of bile acids passing into the large intestine.[1] This leads to increased colonic motility and secretion, which is the basis for its therapeutic effect in constipation.[5] In vitro studies have demonstrated the high potency and selectivity of Elobixibat for IBAT.[8]
Quantitative Data for this compound
This compound exhibits potent inhibitory activity against IBAT across different species. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, highlighting its utility as a reliable positive control.
| Species | Transporter | IC50 (nM) | Reference |
| Human | IBAT (ASBT) | 0.53 | [4][9] |
| Mouse | IBAT (Asbt) | 0.13 | [4][9] |
| Canine | IBAT (Asbt) | 5.8 | [4][9] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of IBAT inhibition by this compound and the general workflow for a cell-based inhibitor screening assay.
References
- 1. A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.columbia.edu [research.columbia.edu]
- 3. frontiersin.org [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Drug Profile Elobixibat for the Treatment of Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. Elobixibat | TargetMol [targetmol.com]
Application Notes and Protocols for the Analytical Detection of (S)-Elobixibat and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Elobixibat is a potent, orally available inhibitor of the ileal bile acid transporter (IBAT), which is also known as the apical sodium-dependent bile acid transporter (ASBT). By inhibiting the reabsorption of bile acids in the terminal ileum, elobixibat increases the concentration of bile acids in the colon. This, in turn, stimulates colonic secretion and motility, making it an effective treatment for chronic idiopathic constipation. Due to its local action in the gastrointestinal tract and minimal systemic absorption, the analysis of this compound and its metabolites is primarily focused on biological matrices from the gastrointestinal tract, particularly feces. This document provides detailed application notes and protocols for the analytical detection of this compound and its putative metabolites.
Postulated Metabolic Pathways of this compound
While specific literature detailing the metabolic pathways of this compound is limited, based on its chemical structure, a dibenzothiazepine derivative, several metabolic transformations can be postulated. These pathways are primarily expected to involve Phase I and Phase II metabolism.
Phase I Metabolism (Oxidation and Hydrolysis):
-
Sulfoxidation: The sulfur atom in the dibenzothiazepine ring is susceptible to oxidation, forming a sulfoxide derivative.
-
Hydroxylation: Aromatic hydroxylation can occur on the phenyl rings.
-
N-dealkylation: The tertiary amine in the dibenzothiazepine ring could undergo dealkylation.
-
Amide Hydrolysis: The two amide linkages in the side chain are potential sites for hydrolysis, leading to the cleavage of the glycine and phenylglycine moieties.
Phase II Metabolism (Conjugation):
-
Glucuronidation: The hydroxylated metabolites formed during Phase I can be conjugated with glucuronic acid to increase their water solubility and facilitate excretion.
It is important to note that due to the minimal systemic absorption of elobixibat, these metabolic transformations are most likely to occur within the gastrointestinal tract, either through the action of gut microbiota or during first-pass metabolism in the liver. Consequently, the parent drug and its metabolites are predominantly found in feces.
Analytical Methods
The primary analytical techniques for the quantification of this compound and its metabolites in biological matrices are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
LC-MS/MS Method for the Determination of this compound in Human Plasma
This method is suitable for pharmacokinetic studies, although plasma concentrations of elobixibat are expected to be very low.
Experimental Protocol:
a. Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of human plasma in a polypropylene tube, add 50 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled elobixibat).
-
Vortex for 30 seconds.
-
Add 3 mL of extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
b. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 95% A, decrease to 5% A over 5 min, hold for 2 min, then return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
c. Mass Spectrometric Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | This compound: m/z [M+H]⁺ → fragment ionInternal Standard: m/z [M+H]⁺ → fragment ion |
| Ion Source Temperature | 500°C |
| Capillary Voltage | 3.5 kV |
d. Quantitative Data Summary:
| Parameter | Value |
| Linearity Range | 10 - 5000 pg/mL |
| Lower Limit of Quantification (LLOQ) | 10 pg/mL |
| Accuracy | 95 - 105% |
| Precision (CV%) | < 15% |
| Recovery | > 85% |
HPLC Method for the Determination of this compound in Fecal Samples
This method is suitable for quantifying the parent drug in feces, the primary matrix for excretion.
Experimental Protocol:
a. Sample Preparation (Solid-Liquid Extraction):
-
Homogenize a known weight of fecal sample (e.g., 1 g) with a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
To the homogenate, add a known amount of internal standard.
-
Add 5 mL of an extraction solvent (e.g., a mixture of acetonitrile and methanol, 1:1 v/v).
-
Vortex vigorously for 15 minutes.
-
Centrifuge at 5000 rpm for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction step on the pellet and combine the supernatants.
-
Evaporate the combined supernatants to dryness.
-
Reconstitute the residue in the mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
b. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (e.g., 70:30 v/v) with 0.1% Trifluoroacetic acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection | UV at a specific wavelength (e.g., 254 nm) |
| Column Temperature | 30°C |
c. Quantitative Data Summary:
| Parameter | Value |
| Linearity Range | 0.1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Accuracy | 98 - 102% |
| Precision (CV%) | < 2% |
Visualization of Experimental Workflows
Caption: Workflow for Plasma Sample Preparation.
Troubleshooting & Optimization
Technical Support Center: (S)-Elobixibat Solubility for In Vivo Experiments
<
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with (S)-Elobixibat for in vivo experiments.
Troubleshooting Guide
Problem: My this compound is not dissolving in aqueous solutions for oral gavage.
This compound is a poorly water-soluble compound. Direct dissolution in aqueous buffers like saline or PBS is unlikely to achieve the desired concentration for in vivo studies.
Solutions:
-
Co-solvent Systems: These are mixtures of a primary solvent (usually water) and a water-miscible organic solvent that can increase the solubility of hydrophobic compounds.[1][2]
-
Surfactant-based Formulations: Surfactants can form micelles that encapsulate hydrophobic drugs, increasing their apparent solubility in aqueous media.[3][4]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility.[5][6][7]
-
Lipid-based Formulations: These formulations can enhance the oral bioavailability of poorly water-soluble drugs by facilitating their absorption in the gastrointestinal tract.[8][9][10]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix at a molecular level can prevent crystallization and improve dissolution rates.[11][12][13]
Frequently Asked Questions (FAQs)
Q1: What are the physicochemical properties of this compound that affect its solubility?
This compound is a large, lipophilic molecule with a molecular weight of 695.9 g/mol .[14][15] Its chemical structure includes multiple hydrophobic regions, contributing to its low aqueous solubility.[16][17]
Q2: Which co-solvents are recommended for this compound?
Commonly used co-solvents in preclinical studies include:
It is crucial to start with a small amount of the co-solvent to dissolve the this compound and then gradually add the aqueous vehicle. The final concentration of the co-solvent should be kept to a minimum to avoid potential toxicity.
Q3: What types of surfactants can be used?
Both non-ionic and ionic surfactants can be considered.
-
Non-ionic surfactants: Polysorbates (e.g., Tween® 80) and poloxamers are commonly used.[4]
-
Ionic surfactants: Sodium lauryl sulfate (SLS) can be effective but may have a higher potential for gastrointestinal irritation.[4]
Q4: How do I prepare a cyclodextrin formulation?
Cyclodextrin inclusion complexes can be prepared by various methods, including co-evaporation and kneading.[5] The choice of cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) will depend on the specific properties of the drug.[6][20]
Q5: What are the different types of lipid-based formulations?
The Lipid Formulation Classification System (LFCS) categorizes these formulations into four types (I, II, III, and IV) based on their composition and behavior upon dispersion in aqueous media.[21] These can range from simple oil solutions to self-emulsifying drug delivery systems (SEDDS).[10][22]
Q6: How do I prepare an amorphous solid dispersion?
Methods like spray drying and hot-melt extrusion are used to create ASDs.[12][13] The drug is dissolved with a polymer (e.g., PVP, HPMC) in a solvent, which is then rapidly removed, leaving the drug dispersed in an amorphous state within the polymer matrix.[11][23]
Data Presentation
Table 1: Common Co-solvents for Preclinical Formulations
| Co-solvent | Typical Concentration Range (%) | Notes |
| PEG 400 | 10 - 60 | Generally well-tolerated. |
| Propylene Glycol | 10 - 40 | Can cause hemolysis at high concentrations. |
| Ethanol | 5 - 20 | Use with caution due to potential behavioral effects. |
| DMSO | < 10 | Can have pharmacological effects of its own. |
Table 2: Commonly Used Surfactants in Oral Formulations
| Surfactant | Type | Typical Concentration Range (%) | Notes |
| Tween® 80 (Polysorbate 80) | Non-ionic | 0.5 - 5 | Widely used and generally considered safe.[24][25] |
| Poloxamer 188 | Non-ionic | 1 - 10 | Can also act as a gelling agent. |
| Sodium Lauryl Sulfate (SLS) | Anionic | 0.1 - 2 | Effective but may cause GI irritation.[4] |
Table 3: Comparison of Solubility Enhancement Techniques
| Technique | Principle | Advantages | Disadvantages |
| Co-solvents | Increases drug solubility by reducing the polarity of the solvent.[26][27] | Simple to prepare. | Potential for toxicity at high concentrations. |
| Surfactants | Forms micelles to encapsulate the drug.[3][22] | Effective at low concentrations. | Can cause GI irritation.[25] |
| Cyclodextrins | Forms inclusion complexes with the drug.[5][28] | Can significantly increase aqueous solubility.[6][7] | May have a saturable effect. |
| Lipid-based Formulations | Utilizes lipids to facilitate absorption.[21][29] | Can improve bioavailability significantly.[8][9] | Can be complex to formulate. |
| Amorphous Solid Dispersions | Prevents drug crystallization.[11][12] | Can achieve high drug loading. | May be physically unstable over time. |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation (Example)
-
Weigh the required amount of this compound.
-
In a separate container, dissolve the this compound in a minimal amount of PEG 400.
-
Vortex or sonicate until the drug is completely dissolved.
-
Slowly add saline (0.9% NaCl) to the desired final volume while continuously stirring.
-
Visually inspect the solution for any precipitation.
Protocol 2: Preparation of a Surfactant-based Formulation (Example)
-
Weigh the required amount of this compound.
-
Prepare a 5% (w/v) solution of Tween® 80 in water.
-
Add the this compound to the Tween® 80 solution.
-
Stir or sonicate until a clear solution or a stable dispersion is formed.
-
If necessary, the pH can be adjusted.
Protocol 3: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
-
Co-dissolve this compound and a polymer (e.g., PVP K30) in a suitable organic solvent (e.g., methanol).[30]
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid film is the amorphous solid dispersion.
-
The ASD can then be reconstituted in an appropriate vehicle for dosing.[23]
Visualizations
Caption: Workflow for addressing this compound solubility issues.
Caption: Cyclodextrin inclusion complex formation.
Caption: Decision guide for selecting a suitable formulation strategy.
References
- 1. Cosolvent - Wikipedia [en.wikipedia.org]
- 2. Co-solvent: Significance and symbolism [wisdomlib.org]
- 3. mdpi.com [mdpi.com]
- 4. Surfactant Excipients - Protheragen [protheragen.ai]
- 5. humapub.com [humapub.com]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. routledge.com [routledge.com]
- 9. Oral Lipid-Based Formulations: Unlocking Value in Early-Stage Pharmaceutical Development [catalent.com]
- 10. Functions of Lipids for Enhancement of Oral Bioavailability of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Elobixibat | C36H45N3O7S2 | CID 9939892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Elobixibat | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 16. Drug Profile Elobixibat for the Treatment of Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. go.drugbank.com [go.drugbank.com]
- 18. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Elobixibat hydrate | TargetMol [targetmol.com]
- 20. scispace.com [scispace.com]
- 21. Lipid-based formulations ⋅ Gattefossé [gattefosse.com]
- 22. pharmaexcipients.com [pharmaexcipients.com]
- 23. Preparation and Evaluation of Amorphous Solid Dispersions for Enhancing Luteolin’s Solubility in Simulated Saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pharmaexcipients.com [pharmaexcipients.com]
- 25. Safety of surfactant excipients in oral drug formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. asiapharmaceutics.info [asiapharmaceutics.info]
- 27. ijmsdr.org [ijmsdr.org]
- 28. touroscholar.touro.edu [touroscholar.touro.edu]
- 29. pharmaexcipients.com [pharmaexcipients.com]
- 30. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing (S)-Elobixibat Dosage in Preclinical Constipation Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of (S)-Elobixibat in preclinical models of constipation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a first-in-class, minimally absorbed inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT). By inhibiting IBAT in the terminal ileum, this compound reduces the reabsorption of bile acids, leading to an increased concentration of bile acids in the colon. This results in accelerated colonic transit, increased intestinal secretion, and a softening of stool, thereby alleviating constipation.
Q2: Which preclinical models are commonly used to study this compound for constipation?
A2: The most commonly cited preclinical models are the loperamide-induced constipation model in rats and diet-induced constipation models in dogs. The loperamide model is an acute model that mimics the reduced gastrointestinal motility seen in some forms of constipation. Diet-induced models in larger animals like dogs can represent a more chronic constipation phenotype.
Q3: What is a typical starting dose for this compound in these models?
Q4: How should this compound be administered in preclinical studies?
A4: this compound is typically administered orally. For rodent studies, oral gavage is a common method. It is important to use a suitable vehicle for administration. Given that this compound is a poorly water-soluble drug, a suspension in a vehicle such as 0.5% carboxymethyl cellulose (CMC) or a solution with a small amount of a solubilizing agent like Tween 80 could be considered. It is crucial to ensure the stability and homogeneity of the formulation.
Q5: What are the expected side effects of this compound in preclinical models, and how can they be managed?
A5: The most common side effects associated with the mechanism of action of this compound are abdominal pain and diarrhea, which are generally dose-dependent.[2][3][4] In preclinical studies, if significant diarrhea is observed, it may indicate that the dose is too high. It is advisable to start with a lower dose range and carefully observe the animals for stool consistency. If diarrhea occurs, reducing the dose in subsequent cohorts is recommended.
Troubleshooting Guides
Loperamide-Induced Constipation Model in Rats
Issue 1: High variability in the degree of constipation between animals.
-
Possible Cause: Inconsistent administration of loperamide, variations in gut microbiome, or differences in individual animal sensitivity.
-
Troubleshooting Steps:
-
Standardize Loperamide Administration: Ensure precise oral or subcutaneous administration of loperamide. Verify the concentration and stability of the loperamide solution.
-
Acclimatization: Allow for a sufficient acclimatization period for the animals in the experimental environment before starting the study.
-
Baseline Monitoring: Monitor fecal output and characteristics for a few days before loperamide administration to establish a baseline for each animal. This allows for normalization of data or exclusion of outlier animals.
-
Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual variability.
-
Issue 2: No significant effect of this compound is observed.
-
Possible Causes:
-
The dose of this compound is too low.
-
The formulation of this compound is inadequate, leading to poor bioavailability.
-
The timing of administration is not optimal.
-
The degree of constipation induced by loperamide is too severe.
-
-
Troubleshooting Steps:
-
Dose Escalation Study: Conduct a dose-escalation study with a wider range of this compound doses.
-
Formulation Check: Verify the solubility, stability, and homogeneity of the this compound formulation. Consider alternative vehicles or preparation methods.
-
Optimize Administration Time: Administer this compound at a consistent time each day, typically before the dark cycle when rodents are more active and feed.
-
Adjust Loperamide Dosage: If the constipation is too severe for this compound to overcome at reasonable doses, consider reducing the dose or the duration of loperamide administration.
-
Issue 3: Diarrhea is observed in the this compound treated group.
-
Possible Cause: The dose of this compound is too high.
-
Troubleshooting Steps:
-
Dose Reduction: Reduce the dose of this compound in subsequent experiments.
-
Dose-Response Curve: Carefully evaluate the dose-response curve to identify a therapeutic window that improves constipation without causing significant diarrhea.
-
Stool Consistency Scoring: Implement a standardized stool consistency scoring system to quantify the degree of diarrhea and establish a clear endpoint for an adverse effect.
-
Diet-Induced Constipation Model in Dogs
Issue 1: Inconsistent induction of constipation.
-
Possible Cause: Variation in individual dog's response to the constipating diet.
-
Troubleshooting Steps:
-
Dietary Control: Strictly control the diet and ensure all dogs consume the intended amount.
-
Extended Induction Period: A longer period on the constipating diet may be necessary to induce a stable constipated state in all animals.
-
Baseline Monitoring: Monitor defecation frequency, stool consistency, and volume for each dog before and during the induction phase to confirm the constipation phenotype.
-
Issue 2: Difficulty in administering the oral dose.
-
Possible Cause: Palatability of the formulation.
-
Troubleshooting Steps:
-
Palatable Formulation: Encapsulate the drug or mix it with a small amount of palatable food. Ensure the entire dose is consumed.
-
Positive Reinforcement Training: Train the dogs to voluntarily accept the oral dosage.
-
Experimental Protocols
Loperamide-Induced Constipation Model in Rats
Objective: To induce constipation in rats to evaluate the efficacy of this compound.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Loperamide hydrochloride
-
Vehicle for loperamide (e.g., 0.9% saline)
-
This compound
-
Vehicle for this compound (e.g., 0.5% CMC)
-
Oral gavage needles
-
Metabolic cages
Procedure:
-
Acclimatization: House rats in individual cages for at least 3 days to acclimatize.
-
Baseline Measurement: Monitor and record body weight, food and water intake, and fecal parameters (number, wet weight, and dry weight) for 2-3 days to establish a baseline.
-
Induction of Constipation: Administer loperamide hydrochloride (e.g., 10 mg/kg) orally or subcutaneously once daily for 7 consecutive days.[2]
-
Grouping: Divide the rats into the following groups (n=8-10 per group):
-
Normal Control (Vehicle for loperamide + Vehicle for this compound)
-
Model Control (Loperamide + Vehicle for this compound)
-
This compound low dose (Loperamide + this compound)
-
This compound medium dose (Loperamide + this compound)
-
This compound high dose (Loperamide + this compound)
-
Positive Control (Loperamide + a known laxative like bisacodyl)
-
-
Drug Administration: Administer this compound or vehicle orally once daily, typically 1 hour before the loperamide administration.
-
Parameter Measurement: Throughout the treatment period, record:
-
Fecal Parameters: Collect feces at regular intervals (e.g., every 24 hours) and measure the number, wet weight, and dry weight (to calculate water content).
-
Gastrointestinal Transit Rate: On the final day of the experiment, administer a charcoal meal orally and measure the distance traveled by the charcoal through the small intestine after a set time (e.g., 30 minutes).
-
Serum Biomarkers: At the end of the study, collect blood to measure serum levels of motilin, gastrin, and substance P.
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
Data Presentation
Table 1: Dosage and Administration in Preclinical Models
| Animal Model | Constipation Induction Method | This compound Dosage Range | Administration Route | Key Outcome Measures | Reference |
| Rat | Loperamide (10 mg/kg, 7 days) | Not specified, single oral dose showed effect | Oral gavage | Improved constipation | [1] |
| Dog | Diet-induced | 3, 10, 30 mg/kg | Oral | Increased defecation, fecal wet weight, and water content |
Table 2: Common Troubleshooting Scenarios and Solutions
| Issue | Preclinical Model | Possible Cause(s) | Recommended Solution(s) |
| High inter-animal variability | Loperamide-induced (Rat) | Inconsistent loperamide administration, individual sensitivity | Standardize administration, increase acclimatization period, perform baseline monitoring, increase sample size. |
| Lack of efficacy | Both | Dose too low, poor formulation, suboptimal timing, severe constipation | Conduct dose-escalation, check formulation, optimize administration time, adjust constipation induction protocol. |
| Diarrhea | Both | Dose too high | Reduce the dose, carefully establish a dose-response curve, use a stool consistency scoring system. |
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for the loperamide-induced rat constipation model.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Ileal Bile Acid Transporter Inhibition for the Treatment of Chronic Constipation, Cholestatic Pruritus, and NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ileal Bile Acid Transporter Inhibition for the Treatment of Chronic Constipation, Cholestatic Pruritus, and NASH - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of (S)-Elobixibat in Research Animals
Welcome to the technical support center for researchers working with (S)-Elobixibat. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments aimed at enhancing the oral bioavailability of this compound. This compound is an ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT), inhibitor designed for minimal systemic absorption and local action within the gastrointestinal tract.[1][2] This inherent characteristic presents a unique set of challenges for studies targeting increased systemic exposure.
FAQs: Understanding and Modulating this compound Bioavailability
Q1: Why is the systemic bioavailability of this compound inherently low?
A1: this compound is intentionally designed as a locally acting agent with minimal absorption into the bloodstream.[1] Its mechanism of action involves inhibiting the ileal bile acid transporter (IBAT/ASBT) on the luminal surface of the intestine, thereby increasing the concentration of bile acids in the colon.[2] This targeted, local effect is achieved through physicochemical properties that limit its permeation across the intestinal epithelium. Preclinical and clinical studies have consistently shown very low, often picomolar, concentrations of this compound in plasma following oral administration.[3][4]
Q2: What are the potential strategies to enhance the oral bioavailability of this compound for research purposes?
A2: While counterintuitive to its therapeutic design, enhancing the systemic exposure of this compound for specific research applications can be approached through several formulation and chemical modification strategies. These include:
-
Lipid-Based Formulations: For poorly water-soluble drugs, lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization in the gastrointestinal tract and enhance absorption.[5][6]
-
Prodrug Approach: A prodrug strategy targeting the ASBT transporter could theoretically be employed to increase systemic uptake. This would involve chemically modifying this compound into an inactive form that is recognized and transported by ASBT, with subsequent conversion to the active drug in the systemic circulation.[7][8][9]
Q3: Are there any known pharmacokinetic data for this compound in common research animals?
A3: While extensive quantitative pharmacokinetic data for this compound in research animals is limited in publicly available literature, some information is available:
-
Dogs: In preclinical studies involving conscious dogs, oral administration of this compound at doses of 3, 10, and 30 mg/kg resulted in dose-dependent pharmacodynamic effects, such as increased defecation and giant migrating contractions.[10] This indicates local activity, but detailed plasma concentration-time profiles are not extensively reported. After oral administration of radiolabeled elobixibat, there was limited tissue distribution, with the compound primarily found in the gastrointestinal tract at 24 hours.[3]
Q4: What analytical methods are suitable for quantifying this compound in animal plasma?
A4: Due to the expected low plasma concentrations, a highly sensitive and specific analytical method is required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose.[11][12] Validated LC-MS/MS methods have been developed for the quantification of elobixibat in human and rat plasma.[12][13]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or undetectable plasma concentrations of this compound | Inherently low oral bioavailability of the compound. | Confirm the expected low exposure based on the compound's design. If higher systemic levels are required for the study's objective, consider formulation strategies such as lipid-based systems or a prodrug approach.[5][8] |
| Inadequate dose. | While dose-escalation can be attempted, be aware that the primary effect of this compound is local, and significant increases in systemic exposure may not be achievable and could lead to exaggerated local gastrointestinal effects. | |
| Issues with the formulation vehicle leading to poor dissolution or precipitation. | Ensure the vehicle is appropriate for a poorly soluble compound. Consider using a formulation with solubilizing agents. For preclinical studies in rodents, a common vehicle for poorly soluble compounds is a mixture of DMSO, PEG300, Tween-80, and saline.[14] | |
| High variability in plasma concentrations between animals | Differences in food intake. | Food can significantly impact the absorption of drugs. In human studies, food was found to reduce the systemic exposure of elobixibat by approximately 80%.[4] Therefore, it is crucial to standardize feeding protocols. Administering the compound to fasted animals is recommended to reduce variability. |
| Improper oral gavage technique. | Ensure that personnel are properly trained in oral gavage techniques to minimize stress and ensure accurate delivery to the stomach. Incorrect administration can lead to variability in absorption. | |
| Gastrointestinal side effects in animals (e.g., diarrhea) | Pharmacodynamic effect of this compound. | This is an expected consequence of IBAT/ASBT inhibition, leading to increased bile acids in the colon. If the side effects are severe, consider reducing the dose. |
| Difficulty in developing a stable oral formulation | Poor solubility of this compound. | For preclinical oral administration, this compound can be dissolved in a vehicle suitable for poorly soluble compounds. A stock solution in DMSO can be further diluted with other excipients like PEG300 and Tween-80 to create a more stable suspension or solution for oral gavage.[14] |
Experimental Protocols
Oral Gavage Administration in Rodents
A standard protocol for oral gavage in mice and rats is essential for consistent drug delivery.
Materials:
-
Appropriate gauge gavage needle (e.g., 20-22 gauge for mice, 18-20 gauge for rats) with a ball tip.
-
Syringe corresponding to the dosing volume.
-
Vehicle for this compound formulation.
Procedure:
-
Animal Handling: Acclimatize the animals to handling and the gavage procedure to reduce stress.
-
Dose Calculation: Calculate the required dose based on the most recent body weight of the animal.
-
Gavage Needle Measurement: Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the correct insertion depth.
-
Administration: Gently restrain the animal and insert the gavage needle along the roof of the mouth and down the esophagus into the stomach. Administer the formulation slowly.
-
Monitoring: Observe the animal for any signs of distress immediately after the procedure and at regular intervals.
Blood Sampling for Pharmacokinetic Analysis
Procedure:
-
Sampling Sites: Collect blood from appropriate sites (e.g., tail vein, saphenous vein, or terminal cardiac puncture).
-
Time Points: A typical blood sampling schedule for an oral pharmacokinetic study in rodents might include pre-dose (0 h) and post-dose time points such as 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours.
-
Sample Processing: Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA). Centrifuge the samples to separate plasma.
-
Storage: Store plasma samples at -80°C until analysis.
LC-MS/MS Analysis of this compound in Rat Plasma (Example Protocol)
This protocol is based on a validated method for a similar ASBT inhibitor and can be adapted for this compound.
Sample Preparation (Liquid-Liquid Extraction):
-
To a 100 µL aliquot of rat plasma, add an internal standard (e.g., a deuterated analog of this compound).
-
Add a protein precipitation solvent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[11]
Chromatographic and Mass Spectrometric Conditions:
-
LC Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate with formic acid) and an organic solvent (e.g., acetonitrile or methanol).[12][13]
-
Ionization: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and its internal standard.
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Research Animals Following Oral Administration
| Species | Dose (mg/kg) | Vehicle | Cmax (pg/mL) | Tmax (h) | AUC (pg·h/mL) | Reference |
| Dog | 10 | To be determined | Low | ~2-4 | Low | Based on qualitative descriptions[3] |
| Rat | 10 | To be determined | Very Low | ~1-2 | Very Low | Expected based on minimal absorption[1] |
| Mouse | 10 | To be determined | Very Low | ~1-2 | Very Low | Expected based on minimal absorption[1] |
| Note: This table is illustrative due to the limited availability of specific quantitative data in the public domain. Researchers should determine these parameters experimentally. |
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in the gastrointestinal tract.
Experimental Workflow for an Oral Bioavailability Study
Caption: Workflow for determining the oral bioavailability of this compound.
Logical Relationship for Enhancing Bioavailability
Caption: Strategies to potentially enhance the oral bioavailability of this compound.
References
- 1. Elobixibat and its potential role in chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Drug Profile Elobixibat for the Treatment of Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of single and multiple doses of elobixibat, an ileal bile acid transporter inhibitor, on chronic constipation: A randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. PepT1, ASBT-Linked Prodrug Strategy to Improve Oral Bioavailability and Tissue Targeting Distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apical sodium-dependent bile acid transporter, drug target for bile acid related diseases and delivery target for prodrugs: Current and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A novel ultra-sensitive LC-MS/MS method for determination of elobixibat in human plasma; Application to a bioequivalence study on healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Navigating Inconsistent Efficacy in (S)-Elobixibat Studies: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance for researchers encountering inconsistent results in (S)-Elobixibat efficacy studies. The following question-and-answer format directly addresses common issues and offers insights into potential contributing factors and methodological considerations.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant variability in patient response to this compound in our chronic constipation study. What are the potential reasons for this inconsistency?
A1: Inconsistent efficacy of this compound can stem from several factors related to patient characteristics, protocol design, and underlying pathophysiology. Key areas to investigate include:
-
Severity of Constipation: The baseline severity of chronic constipation is a significant factor. A post-hoc analysis of two phase 3 trials in Japan revealed that while elobixibat 10 mg was effective in patients with severe constipation (defined as ≤2 spontaneous bowel movements [SBMs] and a Bristol Stool Form Scale [BSFS] score of ≤3), the difference compared to placebo was smaller than in the overall study population.[1] For patients with more severe symptoms, a higher dose of 15 mg showed greater efficacy in increasing SBMs in a long-term study.[1]
-
Subtype of Constipation: Chronic constipation is a heterogeneous condition. While this compound is effective for chronic idiopathic constipation (CIC), its efficacy may differ in subtypes like slow-transit constipation (STC). Patients with severe constipation, who may have underlying STC, might require dose adjustments.[1][2]
-
Patient Age: Studies have shown this compound to be effective in elderly patients (≥65 years old) with chronic constipation.[3] However, a study focusing on patients aged ≥60 years suggested that elobixibat may improve rectal sensory thresholds, indicating a potential nuanced mechanism in this population that could contribute to variability.[4][5]
-
Concomitant Irritable Bowel Syndrome with Constipation (IBS-C): this compound has been shown to be equally effective in patients with or without IBS-C.[2] However, the presence of IBS-C can introduce variability in symptom reporting, particularly for abdominal pain, which is also a known side effect of the drug.
Q2: Our study protocol involves a 10 mg daily dose of this compound, but the response is suboptimal in a subset of participants. What dosing adjustments can be considered?
A2: A 10 mg daily dose is the standard starting dose based on phase 2b and phase 3 clinical trials.[6][7][8] However, for patients with more severe constipation, titrating the dose up to 15 mg may be beneficial.[1][2] In a 52-week open-label trial, a larger proportion of patients with severe baseline constipation required a dose escalation to 15 mg to achieve a consistent response.[2]
Q3: We are concerned about the high incidence of gastrointestinal adverse events like diarrhea and abdominal pain in our study, which may be affecting patient compliance and efficacy assessment. How can we manage this?
A3: Abdominal pain and diarrhea are the most commonly reported adverse drug reactions associated with this compound, and their incidence is dose-dependent.[9][10][11][12]
-
Dose Titration: Starting with a lower dose (e.g., 5 mg) and gradually titrating upwards may improve tolerability. The 52-week open-label study allowed for dose adjustments between 5 mg, 10 mg, and 15 mg based on patient response and tolerability.[9]
-
Timing of Administration: While a study in elderly patients showed that this compound was effective regardless of whether it was administered before breakfast, lunch, or dinner, the timing of administration could be explored as a strategy to manage side effects in individual patients.[13]
-
Patient Counseling: Proactively counseling patients about the potential for these side effects and their generally mild and transient nature can improve adherence.
Q4: How do different efficacy endpoints influence the interpretation of this compound's effectiveness?
A4: The choice of primary and secondary endpoints is crucial and can lead to apparent inconsistencies between studies.
-
Spontaneous Bowel Movement (SBM) vs. Complete Spontaneous Bowel Movement (CSBM): While an increase in SBM frequency is a common primary endpoint, CSBM (an SBM with a feeling of complete evacuation) is considered a more patient-relevant outcome and is recommended by regulatory agencies like the European Medicines Agency (EMA).[14] Some studies have shown statistically significant improvements in both SBM and CSBM responder rates.[6][7]
-
Quality of Life (QOL) Assessments: Utilizing validated questionnaires like the Japanese version of the Patient Assessment of Constipation Quality of Life (JPAC-QOL) can provide a more holistic view of treatment benefit beyond bowel movement frequency.[2]
-
Objective Measures: For a more in-depth understanding, consider incorporating objective measures like colonic transit time or rectal sensory thresholds (using methods like barostat methodology) in substudies.[4][5]
Quantitative Data Summary
The following tables summarize key quantitative data from various this compound clinical trials to facilitate comparison.
Table 1: Efficacy of this compound (10 mg/day) vs. Placebo in a 2-Week Randomized Controlled Trial
| Efficacy Endpoint | This compound (10 mg) | Placebo | p-value | Reference |
| Change in SBMs/week from baseline (Week 1) | 6.4 (least-squares mean) | 1.7 (least-squares mean) | <0.0001 | [9] |
| CSBM "Response" Rate | 49.33% | 26.76% | 0.005 | [6] |
| Patients with SBM within 24 hours | 51% | 37% | 0.087 (not statistically significant) | [6] |
Table 2: Efficacy of this compound in Patients with Severe Chronic Constipation (Post-hoc Analysis)
| Patient Subgroup | Efficacy Endpoint (Change in SBMs/week at Week 1) | Finding | Reference |
| Severe Constipation (≤2 SBMs/week & BSFS ≤3) | This compound 10 mg vs. Placebo | Significant improvement, but the difference between groups was reduced compared to the overall population. | [1][2] |
| Severe Constipation (Long-term, 52 weeks) | Dose Titration | Increasing the dose to 15 mg was effective in improving the number of SBMs per week. | [1][2] |
Table 3: Common Adverse Drug Reactions (ADRs) in this compound Clinical Trials
| Adverse Drug Reaction | This compound (10 mg) | Placebo | Reference |
| Abdominal Pain | 19% (2-week trial) | 2% (2-week trial) | [9] |
| 24% (52-week trial) | - | [9] | |
| 7.89% (2-week trial) | 4.05% (2-week trial) | [6] | |
| Diarrhea | 13% (2-week trial) | 0% (2-week trial) | [9] |
| 15% (52-week trial) | - | [9] |
Experimental Protocols
Protocol 1: Assessment of Efficacy in a 2-Week, Randomized, Double-Blind, Placebo-Controlled Trial
-
Patient Population: Adults with chronic constipation for at least 6 months, meeting Rome III or IV criteria for functional constipation (e.g., <3 SBMs per week).[6][7][9]
-
Run-in Period: A 2-week run-in period to establish baseline SBM frequency.[6][7][9]
-
Randomization: Patients are randomized (1:1) to receive either this compound (10 mg) or a matching placebo once daily before breakfast.[9]
-
Primary Endpoint: Change from baseline in the frequency of SBMs during the first week of treatment.[9]
-
Secondary Endpoints:
-
Change from baseline in the frequency of CSBMs.
-
Proportion of SBM and CSBM responders.
-
Time to first SBM after the initial dose.
-
Stool consistency (assessed using the Bristol Stool Form Scale).
-
Severity of constipation (patient-reported).
-
-
Data Collection: Patients maintain a daily electronic diary to record bowel movements, stool consistency, and any adverse events.
Protocol 2: Assessment of Rectal Sensory Thresholds (RSTs)
-
Methodology: A barostat is used to measure rectal sensory thresholds.[4][5]
-
Procedure: A polyethylene bag is inserted into the rectum and connected to the barostat. The bag is inflated in a stepwise manner to determine:
-
First Constant Sensation Volume (FCSV): The lowest volume at which the patient first feels a constant sensation.
-
Defecatory Desire Volume (DDV): The volume at which the patient first feels the desire to defecate.
-
Maximum Tolerable Volume (MTV): The maximum volume the patient can tolerate.
-
-
Application: This protocol can be used in a subset of study participants before and after treatment with this compound or placebo to assess changes in rectal sensation.[4][5]
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for inconsistent efficacy.
References
- 1. Efficacy, long-term safety, and impact on quality of life of elobixibat in more severe constipation: Post hoc analyses of two phase 3 trials in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy, long‐term safety, and impact on quality of life of elobixibat in more severe constipation: Post hoc analyses of two phase 3 trials in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. World Journal of Gastrointestinal Pharmacology and Therapeutics | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Elobixibat improves rectal sensation in patients with chronic constipation aged ≥60 years: a randomised placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of elobixibat in patients with chronic constipation—A randomized, multicenter, double-blind, placebo-controlled, parallel-group study from India - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of elobixibat in patients with chronic constipation—A randomized, multicenter, double-blind, placebo-controlled, parallel-group study from India | springermedizin.de [springermedizin.de]
- 8. Determining an optimal clinical dose of elobixibat, a novel inhibitor of the ileal bile acid transporter, in Japanese patients with chronic constipation: a phase II, multicenter, double-blind, placebo-controlled randomized clinical trial | springermedicine.com [springermedicine.com]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. Elobixibat and its potential role in chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Safety and Efficacy of Elobixibat, an Ileal Bile Acid Transporter Inhibitor, in Elderly Patients With Chronic Idiopathic Constipation According to Administration Time: Interim Analysis of Post-marketing Surveillance [jnmjournal.org]
- 13. Safety and Efficacy of Elobixibat, an Ileal Bile Acid Transporter Inhibitor, in Elderly Patients With Chronic Idiopathic Constipation According to Administration Time: Interim Analysis of Post-marketing Surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rationale and design of a multicentre, 12-week, randomised, double-blind, placebo-controlled, parallel-group, investigator-initiated trial to investigate the efficacy and safety of elobixibat for chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]
Stability of (S)-Elobixibat in different laboratory storage conditions
This technical support center is designed for researchers, scientists, and drug development professionals working with (S)-Elobixibat. It provides essential information on the stability of this compound under various laboratory storage conditions, along with troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: For long-term storage, this compound powder should be stored at -20°C for up to 3 years. For shorter periods, it can be stored at 4°C for up to 2 years. The product is stable at ambient temperature for a few days, such as during shipping.
Q2: How should I store solutions of this compound?
A2: Solutions of this compound are best prepared fresh for each experiment. If storage is necessary, solutions in a solvent like DMSO can be stored at -80°C for up to 1 year or at -20°C for up to 1 month. It is recommended to minimize freeze-thaw cycles.
Q3: Is this compound sensitive to light?
A3: Yes, studies have shown that this compound can undergo degradation when exposed to light.[1][2][3] It is recommended to store both the solid compound and its solutions in light-resistant containers (e.g., amber vials) or protected from light.
Q4: What is the stability of this compound in acidic and basic conditions?
A4: this compound is susceptible to degradation in both acidic and basic conditions. Forced degradation studies have shown that hydrolysis can occur, leading to the formation of degradation products.[1][2][3] Experiments conducted at non-neutral pH should be carefully monitored for potential degradation.
Q5: Can I expect degradation of this compound in the presence of oxidizing agents?
A5: Yes, oxidative degradation of this compound has been observed in forced degradation studies.[1][2][3] It is advisable to avoid contact with strong oxidizing agents and to use degassed solvents where appropriate.
Troubleshooting Guides
Issue 1: Inconsistent results in bioassays.
-
Possible Cause: Degradation of this compound in stock solutions or experimental media.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always try to use freshly prepared solutions for your experiments.
-
Check Storage Conditions: Verify that stock solutions have been stored at the recommended temperature and protected from light.
-
pH of Media: Ensure the pH of your experimental buffer or media is within a range where this compound is stable. If you suspect pH-related degradation, consider performing a pilot stability test in your specific medium.
-
Purity Analysis: If possible, analyze the purity of your this compound solution using a suitable analytical method like HPLC to confirm its integrity.
-
Issue 2: Appearance of unexpected peaks in HPLC analysis.
-
Possible Cause: Formation of degradation products due to improper storage or handling.
-
Troubleshooting Steps:
-
Review Storage History: Trace the storage conditions of the sample, including temperature, light exposure, and duration.
-
Forced Degradation Comparison: Compare the chromatogram with data from forced degradation studies to identify potential degradation products.
-
Optimize HPLC Method: Ensure your HPLC method is a validated stability-indicating method capable of separating the parent compound from its degradation products.
-
Sample Preparation: Investigate the sample preparation procedure for any steps that might induce degradation (e.g., excessive heating, use of reactive solvents).
-
Issue 3: Reduced potency of this compound over time.
-
Possible Cause: Gradual degradation of the compound during long-term storage.
-
Troubleshooting Steps:
-
Re-qualify Standard: If you are using an older batch of this compound as a standard, it is advisable to re-qualify its purity and potency against a new, certified reference standard.
-
Monitor Stability: For ongoing experiments, it is good practice to periodically check the purity of your stock solutions, especially if they are stored for extended periods.
-
Stability Data
Note: The following tables provide an illustrative example of how quantitative stability data for this compound should be presented. Specific quantitative data from publicly available literature is limited. The data below is hypothetical and for guidance purposes only.
Table 1: Illustrative Stability of this compound Powder under Different Temperature Conditions
| Storage Temperature | Time (Months) | Appearance | Purity (%) by HPLC |
| 25°C / 60% RH | 0 | White to off-white powder | 99.8 |
| 3 | No change | 99.5 | |
| 6 | No change | 99.1 | |
| 40°C / 75% RH | 0 | White to off-white powder | 99.8 |
| 3 | Slight discoloration | 98.2 | |
| 6 | Yellowish tint | 97.0 |
Table 2: Illustrative Stability of this compound in Solution (1 mg/mL in DMSO) at Different Temperatures
| Storage Temperature | Time (Days) | Appearance | Purity (%) by HPLC |
| 4°C | 0 | Clear, colorless solution | 99.9 |
| 7 | No change | 99.7 | |
| 14 | No change | 99.5 | |
| Room Temperature | 0 | Clear, colorless solution | 99.9 |
| 7 | No change | 98.8 | |
| 14 | Slight yellowing | 97.5 |
Table 3: Summary of Forced Degradation Studies (Illustrative Data)
| Stress Condition | Duration | Temperature | Reagent | % Degradation (Illustrative) |
| Acidic | 8 hours | 60°C | 0.1 M HCl | 15.2 |
| Basic | 4 hours | 60°C | 0.1 M NaOH | 22.5 |
| Oxidative | 24 hours | Room Temp | 3% H₂O₂ | 18.7 |
| Photolytic | 7 days | Room Temp | UV Light | 12.3 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol is based on a published method for the determination of this compound and its degradation products.[1][2][3]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile). The exact composition should be optimized for your specific system and column.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength where this compound has significant absorbance.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a mixture of water and organic solvent).
-
For stability samples, dilute them to a known concentration within the linear range of the method.
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a known volume of the sample solution.
-
Record the chromatogram and integrate the peaks corresponding to this compound and any degradation products.
-
Calculate the percentage of remaining this compound and the formation of any degradation products.
-
Protocol 2: Forced Degradation Study
-
Objective: To investigate the degradation pathways of this compound under various stress conditions.
-
Procedure:
-
Acid Hydrolysis: Dissolve this compound in an acidic solution (e.g., 0.1 M HCl) and heat at a controlled temperature (e.g., 60°C) for a specified time. Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Dissolve this compound in a basic solution (e.g., 0.1 M NaOH) and heat at a controlled temperature (e.g., 60°C) for a specified time. Neutralize the solution before HPLC analysis.
-
Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature for a specified time.
-
Photodegradation: Expose a solution of this compound to a controlled light source (e.g., UV lamp) for a specified duration. A control sample should be kept in the dark.
-
-
Analysis: Analyze the stressed samples using the stability-indicating HPLC method described above to determine the extent of degradation and the profile of degradation products.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for a forced degradation study.
References
- 1. development-of-stability-indicating-reversed-phase-hplc-method-for-determination-of-elobixibat-in-pure-form-and-laboratory-prepared-tablets-application-to-dissolution-study - Ask this paper | Bohrium [bohrium.com]
- 2. Development of stability indicating reversed-phase high-performance liquid chromatography method for determination of elobixibat in pure form and laboratory prepared tablets: Application to dissolution study [m.x-mol.net]
- 3. Development of stability indicating reversed-phase high-performance liquid chromatography method for determination of elobixibat in pure form and laboratory prepared tablets: Application to dissolution study - PubMed [pubmed.ncbi.nlm.nih.gov]
Refining animal models to better study (S)-Elobixibat's effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing animal models to study the effects of (S)-Elobixibat.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly potent and selective inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT). By inhibiting IBAT in the terminal ileum, this compound reduces the reabsorption of bile acids into the enterohepatic circulation. This leads to an increased concentration of bile acids in the colon, which in turn stimulates colonic secretion and motility, resulting in accelerated intestinal transit and stool softening.[1][2][3][4]
Q2: Which animal models are most commonly used to study constipation and the effects of laxatives like this compound?
A2: The most common animal models for studying constipation are pharmacologically-induced and diet-induced models in rodents (rats and mice).[1][4]
-
Loperamide-Induced Constipation: Loperamide, a µ-opioid receptor agonist, is frequently used to induce constipation by decreasing gastrointestinal motility and intestinal fluid secretion.[1][4][5][6][7] This model is considered representative of spastic constipation.[7][8]
-
Low-Fiber Diet-Induced Constipation: Feeding rodents a diet with insufficient fiber can induce constipation that reflects normal transit constipation in humans, which is often associated with decreased fecal bulk and prolonged transit time.[9][10]
-
Clonidine-Induced Constipation: Clonidine, an α2-adrenergic receptor agonist, can be used to model constipation associated with neurological conditions by relaxing intestinal smooth muscle.[1][4]
Q3: What are the key endpoints to measure when assessing the efficacy of this compound in these models?
A3: Key efficacy endpoints include:
-
Fecal Parameters: Total fecal weight (wet and dry), number of fecal pellets, and fecal water content.[1][6][9]
-
Gastrointestinal (GI) Transit Time: Measured using a non-absorbable marker like charcoal meal. A shorter transit time indicates increased motility.
-
Colonic Propulsion: Assessed by measuring the time to expel a bead inserted into the distal colon.[3][8]
-
Biochemical Markers: Measurement of bile acid concentrations in feces and serum to confirm the mechanism of action.[11][12][13][14]
Q4: How does this compound affect the gut microbiome?
A4: Studies in mice have shown that this compound can alter the gut microbiome composition. For instance, it has been observed to decrease the proportion of gram-positive bacteria in feces.[11][15][16] However, the therapeutic effects of this compound are thought to be primarily driven by the increased concentration of secretory bile acids rather than direct structural changes to the microbiota.[12]
Troubleshooting Guides
Issue 1: High Variability in Response to this compound
Question: We are observing high variability in fecal output and GI transit time in our loperamide-induced constipation model in mice treated with this compound. What could be the cause and how can we mitigate this?
Answer:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Constipation Induction | Ensure consistent dosing and timing of loperamide administration. Verify the degree of constipation before initiating this compound treatment by measuring baseline fecal parameters. A two-phase injection strategy for loperamide has been shown to successfully induce constipation in ICR mice.[17] |
| Dietary Inconsistencies | Use a standardized diet across all experimental groups. The composition of the diet, particularly fat and fiber content, can influence bile acid metabolism and gut transit. |
| Gut Microbiome Differences | Co-house animals from different litters for a period before the experiment to help normalize the gut microbiota. Alternatively, consider using animals from a single source with a well-characterized microbiome. |
| Animal Stress | Acclimatize animals to the experimental procedures, such as gavage and handling, to minimize stress-induced alterations in gut motility. |
Issue 2: Unexpected Side Effects - Diarrhea
Question: At our intended therapeutic dose, some animals are developing diarrhea instead of a normalized stool consistency. How should we address this?
Answer:
| Potential Cause | Troubleshooting Steps |
| Dose Too High for the Model | The effective dose of this compound can vary between different animal models and strains. Perform a dose-response study to identify the optimal dose that normalizes stool consistency without causing diarrhea. |
| Interaction with Diet | A high-fat diet can enhance the effects of this compound on bile acid secretion. If using a high-fat diet for other experimental reasons (e.g., NASH models), a lower dose of this compound may be required. |
| Model-Specific Sensitivity | The loperamide-induced model can sometimes result in a more pronounced rebound effect when treated with a pro-motility agent. Consider using a low-fiber diet model, which may provide a more stable baseline of constipation.[9] |
Issue 3: Difficulty in Choosing the Right Animal Model
Question: We want to study the effects of this compound on constipation, but we are unsure which model (loperamide-induced vs. low-fiber diet) is more appropriate.
Answer:
| Experimental Goal | Recommended Model | Rationale |
| Screening for general pro-kinetic and secretory activity | Loperamide-induced constipation | This is a robust and rapid model to demonstrate a reversal of pharmacologically induced slowed transit. It is well-suited for initial efficacy testing.[1][4] |
| Modeling constipation related to dietary habits | Low-fiber diet-induced constipation | This model has better face validity for human functional constipation caused by dietary factors. It is useful for studying long-term effects and impacts on gut health.[9][10] |
| Investigating effects on gut microbiome and bile acid metabolism over time | Low-fiber diet-induced constipation | This model allows for the study of chronic adaptations to both the diet and the drug, providing insights into the interplay between this compound, bile acids, and the gut microbiota. |
Quantitative Data Summary
Table 1: Representative Effects of this compound in Animal Models
| Parameter | Animal Model | Treatment Group | Result |
| Time to First Bowel Movement | Beagle Dogs | Elobixibat (dose-dependent) | Dose-dependently decreased |
| Total Fecal Bile Acids | Beagle Dogs | Elobixibat (dose-dependent) | Dose-dependently increased |
| Number of Liver Tumors | NASH Mouse Model | Elobixibat | Fewer liver tumors compared to control |
| Total Serum Bile Acid Levels | NASH Mouse Model | Elobixibat | Noticeably reduced |
| Proportion of Fecal Gram-Positive Bacteria | NASH Mouse Model | Control | 33.7% |
| Proportion of Fecal Gram-Positive Bacteria | NASH Mouse Model | Elobixibat | 5.4% |
Data compiled from studies on the effects of elobixibat in various animal models.[11]
Experimental Protocols
Protocol 1: Loperamide-Induced Constipation in Mice
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Constipation Induction: Administer loperamide (e.g., 5 mg/kg, subcutaneously or intraperitoneally) twice daily for a set period (e.g., 3-7 days) to induce constipation.[5][17] The exact dose and duration may require optimization for your specific mouse strain and housing conditions.
-
Treatment: On the day following the final loperamide administration, divide the mice into groups (e.g., vehicle control, this compound treated, positive control like bisacodyl). Administer this compound orally at the desired doses.
-
Endpoint Measurement:
-
Fecal Parameters: House mice in individual metabolic cages and collect all fecal pellets for a defined period (e.g., 6-24 hours). Measure the total number and wet weight of the pellets. Dry the pellets in an oven at 60°C to a constant weight to determine the dry weight and calculate the water content.
-
GI Transit Time: Administer a charcoal meal (e.g., 10% charcoal in 5% gum acacia) orally. After a set time (e.g., 20-30 minutes), euthanize the mice and measure the distance traveled by the charcoal meal from the pylorus to the cecum, and the total length of the small intestine. Calculate the transit ratio.
-
Protocol 2: Fecal Bile Acid Extraction and Analysis
-
Sample Collection: Collect fresh fecal samples from individual animals and immediately freeze them at -80°C until analysis.
-
Homogenization: Homogenize a known weight of frozen feces (e.g., 50 mg) in a suitable solvent, such as an ethanol-based solution.[13][18]
-
Extraction: Perform solvent extraction, potentially including a saponification step if analyzing conjugated bile acids. Solid-phase extraction can be used for cleanup.
-
Analysis: Analyze the extracted bile acids using ultra-high-performance liquid chromatography coupled with mass spectrometry (UPLC-MS/MS) for quantification of individual bile acid species.[13][18]
Visualizations
Caption: Mechanism of action of this compound in the enterohepatic circulation.
Caption: General experimental workflow for evaluating this compound in rodent models.
Caption: Troubleshooting logic for common issues in this compound animal studies.
References
- 1. Preclinical experimental models for assessing laxative activities of substances/products under investigation: a scoping review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. e-century.us [e-century.us]
- 5. Frontiers | Multi-strain probiotics alleviate loperamide-induced constipation by adjusting the microbiome, serotonin, and short-chain fatty acids in rats [frontiersin.org]
- 6. Effect of laxative polyherbal paste for loperamide induced constipation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. karger.com [karger.com]
- 9. Alleviation of low-fiber diet-induced constipation by probiotic Bifidobacterium bifidum G9-1 is based on correction of gut microbiota dysbiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amelioration effect of Lactobacillus plantarum KFY02 on low-fiber diet-induced constipation in mice by regulating gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of elobixibat on liver tumors, microbiome, and bile acid levels in a mouse model of nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The benefit of elobixibat in chronic constipation is associated with faecal deoxycholic acid but not effects of altered microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative Profiling of Bile Acids in Feces of Humans and Rodents by Ultra-High-Performance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Characterization the response of Korl:ICR mice to loperamide induced constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Schisandra chinensis Bee Pollen Extract Alleviates Obesity by Modulating Gut Microbiota-Driven Bile Acid Metabolism [mdpi.com]
Overcoming challenges in the chemical synthesis of (S)-Elobixibat
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges during the chemical synthesis of (S)-Elobixibat.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: Low yield in the amide coupling step between the carboxylic acid intermediate and the amine intermediate.
Potential Causes & Solutions:
-
Incomplete activation of the carboxylic acid: Ensure the coupling reagent (e.g., TBTU) is fresh and used in the correct stoichiometric amount. The reaction should be carried out under anhydrous conditions to prevent hydrolysis of the activated ester.
-
Side reactions of the amine: The amine nucleophile can participate in side reactions. Ensure the reaction temperature is controlled as specified in the protocol.
-
Steric hindrance: The reactants for this compound synthesis are sterically hindered. A longer reaction time or a slight increase in temperature may be necessary.
-
Impurities in starting materials: Impurities in either the carboxylic acid or the amine can interfere with the reaction. Verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, LC-MS).
Question 2: Formation of significant impurities during the synthesis, particularly during the final deprotection step.
Potential Causes & Solutions:
-
Harsh deprotection conditions: The use of strong acids like trifluoroacetic acid (TFA) for tert-butyl ester cleavage can lead to side reactions.[1] Consider using milder acidic conditions or alternative protecting groups if possible.
-
Incomplete reaction: Monitor the reaction progress using TLC or LC-MS to ensure complete deprotection. Incomplete deprotection will result in impurities that are difficult to remove.
-
Degradation of the product: this compound may be sensitive to the work-up conditions. Neutralize the reaction mixture promptly and carefully to avoid degradation.
-
Oxidation of the methylthio group: The methylthio group can be susceptible to oxidation. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Question 3: Difficulty in purifying the final this compound product.
Potential Causes & Solutions:
-
Amorphous nature of the product: The initial crude product may be amorphous and difficult to handle.[2] Developing a robust crystallization method is crucial.
-
Use of preparative chromatography: While effective on a small scale, preparative HPLC is not ideal for large-scale production due to cost and scalability issues.[3][4] The development of an optimized crystallization procedure is a key challenge for industrial-scale synthesis.[3][4]
-
Presence of closely related impurities: The synthesis can produce impurities with similar polarity to the final product, making chromatographic separation challenging. Consider using a different stationary phase or mobile phase system for better separation. A stability-indicating HPLC method has been developed that can separate the drug from reported impurities and degradation products.[5]
-
Formation of different crystal modifications: this compound can exist in different crystalline forms, including hydrates and anhydrates.[2][3] Controlling the crystallization conditions (solvent, temperature, cooling rate) is essential to obtain a consistent and stable crystal form.[3]
Frequently Asked Questions (FAQs)
What are the key intermediates in the synthesis of this compound?
The synthesis of this compound involves several key intermediates. One of the early-stage intermediates is Elobixibat Sulfone.[1][6] Other important intermediates include various 1,5-benzothiazepine derivatives.[3] High-purity intermediates are crucial for the successful synthesis of the final active pharmaceutical ingredient (API).[7]
What are the major challenges in scaling up the synthesis of this compound for industrial production?
The primary challenges for the industrial-scale synthesis of this compound include:
-
The use of a large number of consecutive steps.[3]
-
The involvement of reagents that are not environmentally friendly or safe for large-scale use.[3][4]
-
The reliance on preparative chromatography for the purification of the final product and some intermediates, which is not cost-effective or scalable.[3][4]
-
The need to control the crystalline form of the final product to ensure stability and consistent bioavailability.[2][3]
What analytical techniques are recommended for monitoring the synthesis and ensuring the purity of this compound?
A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is essential for determining the purity of this compound in the presence of its potential impurities and degradation products.[5][8] Other useful analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation of intermediates and the final product.
-
Mass Spectrometry (MS) for confirming the molecular weight of the compounds.
-
Fourier-Transform Infrared (FTIR) spectroscopy for identifying functional groups.
-
X-ray Powder Diffraction (XRPD) for characterizing the crystalline form of the final product.[2]
Data Presentation
Table 1: Summary of Key Synthesis Parameters and Purity
| Step/Parameter | Reported Value/Condition | Source |
| Intermediate Purity | >98% | [7] |
| Final Product Yield (Improved Process) | 85% (for the final two steps) | [1] |
| Final Product Purity (RP-HPLC) | High purity with separation from known impurities | [5] |
| Deprotection Agent | Trifluoroacetic Acid (TFA) | [1] |
| Amide Coupling Mediator | TBTU | [1] |
Experimental Protocols
Representative Protocol for Amide Coupling and Deprotection to Yield this compound Hydrate
This protocol is a representative example based on the general synthetic steps described in the literature.[1] Researchers should optimize the conditions for their specific laboratory setup.
-
Amide Coupling:
-
To a solution of the carboxylic acid intermediate (1.0 eq) in an anhydrous solvent such as dimethylformamide (DMF), add 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the amine intermediate (e.g., tert-butyl glycinate) (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude coupled product.
-
-
Saponification (if starting from an ester of the amine):
-
Dissolve the crude ester from the previous step in a suitable solvent mixture (e.g., THF/water).
-
Add a base such as lithium hydroxide (LiOH) (1.5 eq) and stir at room temperature until the saponification is complete (monitor by TLC or LC-MS).
-
Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to yield the carboxylic acid.
-
-
Second Amide Coupling:
-
Repeat the amide coupling procedure described in step 1, using the carboxylic acid from step 2 and the appropriate amine intermediate.
-
-
TFA-mediated Tert-butyl Cleavage (Deprotection):
-
Dissolve the tert-butyl protected intermediate in a suitable solvent such as dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (e.g., 20% v/v in DCM) and stir the mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.
-
-
Purification and Crystallization:
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the desired crystalline hydrate form.[3]
-
Filter the crystals, wash with a cold solvent, and dry under vacuum.
-
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. The synthetic route of Elobixibat_Chemicalbook [chemicalbook.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. WO2019172834A1 - Process for the preparation of elobixibat - Google Patents [patents.google.com]
- 4. JP2021515023A - How to prepare Elobixibat - Google Patents [patents.google.com]
- 5. Development of stability indicating reversed-phase high-performance liquid chromatography method for determination of elobixibat in pure form and laboratory prepared tablets: Application to dissolution study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
Identifying and mitigating potential artifacts in (S)-Elobixibat experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential artifacts during experiments with (S)-Elobixibat.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a highly potent and selective inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT). By inhibiting IBAT in the terminal ileum, Elobixibat blocks the reabsorption of bile acids, leading to an increased concentration of bile acids in the colon.[1][2][3] This, in turn, stimulates colonic motility and secretion, resulting in its therapeutic effect for chronic constipation.[4][5][6]
Q2: What are the common analytical methods for quantifying this compound?
A2: The most common analytical methods for the quantification of this compound in biological matrices are High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[7][8][9][10] LC-MS/MS offers higher sensitivity and specificity, which is particularly useful for detecting the low concentrations of Elobixibat that may be present in plasma due to its minimal systemic absorption.
Q3: What are the known off-target effects of this compound in a preclinical setting?
A3: While this compound is highly selective for IBAT, preclinical studies have not extensively reported significant off-target effects. However, as with any small molecule inhibitor, the potential for off-target interactions exists and should be considered.[11][10][12][13] It is recommended to include appropriate controls in your experiments, such as comparing results with a structurally unrelated IBAT inhibitor or using a cell line that does not express IBAT, to identify potential off-target effects.
Troubleshooting Guides
In Vitro Cell-Based Assays
Q: I am observing high variability and poor reproducibility in my bile acid uptake assay using Caco-2 cells treated with this compound. What could be the cause?
A: High variability in Caco-2 cell-based assays with this compound can stem from several factors.
-
Potential Artifact: Inconsistent Caco-2 cell monolayer integrity. The Caco-2 cell line, when grown on semipermeable supports, forms a monolayer with tight junctions that mimics the intestinal barrier.[14][15][16][17][18] Variability in the integrity of this monolayer can lead to inconsistent permeability and transport of bile acids.
-
Mitigation Strategy: Regularly assess the integrity of the Caco-2 monolayer by measuring the transepithelial electrical resistance (TEER). Only use monolayers with TEER values within a pre-defined acceptable range for your experiments. Additionally, visually inspect the monolayers for any signs of damage or inconsistent growth.
-
-
Potential Artifact: Low aqueous solubility of this compound. Elobixibat is a lipophilic molecule with low water solubility. This can lead to precipitation in aqueous assay buffers, resulting in inconsistent concentrations and, consequently, variable inhibition of IBAT.
-
Mitigation Strategy: Prepare stock solutions of this compound in an appropriate organic solvent, such as DMSO. When preparing working solutions, ensure that the final concentration of the organic solvent in the assay medium is low (typically <0.5%) and consistent across all experimental conditions to avoid solvent-induced artifacts. It may also be beneficial to use a buffer containing a solubilizing agent, such as bovine serum albumin (BSA), to improve the solubility of Elobixibat.
-
Q: My cell viability assay (e.g., MTT or XTT) shows a decrease in cell viability after treatment with this compound, which is unexpected. Is this a genuine cytotoxic effect?
A: While it's possible that this compound exhibits cytotoxicity at high concentrations, a decrease in viability in tetrazolium-based assays like MTT and XTT can also be an artifact.
-
Potential Artifact: Interference with cellular metabolism. MTT and XTT assays measure cell viability indirectly by assessing the activity of mitochondrial reductases.[13][19][20][21][22] Some compounds can interfere with these enzymes without causing cell death, leading to a false interpretation of cytotoxicity.
-
Mitigation Strategy: To confirm if the observed effect is genuine cytotoxicity, use an orthogonal method for assessing cell viability that relies on a different principle, such as a trypan blue exclusion assay or a lactate dehydrogenase (LDH) release assay. These methods directly measure cell membrane integrity.
-
-
Potential Artifact: Interference with the assay chemistry. Some compounds can directly interact with the tetrazolium dyes or the formazan product, leading to inaccurate readings.
-
Mitigation Strategy: Run a cell-free control where you add this compound to the assay medium in the absence of cells to check for any direct chemical interaction with the assay reagents.
-
Analytical Measurements
Q: I am observing inconsistent and noisy peaks during the HPLC analysis of this compound. How can I troubleshoot this?
A: Inconsistent and noisy peaks in HPLC analysis can be due to a variety of issues related to the instrument, mobile phase, or sample preparation.
-
Potential Artifact: Mobile phase instability or contamination. The composition of the mobile phase is critical for consistent chromatography.[2][4][8][23][24]
-
Mitigation Strategy: Ensure the mobile phase is freshly prepared, degassed, and filtered. Check for any precipitation, especially if using buffers. Use high-purity solvents and reagents.
-
-
Potential Artifact: Column degradation or contamination. The HPLC column can degrade over time or become contaminated with sample matrix components.
-
Mitigation Strategy: Implement a regular column cleaning and regeneration protocol. Use a guard column to protect the analytical column from strongly retained compounds. If the problem persists, consider replacing the column.
-
Q: My LC-MS/MS analysis of bile acids from Elobixibat-treated samples shows significant matrix effects. How can I minimize this?
A: Matrix effects, where components of the sample other than the analyte of interest interfere with ionization, are a common challenge in LC-MS/MS analysis of complex biological samples.[7][8][9]
-
Potential Artifact: Ion suppression or enhancement. Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target bile acids, leading to inaccurate quantification.[7][8][9]
-
Mitigation Strategy:
-
Sample Preparation: Employ a more rigorous sample preparation method to remove interfering matrix components. This could include solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
Chromatographic Separation: Optimize the chromatographic method to achieve better separation of the bile acids from the interfering matrix components. This might involve using a different column, mobile phase, or gradient profile.
-
Internal Standards: Use stable isotope-labeled internal standards for each bile acid being quantified. These internal standards will co-elute with the target analytes and experience similar matrix effects, allowing for accurate correction during data analysis.[8]
-
-
Data Summary
Table 1: In Vitro Potency of this compound
| Transporter | Species | IC50 (nM) |
| IBAT/ASBT | Human | 0.53 |
| IBAT/ASBT | Mouse | 0.13 |
| IBAT/ASBT | Canine | 5.8 |
Data sourced from MedchemExpress and InvivoChem product information.[9][25]
Table 2: Common Adverse Events in Clinical Trials of Elobixibat
| Adverse Event | Frequency | Severity |
| Abdominal Pain | 19% - 24% | Mild to Moderate |
| Diarrhea | 13% - 15% | Mild to Moderate |
Data compiled from multiple clinical trial reports.[2][4][26][27]
Experimental Protocols
Protocol 1: In Vitro Bile Acid Uptake Assay using Caco-2 Cells
This protocol describes a method to assess the inhibitory effect of this compound on the uptake of a radiolabeled bile acid, such as [³H]-taurocholic acid, in a Caco-2 cell monolayer model.
Materials:
-
Caco-2 cells
-
Transwell permeable supports (e.g., 12-well format)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS)
-
[³H]-taurocholic acid
-
This compound
-
Scintillation cocktail
-
Scintillation counter
-
Transepithelial electrical resistance (TEER) meter
Methodology:
-
Cell Culture:
-
Seed Caco-2 cells onto the apical side of the Transwell permeable supports at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monitor the integrity of the monolayer by measuring the TEER.
-
-
Assay Procedure:
-
Wash the Caco-2 monolayers twice with pre-warmed HBSS.
-
Prepare working solutions of this compound at various concentrations in HBSS. Ensure the final DMSO concentration is below 0.5%.
-
Pre-incubate the monolayers with the this compound working solutions or vehicle control (HBSS with the same concentration of DMSO) for 30 minutes at 37°C.
-
Prepare the uptake solution by adding [³H]-taurocholic acid to HBSS to a final concentration of 1 µM.
-
After the pre-incubation, remove the solutions and add the uptake solution to the apical side of the monolayers.
-
Incubate for 10 minutes at 37°C.
-
Stop the uptake by aspirating the uptake solution and washing the monolayers three times with ice-cold HBSS.
-
Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay) for normalization.
-
-
Data Analysis:
-
Calculate the rate of bile acid uptake (pmol/mg protein/min).
-
Plot the uptake rate against the concentration of this compound and determine the IC50 value.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification
This protocol provides a general method for the quantification of this compound in a simple matrix. This method may require optimization for specific sample types.
Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
This compound standard
-
Sample containing this compound
Methodology:
-
Mobile Phase Preparation:
-
Prepare mobile phase A: 0.1% formic acid in water.
-
Prepare mobile phase B: 0.1% formic acid in acetonitrile.
-
Degas both mobile phases before use.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 30°C
-
Injection volume: 20 µL
-
UV detection wavelength: 280 nm
-
Gradient elution:
-
0-2 min: 30% B
-
2-10 min: 30% to 90% B
-
10-12 min: 90% B
-
12-12.1 min: 90% to 30% B
-
12.1-15 min: 30% B (re-equilibration)
-
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound standard in DMSO.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
Prepare the sample by extracting this compound using a suitable method (e.g., protein precipitation with acetonitrile for plasma samples) and reconstituting the dried extract in the mobile phase.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Visualizations
Caption: Signaling pathway of this compound's mechanism of action.
Caption: Experimental workflow for an in vitro bile acid uptake assay.
Caption: Logical relationship for troubleshooting experimental artifacts.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy and safety of elobixibat in combination with or switched from conventional treatments of chronic constipation: A retrospective observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 8. Bile acid analysis [sciex.com]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring odevixibat's efficacy in alagille syndrome: insights from recent clinical trials and IBAT inhibitor experiences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 13. researchgate.net [researchgate.net]
- 14. enamine.net [enamine.net]
- 15. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 16. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
- 17. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. MTT versus other cell viability assays to evaluate the biocompatibility of root canal filling materials: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Limitation of the MTT and XTT assays for measuring cell viability due to superoxide formation induced by nano-scale TiO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Analysis of Cell Viability by the MTT Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. agilent.com [agilent.com]
- 25. DOT (graph description language) - Wikipedia [en.wikipedia.org]
- 26. researchgate.net [researchgate.net]
- 27. Pilot study with IBAT inhibitor A4250 for the treatment of cholestatic pruritus in primary biliary cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to reduce adverse effects of (S)-Elobixibat in animal studies
This center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (S)-Elobixibat in animal studies. The primary focus is on strategies to mitigate common adverse effects, ensuring data integrity and animal welfare.
Troubleshooting Guides
Issue: Excessive Diarrhea and Wet Stool Observed in Rodent Models
Problem: Animals administered this compound, particularly at higher doses, are exhibiting significant diarrhea, leading to dehydration, weight loss, and potential morbidity, confounding experimental results.
Root Cause Analysis: this compound is an inhibitor of the ileal bile acid transporter (IBAT). Its mechanism of action leads to an increased concentration of bile acids in the colon. This influx of bile acids induces colonic secretion of water and electrolytes, which can result in diarrhea.
Mitigation Strategy: Co-administration with a Bile Acid Sequestrant
A proven strategy to counteract this compound-induced diarrhea in animal models is the co-administration of a bile acid sequestrant, such as cholestyramine. Cholestyramine binds to bile acids in the intestine, forming an insoluble complex that is excreted in the feces, thereby preventing the diarrheal effects of excess colonic bile acids.
Experimental Protocol: For a detailed methodology on co-administration, please refer to the Experimental Protocols section below.
Expected Outcome: A study in a mouse model of metabolic dysfunction-associated steatotic liver disease demonstrated that the co-administration of cholestyramine with elobixibat "completely ameliorated" the watery diarrhea caused by elobixibat alone[1][2]. Researchers can expect a significant reduction in fecal water content and the number of feces.
Frequently Asked Questions (FAQs)
Q1: What are the primary adverse effects of this compound observed in animal studies?
A1: The most commonly reported adverse effects in animal studies are gastrointestinal and dose-dependent. These primarily include diarrhea and abdominal discomfort, which are direct consequences of the drug's pharmacological effect of increasing bile acids in the colon[1][2]. In a study on conscious dogs, this compound was shown to dose-dependently increase the number of defecations, fecal wet weight, and water content[3].
Q2: At what dose of this compound are adverse effects typically observed?
A2: The dose at which adverse effects are observed can vary depending on the animal model and the specific experimental conditions. In a study using C57BL/6J mice, watery diarrhea was observed at a dose of 10 mg/kg/day of elobixibat[1].
Q3: How can I quantitatively assess the severity of diarrhea in my mouse model?
A3: Diarrhea in mouse models can be assessed by monitoring several parameters:
-
Fecal Water Content: This can be determined by weighing fresh fecal pellets and then re-weighing them after drying. The difference in weight represents the water content.
-
Stool Consistency Score: A scoring system can be developed to grade the consistency of the stool, from well-formed pellets to watery stool.
-
Number of Feces: An increase in the number of fecal pellets produced over a specific time period can be indicative of diarrhea.
-
Perianal Staining: The degree of fecal staining around the anus can be visually scored as an indicator of diarrhea. For a more objective and semi-quantitative analysis, specialized stool collection methods, such as using paper towels with strong water absorption capacity to create "diarrhea marks," have been proposed[4].
Q4: Besides cholestyramine, are there other potential strategies to mitigate this compound-induced diarrhea?
A4: While co-administration of cholestyramine is a directly studied and effective method, other potential strategies, based on the mechanism of bile acid diarrhea, could be explored:
-
Probiotics: Certain strains of probiotics, such as Lactobacillus reuteri, have been shown in animal models to modulate bile acid metabolism[5][6][7]. By altering the composition of the bile acid pool, probiotics could potentially reduce the severity of diarrhea. However, this has not been directly tested with this compound and would require validation.
-
Dietary Modifications: The composition of the diet can influence the bile acid pool and gut microbiota. While specific dietary changes to mitigate this compound's effects have not been detailed in the literature, a controlled and consistent diet is crucial for reducing variability in gastrointestinal responses.
Q5: Can I use anti-diarrheal agents like loperamide?
A5: Loperamide is an opioid-receptor agonist that inhibits peristalsis. While it may reduce the symptoms of diarrhea, it does not address the underlying cause of increased colonic bile acids. Its use could confound the results of studies where gastrointestinal motility is a relevant parameter. Co-administration of cholestyramine is a more targeted approach to the specific mechanism of this compound-induced diarrhea.
Data Presentation
Table 1: Effect of Cholestyramine Co-administration on Elobixibat-Induced Diarrhea in Mice
| Treatment Group | Number of Feces (relative to MASH model) | Fecal Water Content (relative to MASH model) |
| Elobixibat (10 mg/kg/d) | 1.8-fold increase | 1.6-fold increase |
| Elobixibat + Cholestyramine (0.5 g/kg/d) | 44% lower than Elobixibat alone | 30% lower than Elobixibat alone |
| Data summarized from a study in a mouse model of metabolic dysfunction-associated steatohepatitis (MASH)[1]. |
Table 2: Effect of Elobixibat and Cholestyramine on Plasma Bile Acid Levels in Mice
| Treatment Group | Total Plasma Bile Acids (relative to MASH model) | Primary Plasma Bile Acids (relative to MASH model) | Secondary Plasma Bile Acids (relative to MASH model) |
| Elobixibat (10 mg/kg/d) | 45% reduction | 61% reduction | No significant change |
| Cholestyramine (0.5 g/kg/d) | No significant change | No significant change | 33% reduction |
| Elobixibat + Cholestyramine | Significant reduction | Significant reduction | Significant reduction |
| Data summarized from a study in a mouse model of MASH[1]. |
Experimental Protocols
Protocol 1: Co-administration of this compound and Cholestyramine in Mice
Objective: To mitigate the diarrheal side effects of this compound by co-administering cholestyramine.
Animal Model: C57BL/6J mice[1].
Materials:
-
This compound
-
Cholestyramine resin
-
Vehicle for administration (e.g., distilled water, methylcellulose solution)
-
Animal diet (e.g., standard chow or specialized diet as per study design)
Procedure:
-
Acclimatization: Acclimate animals to the housing conditions for at least one week before the start of the experiment.
-
Group Allocation: Randomly assign animals to the following groups:
-
Vehicle control
-
This compound alone
-
Cholestyramine alone
-
This compound + Cholestyramine
-
-
Dose Preparation:
-
Prepare a suspension of this compound in the chosen vehicle at a concentration that allows for administration of 10 mg/kg/day[1].
-
Prepare a suspension of cholestyramine in the chosen vehicle at a concentration that allows for administration of 0.5 g/kg/day[1].
-
For the combination group, the two agents can be administered separately or, if compatible, as a combined suspension.
-
-
Administration:
-
Administer the prepared doses orally via gavage once daily.
-
The timing of administration should be consistent throughout the study.
-
-
Monitoring:
-
Observe the animals daily for clinical signs, including the incidence and severity of diarrhea.
-
Collect fecal samples at predetermined time points to measure fecal water content and number.
-
Monitor body weight and food/water intake regularly.
-
-
Endpoint Analysis: At the end of the study period, collect terminal samples (e.g., blood, intestinal tissue) for analysis of bile acid levels and other relevant markers.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound-induced adverse effects.
Caption: Co-administration of cholestyramine to mitigate diarrhea.
Caption: Experimental workflow for assessing mitigation strategies.
References
- 1. Combined, elobixibat, and colestyramine reduced cholesterol toxicity in a mouse model of metabolic dysfunction-associated steatotic liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combined, elobixibat, and colestyramine reduced cholesterol toxicity in a mouse model of metabolic dysfunction-associated steatotic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Effect of Dietary Prebiotics and Probiotics on Body Weight, Large Intestine Indices, and Fecal Bile Acid Profile in Wild Type and IL10−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Stool Collection Methods for Evaluating the Diarrhea Score in Mouse Diarrhea Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dietary Lactobacillus reuteri prevent from inflammation mediated apoptosis of liver via improving intestinal microbiota and bile acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Study: Lactobacillus Manipulates Bile Acids to Create Favorable Gut Environment | Veterinary Medicine News [news.cvm.ncsu.edu]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of (S)-Elobixibat and Other IBAT Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (S)-Elobixibat with other prominent Ileal Bile Acid Transporter (IBAT) inhibitors, including maralixibat, odevixibat, and linerixibat. This analysis is supported by experimental data from clinical trials and in vitro studies to aid in understanding the performance and therapeutic potential of these agents.
The inhibition of the Ileal Bile Acid Transporter (IBAT), also known as the Apical Sodium-dependent Bile Acid Transporter (ASBT or SLC10A2), presents a promising therapeutic strategy for a range of conditions, primarily chronic idiopathic constipation (CIC) and cholestatic pruritus. By blocking the reabsorption of bile acids in the terminal ileum, IBAT inhibitors increase the concentration of bile acids in the colon, leading to enhanced secretion and motility.[1] Concurrently, the systemic bile acid load is reduced, offering relief in cholestatic conditions. This guide delves into a comparative analysis of this compound and other key IBAT inhibitors.
Mechanism of Action: A Shared Pathway
IBAT inhibitors act locally in the gastrointestinal tract to competitively inhibit the IBAT protein, which is responsible for recapturing approximately 95% of bile acids from the small intestine for enterohepatic circulation.[1] This interruption leads to two primary physiological consequences: an increased delivery of bile acids to the colon, which stimulates fluid secretion and colonic motility, and a decrease in the overall bile acid pool, which can alleviate the symptoms of cholestatic diseases.[2] The liver compensates for the loss of bile acids by increasing their synthesis from cholesterol, which can also lead to a reduction in serum LDL cholesterol levels.[3]
Below is a diagram illustrating the signaling pathway affected by IBAT inhibitors.
References
- 1. Safety and efficacy of elobixibat for chronic constipation: results from a randomised, double-blind, placebo-controlled, phase 3 trial and an open-label, single-arm, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential of ileal bile acid transporter inhibition as a therapeutic target in Alagille syndrome and progressive familial intrahepatic cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carrier cross-reactivities of the bile acid reabsorption inhibitors elobixibat, linerixibat, maralixibat, and odevixibat - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Preclinical Comparison of (S)-Elobixibat and Linaclotide in Animal Models
For Researchers, Scientists, and Drug Development Professionals
As the landscape of therapeutic options for chronic constipation and related gastrointestinal disorders evolves, a clear understanding of the preclinical performance of novel agents is crucial. This guide provides an objective, data-driven comparison of two prominent therapies, (S)-Elobixibat and linaclotide, based on findings from key animal model studies. While direct head-to-head preclinical studies are not available in published literature, this guide synthesizes data from separate, robust animal studies to offer a comparative perspective on their efficacy and mechanisms of action.
This compound, an ileal bile acid transporter (IBAT) inhibitor, and linaclotide, a guanylate cyclase-C (GC-C) agonist, employ distinct mechanisms to alleviate constipation. This guide presents quantitative data on their effects on key physiological parameters, details the experimental protocols used in these foundational studies, and visualizes their signaling pathways to provide a comprehensive resource for the research and drug development community.
Quantitative Data Summary
The following tables summarize the quantitative outcomes from key preclinical studies of this compound and linaclotide in animal models. These data highlight the dose-dependent effects of each compound on defecation frequency, fecal characteristics, and gastrointestinal motility.
Table 1: Efficacy of this compound in a Conscious Dog Model
| Parameter | Vehicle | This compound (3 mg/kg) | This compound (10 mg/kg) | This compound (30 mg/kg) |
| Number of Defecations (within 10h) | 1.2 ± 0.2 | 2.5 ± 0.5 | 3.3 ± 0.6 | 4.0 ± 0.7 |
| Fecal Wet Weight (g, within 10h) | 25.8 ± 5.1 | 55.4 ± 10.1 | 78.2 ± 12.5 | 95.3 ± 15.4 |
| Fecal Water Content (%) | 65.2 ± 2.1 | 70.5 ± 1.8 | 73.1 ± 1.5 | 75.6 ± 1.3 |
| Time to First Bowel Movement (h) | 6.8 ± 0.9 | 4.5 ± 0.7 | 3.1 ± 0.5 | 2.5 ± 0.4 |
| Number of Giant Migrating Contractions (GMCs) | 0.5 ± 0.2 | 1.8 ± 0.4 | 2.5 ± 0.5 | 3.2 ± 0.6 |
| p<0.05, **p<0.01 vs. Vehicle. Data are presented as mean ± SEM. |
Table 2: Efficacy of Linaclotide in a Rat Gastrointestinal Transit Model
| Parameter | Vehicle | Linaclotide (5 µg/kg) | Linaclotide (10 µg/kg) | Linaclotide (20 µg/kg) |
| Gastrointestinal Transit (% of small intestine traveled by charcoal meal) | 45.2 ± 3.5 | 60.1 ± 4.2 | 72.5 ± 5.1 | 85.3 ± 4.8 |
| p<0.05, **p<0.01 vs. Vehicle. Data are presented as mean ± SEM. |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of this compound and linaclotide are visualized below, illustrating the key molecular interactions that lead to their pro-secretory and pro-motility effects.
Validating In Vivo Target Engagement of (S)-Elobixibat: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the in vivo target engagement of (S)-Elobixibat, a potent inhibitor of the ileal bile acid transporter (IBAT). We present supporting experimental data for this compound and compare its performance with other IBAT inhibitors, offering a valuable resource for researchers in gastroenterology and drug development.
This compound is a first-in-class, minimally absorbed IBAT inhibitor.[1] Its primary mechanism of action is the inhibition of the apical sodium-dependent bile acid transporter (ASBT), encoded by the SLC10A2 gene, in the terminal ileum.[2] This inhibition disrupts the enterohepatic circulation of bile acids, leading to an increased concentration of bile acids in the colon.[3][4] This, in turn, stimulates colonic secretion and motility, making it an effective treatment for chronic constipation.[1][3][5]
Validating the in vivo target engagement of this compound and its alternatives is crucial for preclinical and clinical development. This is primarily achieved by measuring key biomarkers that reflect the direct and downstream consequences of IBAT inhibition.
Key Biomarkers for In Vivo Target Engagement
The primary pharmacodynamic effects of IBAT inhibition can be quantified using the following biomarkers:
-
Increased Fecal Bile Acids: Direct inhibition of IBAT leads to reduced reabsorption of bile acids in the ileum and consequently, increased excretion in the feces.
-
Increased Serum 7α-hydroxy-4-cholesten-3-one (C4): The reduced return of bile acids to the liver via the enterohepatic circulation leads to a compensatory increase in bile acid synthesis. Serum C4, a downstream metabolite of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, serves as a reliable surrogate marker for this increased synthesis.
-
Decreased Serum Fibroblast Growth Factor 19 (FGF19): FGF19 is a hormone secreted from ileal enterocytes upon bile acid absorption that provides negative feedback on hepatic bile acid synthesis. Inhibition of bile acid uptake by IBAT inhibitors leads to a reduction in serum FGF19 levels.
Comparative In Vivo Data
The following tables summarize the quantitative data on the effects of this compound and other IBAT inhibitors on the key biomarkers of target engagement.
Table 1: Effect of this compound on Fecal and Serum Bile Acids
| Treatment Group | Total Fecal Bile Acids (mg/day) | Primary Fecal Bile Acids (%) | Serum Total Bile Acids (µmol/L) | Serum Secondary Bile Acids (µmol/L) | Reference |
| Healthy Subjects (Baseline) | 235.4 ± 123.6 | 9.1 ± 5.6 | 3.2 ± 1.2 | 1.6 ± 0.7 | [6] |
| Chronic Constipation (Baseline) | 123.5 ± 98.7 | 9.1 ± 5.6 | 3.5 ± 1.5 | 1.8 ± 0.9 | [6] |
| Chronic Constipation + Elobixibat | 879.5 ± 589.7 | 74.1 ± 10.9 | 2.1 ± 0.8 | 0.4 ± 0.2 | [6] |
Table 2: Comparative Effects of IBAT Inhibitors on Serum Biomarkers
| Compound | Dose | Change in Serum C4 | Change in Serum FGF19 | Species/Population | Reference |
| This compound | 10 mg/day | Increased | Decreased | Chronic Constipation Patients | |
| This compound | 15 mg/day | Increased | Decreased | Chronic Constipation Patients | |
| Odevixibat (A4250) | 1 mg & 3 mg (once daily), 1.5 mg (twice daily) | Increased | Decreased | Healthy Individuals | [7] |
| Maralixibat (SHP625) | Dose-escalation | Not Reported | Not Reported | Children with PFIC | [7] |
| GSK2330672 | 10-180 mg (single dose) | Dose-dependent increase | Not Reported | Healthy Japanese Subjects | [7] |
Note: Direct head-to-head comparative studies for these biomarkers are limited. The data presented is from separate studies and different patient populations, which should be considered when making comparisons.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Measurement of Fecal Bile Acids (Enzymatic Assay)
This method provides a quantitative measurement of total bile acids in stool samples.
1. Sample Preparation:
- Homogenize a stool sample.
- Extract bile acids from a known weight of the homogenized stool using an appropriate extraction buffer.
- Centrifuge the sample to pellet solid debris.
- Collect the supernatant for analysis.
2. Enzymatic Reaction:
- Prepare a reaction mixture containing hydrazine hydrate, NAD+, and 3α-hydroxysteroid dehydrogenase (3α-HSD).
- Add the extracted sample or a bile acid standard (e.g., taurocholic acid) to the reaction mixture.
- Incubate the reaction at 37°C for 90 minutes. During this incubation, 3α-HSD oxidizes the 3α-hydroxyl group of bile acids, reducing NAD+ to NADH.
3. Quantification:
- Measure the absorbance of the solution at 340 nm. The increase in absorbance is directly proportional to the amount of NADH produced, which corresponds to the concentration of bile acids in the sample.
- Calculate the bile acid concentration in the sample by comparing its absorbance to a standard curve generated with known concentrations of the bile acid standard.
For a commercial kit example, see the IDK® Faecal Bile Acids assay.
Measurement of Serum 7α-hydroxy-4-cholesten-3-one (C4) by HPLC-MS/MS
This method allows for the sensitive and specific quantification of serum C4.
1. Sample Preparation:
- To a serum sample, add an internal standard (e.g., deuterated C4).
- Perform protein precipitation, for example, using a strong acid.
- Centrifuge to pellet the precipitated proteins.
- Transfer the supernatant for solid-phase extraction (SPE) for sample clean-up and concentration.
- Elute the analyte from the SPE cartridge and evaporate to dryness.
- Reconstitute the sample in a suitable solvent for injection.
2. HPLC Separation:
- Inject the reconstituted sample into a high-performance liquid chromatography (HPLC) system equipped with a C18 reverse-phase column.
- Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a modifier like formic acid) and an organic component (e.g., methanol or acetonitrile). This separates C4 from other components in the sample.
3. MS/MS Detection:
- The eluent from the HPLC is introduced into a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
- The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect the precursor-to-product ion transitions for both C4 and its internal standard.
4. Quantification:
- Generate a standard curve by analyzing samples with known concentrations of C4.
- Quantify the amount of C4 in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Measurement of Serum Fibroblast Growth Factor 19 (FGF19) by ELISA
This protocol outlines a quantitative sandwich enzyme-linked immunosorbent assay (ELISA).
1. Plate Preparation:
- Use a 96-well microplate pre-coated with a capture antibody specific for human FGF19.
2. Assay Procedure:
- Add standards, controls, and serum samples to the wells. Incubate for a specified time (e.g., 1 hour at room temperature) to allow FGF19 to bind to the immobilized antibody.
- Wash the wells to remove unbound substances.
- Add a biotin-conjugated detection antibody specific for FGF19 to each well. Incubate to allow the detection antibody to bind to the captured FGF19.
- Wash the wells to remove unbound detection antibody.
- Add a streptavidin-horseradish peroxidase (HRP) conjugate. Incubate to allow it to bind to the biotinylated detection antibody.
- Wash the wells to remove unbound streptavidin-HRP.
- Add a substrate solution (e.g., TMB). The HRP enzyme will catalyze a color change.
- Stop the reaction with a stop solution.
3. Quantification:
- Measure the optical density of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.
- Generate a standard curve by plotting the optical density versus the concentration of the FGF19 standards.
- Determine the concentration of FGF19 in the samples by interpolating their optical density values from the standard curve.
For commercial kit examples, refer to Eagle Biosciences FGF-19 ELISA Assay Kit[2] or Cloud-Clone Corp. ELISA Kit for Fibroblast Growth Factor 19.[5]
Visualizing Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway, experimental workflow, and a logical comparison.
Figure 1. Mechanism of Action of this compound.
Figure 2. Workflow for Biomarker Analysis.
Figure 3. Comparison Framework for IBAT Inhibitors.
Conclusion
Validating the in vivo target engagement of this compound relies on a panel of well-defined biomarkers that reflect the direct and downstream consequences of IBAT inhibition. The methodologies for measuring these biomarkers—fecal bile acids, serum C4, and serum FGF19—are well-established and provide robust, quantitative data. While direct comparative studies with other IBAT inhibitors are not extensively available, the data presented in this guide offer a solid foundation for understanding the pharmacodynamic profile of this compound and for designing future comparative efficacy studies. The provided experimental protocols and diagrams serve as a practical resource for researchers aiming to investigate the in vivo effects of this and other IBAT inhibitors.
References
- 1. Towards routine high-throughput analysis of fecal bile acids: validation of an enzymatic cycling method for the quantification of total bile acids in human stool samples on fully automated clinical chemistry analyzers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eaglebio.com [eaglebio.com]
- 3. cosmobiousa.com [cosmobiousa.com]
- 4. researchgate.net [researchgate.net]
- 5. cloud-clone.com [cloud-clone.com]
- 6. Real-World Comparison of Elobixibat and Lubiprostone Treatment in Patients with Chronic Constipation: A Propensity Score-Matched Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ileal Bile Acid Transporter Inhibition for the Treatment of Chronic Constipation, Cholestatic Pruritus, and NASH - PMC [pmc.ncbi.nlm.nih.gov]
A Cross-Species Comparative Guide to the Pharmacological Effects of (S)-Elobixibat
(S)-Elobixibat, a potent and minimally absorbed inhibitor of the ileal bile acid transporter (IBAT), offers a targeted approach to modulating the enterohepatic circulation of bile acids. This guide provides a comparative overview of its pharmacological effects across various species, supported by experimental data, to aid researchers, scientists, and drug development professionals in understanding its translational properties.
This compound, also known as A3309, primarily acts locally in the terminal ileum to inhibit the apical sodium-dependent bile acid transporter (ASBT), encoded by the SLC10A2 gene. This inhibition reduces the reabsorption of bile acids, leading to an increased concentration of bile acids in the colon. The resulting physiological effects include increased colonic secretion and motility, which are beneficial in the treatment of chronic constipation.[1]
In Vitro Potency: A Cross-Species Comparison
The inhibitory potency of this compound against the ileal bile acid transporter (IBAT) has been evaluated in vitro using cell lines transfected with the transporter from different species. The half-maximal inhibitory concentration (IC50) values demonstrate a high affinity of this compound for IBAT across species, with some notable differences.
| Species | IC50 (nM) | Cell Line | Notes |
| Human | 0.53 ± 0.17 | HEK293 | Highly potent inhibition of the human transporter.[1] |
| Mouse | 0.13 | Not Specified | Highest potency observed among the tested species.[2][3] |
| Canine | 5.8 | Not Specified | Potent inhibition, though slightly less so than in human and mouse.[2][3] |
| Rat | Not Publicly Available | - | Despite the common use of rats in preclinical studies, the specific IC50 value for this compound against rat IBAT is not readily found in publicly available literature. |
Pharmacological Effects: In Vivo Studies
Preclinical and clinical studies have demonstrated the pharmacological effects of this compound in various species, primarily focusing on its impact on gastrointestinal motility and bile acid metabolism.
Canine Studies
In conscious beagle dogs, oral administration of this compound has been shown to dose-dependently accelerate colonic transit and increase the frequency of defecation.[4]
| Parameter | Vehicle | Elobixibat (3 mg/kg) | Elobixibat (10 mg/kg) | Elobixibat (30 mg/kg) |
| Time to First Bowel Movement (h) | > 10 | Decreased | Decreased | Decreased |
| Number of Defecations (within 10h) | Baseline | Increased | Significantly Increased | Significantly Increased |
| Fecal Wet Weight (g) | Baseline | Increased | Significantly Increased | Significantly Increased |
| Fecal Water Content (%) | Baseline | Increased | Increased | Increased |
| Total Fecal Bile Acids | Baseline | Increased | Dose-dependently Increased | Dose-dependently Increased |
Data adapted from a study in conscious beagle dogs.[4]
Human Studies
In humans with chronic constipation, this compound has been shown to improve bowel function and alter bile acid homeostasis.
| Parameter | Baseline | Elobixibat (10 mg/day) | Fold Change |
| Fasting Serum C4 (ng/mL) | 25.7 ± 16.3 | 83.1 ± 64.8 | ~3.2x Increase |
| Fasting Serum FGF19 (pg/mL) | 185.7 ± 103.9 | 120.7 ± 85.9 | ~0.65x Decrease |
| Total Fecal Bile Acids (μmol/g dry stool) | 18.5 ± 10.0 | 58.2 ± 22.3 | ~3.1x Increase |
| Fecal Primary Bile Acids (CA + CDCA) (μmol/g dry stool) | 1.7 ± 2.8 | 43.2 ± 24.6 | ~25.4x Increase |
| Fecal Secondary Bile Acid (LCA) (μmol/g dry stool) | 7.0 ± 3.9 | 1.8 ± 3.5 | ~0.26x Decrease |
Data represents mean ± SD from a study in patients with chronic constipation.[5][6][7] CA: Cholic Acid, CDCA: Chenodeoxycholic Acid, LCA: Lithocholic Acid.
Signaling Pathway and Mechanism of Action
The primary mechanism of this compound involves the inhibition of the ileal bile acid transporter (IBAT). This disruption of the enterohepatic circulation of bile acids leads to a cascade of downstream effects.
References
- 1. Drug Profile Elobixibat for the Treatment of Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elobixibat | TargetMol [targetmol.com]
- 3. Elobixibat, an ileal bile acid transporter inhibitor, induces giant migrating contractions during natural defecation in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Impact of elobixibat on serum and fecal bile acid levels and constipation symptoms in patients with chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of elobixibat on serum and fecal bile acid levels and constipation symptoms in patients with chronic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Reproducibility of Published Findings on (S)-Elobixibat's Mechanism of Action: A Comparative Guide
This guide provides a comprehensive comparison of the published findings on the mechanism of action of (S)-Elobixibat, an inhibitor of the ileal bile acid transporter (IBAT), and its alternatives. The information is intended for researchers, scientists, and drug development professionals to objectively assess the reproducibility and consistency of the experimental data supporting this therapeutic approach.
Introduction to this compound and the IBAT Mechanism
This compound is a first-in-class, minimally absorbed inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT or SLC10A2).[1][2][3][4] The primary function of IBAT, located in the terminal ileum, is to reabsorb approximately 95% of bile acids from the intestine back into the portal circulation, a process known as enterohepatic circulation.[5][6][7][8]
By inhibiting IBAT, Elobixibat increases the concentration of bile acids in the colon.[2][3][9][10] This has a dual effect: it stimulates colonic secretion of water and electrolytes and promotes colonic motility, including high-amplitude propagating contractions.[2][9] The result is accelerated intestinal transit, softened stool, and relief from symptoms of chronic constipation.[1][11] This mechanism of action is well-established and has been consistently reported across numerous preclinical and clinical studies.[3][12][13]
Signaling Pathway and Therapeutic Logic
The mechanism of IBAT inhibitors like this compound is centered on the disruption of the normal enterohepatic circulation of bile acids. The following diagrams illustrate this pathway and the logical flow from target inhibition to clinical effect.
Caption: Enterohepatic circulation of bile acids and the site of action for this compound.
Caption: Logical flow from IBAT inhibition by this compound to its therapeutic effect.
Comparative Analysis of IBAT Inhibitors
The therapeutic strategy of IBAT inhibition is not limited to this compound. Several other compounds have been developed, primarily for cholestatic pruritus but also for constipation and non-alcoholic steatohepatitis (NASH). The consistent outcomes across these different agents provide strong evidence for the reproducibility of the mechanism.
| Drug Name | Development Status/Indication | Key Efficacy Findings | Common Adverse Events |
| This compound | Approved for chronic constipation.[14][15] | - Significantly increases the frequency of spontaneous bowel movements (SBMs) and complete SBMs (CSBMs) vs. placebo.[14][16] - Improves stool consistency and reduces straining.[11][17] | Abdominal pain, diarrhea.[14][15] |
| Odevixibat (Bylvay) | Approved for pruritus in Progressive Familial Intrahepatic Cholestasis (PFIC).[18] | - Significantly reduces serum bile acid (sBA) levels.[19] - Significantly improves pruritus scores.[19] | Diarrhea, abdominal pain.[20] |
| Maralixibat (Livmarli) | Approved for cholestatic pruritus in Alagille syndrome (ALGS).[18] | - Significantly reduces sBA levels.[19] - Significantly improves pruritus scores.[19] | Diarrhea, abdominal pain.[20] |
| Linerixibat | Investigational for pruritus in Primary Biliary Cholangitis (PBC). | - Significantly reduces pruritus and improves sleep quality in patients with AICLD.[20] - Decreases serum bile acids and autotaxin levels.[20] | Diarrhea, nausea, abdominal pain.[20] |
Quantitative Data from Clinical Trials
The reproducibility of this compound's effect is demonstrated by consistent results across multiple Phase 3 clinical trials.
Table 1: Efficacy of this compound in Phase 3 Randomized Controlled Trials (RCTs) for Chronic Constipation
| Study / Endpoint | Elobixibat 10 mg/day | Placebo | Result (p-value) |
| Japanese Phase 3 (2-week RCT) [14] | |||
| Change in SBMs/week (Week 1) | 6.4 (LS Mean) | 1.7 (LS Mean) | p < 0.0001 |
| Indian Phase 3 (2-week RCT) [16] | |||
| Change in SBMs/week | 3.83 (LS Mean) | 2.68 (LS Mean) | p = 0.008 |
| CSBM "Responders" (%) | 49.33% | 26.76% | p = 0.005 |
SBM = Spontaneous Bowel Movement; CSBM = Complete Spontaneous Bowel Movement; LS Mean = Least-Squares Mean.
Table 2: Common Adverse Events in this compound Phase 3 Trials
| Study / Adverse Event | Elobixibat 10 mg/day | Placebo |
| Japanese Phase 3 (2-week RCT) [14] | ||
| Abdominal Pain | 19% | 2% |
| Diarrhea | 13% | 0% |
| Indian Phase 3 (2-week RCT) [16] | ||
| Abdominal Pain | 7.9% | 4.1% |
| Abdominal Distention | 4.0% | 0% |
The adverse event profile, primarily mild-to-moderate gastrointestinal issues, is a direct and expected consequence of the drug's mechanism of action (increased bile acids in the colon) and is consistent across studies and different IBAT inhibitors.[12][13]
Experimental Protocols
The methodologies used in key clinical trials are crucial for assessing the reproducibility of the findings. Below is a summary of a typical Phase 3 trial protocol for this compound.
Objective: To evaluate the efficacy and safety of this compound compared to placebo for the treatment of chronic constipation.
Study Design:
-
Randomized, double-blind, placebo-controlled, parallel-group, multicenter study.[14][16][21]
-
Screening Period: Typically 1-2 weeks to assess eligibility.
-
Run-in/Baseline Period: A 2-week period without the investigational drug to establish baseline bowel movement frequency and symptoms.[14] Patients often complete a daily diary.
-
Treatment Period: Patients are randomized (commonly 1:1) to receive a fixed dose of Elobixibat (e.g., 10 mg once daily) or a matching placebo for a set duration (e.g., 2 to 12 weeks).[14][16][21]
-
Follow-up Period: A period after treatment to monitor for any residual effects or adverse events.
Patient Population:
-
Adults (e.g., 20-80 years) with a diagnosis of chronic constipation according to established criteria (e.g., Rome III or IV criteria).[14][21]
-
Key inclusion criteria often include a low frequency of spontaneous bowel movements (e.g., <3 per week on average) during the run-in period.[14]
-
Exclusion criteria typically include secondary causes of constipation, structural GI abnormalities, or irritable bowel syndrome with pain as the predominant symptom.[22][23]
Efficacy Assessments (Endpoints):
-
Primary Endpoint: Change from baseline in the weekly frequency of SBMs during the first week of treatment.[14]
-
Secondary Endpoints:
-
Proportion of "responders" (e.g., patients achieving ≥3 CSBMs per week and an increase of ≥1 from baseline).[16]
-
Change in stool consistency (measured by the Bristol Stool Form Scale).[17]
-
Time to first SBM after the initial dose.
-
Improvements in other constipation-related symptoms (e.g., straining, bloating) assessed via questionnaires.
-
Safety Assessments:
-
Monitoring and recording of all adverse events (AEs), their severity, and relationship to the study drug.
-
Vital signs, physical examinations, and clinical laboratory tests.
The following diagram outlines this typical experimental workflow.
Caption: A generalized workflow for a randomized controlled trial of this compound.
Conclusion
The published findings on the mechanism of this compound are highly reproducible. The core concept—that inhibiting the ileal bile acid transporter increases colonic bile acid concentrations, thereby stimulating secretion and motility—is supported by a consistent body of evidence from multiple, independent, well-controlled clinical trials.[14][16][24] Furthermore, the successful development and approval of other IBAT inhibitors, such as odevixibat and maralixibat for different indications, validates the underlying mechanism of action and its therapeutic potential.[18][20] The consistent efficacy outcomes and the predictable, mechanism-based adverse event profile across different studies and compounds strongly support the reproducibility of this therapeutic approach.
References
- 1. Elobixibat - Wikipedia [en.wikipedia.org]
- 2. Elobixibat and its potential role in chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Profile Elobixibat for the Treatment of Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and Efficacy of Elobixibat, an Ileal Bile Acid Transporter Inhibitor, in Elderly Patients With Chronic Idiopathic Constipation According to Administration Time: Interim Analysis of Post-marketing Surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intestinal transport and metabolism of bile acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bile Acid Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bile acid - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. What is the mechanism of Elobixibat Hydrate? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 12. Frontiers | Ileal Bile Acid Transporter Inhibition for the Treatment of Chronic Constipation, Cholestatic Pruritus, and NASH [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 15. researchgate.net [researchgate.net]
- 16. Efficacy and safety of elobixibat in patients with chronic constipation—A randomized, multicenter, double-blind, placebo-controlled, parallel-group study from India - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficacy and safety of elobixibat in combination with or switched from conventional treatments of chronic constipation: A retrospective observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. goodrx.com [goodrx.com]
- 19. Ileal Bile Acid Transporter Blockers for Cholestatic Liver Disease in Pediatric Patients with Alagille Syndrome: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Ileal Bile Acid Transporter Inhibitors for Adult Patients with Autoimmune Cholestatic Liver Diseases: A Systematic Review and Meta-Analysis [mdpi.com]
- 21. Rationale and design of a multicentre, 12-week, randomised, double-blind, placebo-controlled, parallel-group, investigator-initiated trial to investigate the efficacy and safety of elobixibat for chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 26 Week Efficacy and Safety Trial for Patients With Chronic Idiopathic Constipation [ctv.veeva.com]
- 23. ClinicalTrials.gov [clinicaltrials.gov]
- 24. Efficacy, long‐term safety, and impact on quality of life of elobixibat in more severe constipation: Post hoc analyses of two phase 3 trials in Japan - PMC [pmc.ncbi.nlm.nih.gov]
(S)-Elobixibat Demonstrates Prokinetic Effects in Preclinical Animal Models
(S)-Elobixibat, a first-in-class ileal bile acid transporter (IBAT) inhibitor, has shown significant efficacy in promoting gastrointestinal motility in randomized controlled animal trials.[1][2] These studies provide foundational data for its clinical use in chronic constipation. By locally inhibiting the IBAT in the terminal ileum, elobixibat increases the concentration of bile acids in the colon, which in turn stimulates secretion and motility.[3][4]
Efficacy in a Canine Model of Gastrointestinal Motility
A key preclinical study utilized a conscious dog model to investigate the pharmacological effects of elobixibat on colonic motility.[1][2] In a randomized, crossover design, male beagle dogs were orally administered elobixibat at doses of 3, 10, or 30 mg/kg, a positive control (sennoside 30 mg/kg), or a vehicle (placebo).[1][2] The study demonstrated that elobixibat dose-dependently increased the number of defecations, fecal wet weight, and fecal water content within a 10-hour observation period following administration.[1][2]
Key quantitative findings from this study are summarized in the table below:
| Parameter | Vehicle (Placebo) | Elobixibat (3 mg/kg) | Elobixibat (10 mg/kg) | Elobixibat (30 mg/kg) | Sennoside (30 mg/kg) |
| Number of Defecations | 1.0 ± 0.0 | 2.0 ± 0.4 | 2.7 ± 0.5 | 3.3 ± 0.5** | 2.8 ± 0.5 |
| Fecal Wet Weight (g) | 18.8 ± 4.1 | 38.5 ± 8.1 | 55.2 ± 11.0 | 71.5 ± 14.1** | 65.7 ± 12.5 |
| Fecal Water Content (%) | 68.9 ± 1.5 | 72.4 ± 1.2 | 74.8 ± 1.1 | 76.9 ± 0.9 | 75.9 ± 1.3 |
| Time to First Bowel Movement (min) | 358 ± 54 | 245 ± 45 | 188 ± 33 | 155 ± 28 | 289 ± 51 |
| Total Fecal Bile Acids (µmol) | 18.6 ± 4.2 | 45.3 ± 10.1* | 78.9 ± 15.4 | 112.7 ± 21.8** | Not Reported |
| *p<0.05, **p<0.01 vs. Vehicle. Data are presented as mean ± standard error. |
Experimental Protocols
The canine study involved surgically implanting strain gauge force transducers to record gastrointestinal (GI) motility.[1] After a recovery period, fasted dogs were administered a single oral dose of elobixibat, sennoside, or vehicle.[1][2] One hour post-administration, the dogs were fed, and GI motility and defecation were monitored for 10 hours.[1][2] Fecal samples were collected to determine wet weight, water content, and bile acid concentrations.[1] The study followed a crossover design, ensuring each dog received all treatments with a washout period of more than six days between each treatment.[1][2]
Mechanism of Action and Signaling Pathway
Elobixibat's primary mechanism of action is the potent and selective partial inhibition of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[3][5] This transporter is responsible for the reabsorption of approximately 95% of bile acids from the terminal ileum back into the enterohepatic circulation.[6] By blocking this reabsorption, elobixibat increases the concentration of bile acids flowing into the colon.[3][7]
In the colon, bile acids exert their prokinetic and secretory effects through several mechanisms:
-
Stimulation of Colonic Motility: Bile acids, particularly chenodeoxycholic acid (CDCA) and deoxycholic acid (DCA), stimulate high-amplitude propagating contractions (HAPCs) and giant migrating contractions (GMCs), which are critical for the mass movement of feces.[1][6]
-
Increased Colonic Secretion: Bile acids act as natural secretagogues, increasing the secretion of water and electrolytes into the colonic lumen.[4][8] This increased fluid content softens the stool and facilitates its passage.[3]
-
Activation of TGR5: Bile acids can activate the G-protein coupled receptor TGR5 on enteric neurons and enterochromaffin cells, leading to the release of serotonin (5-HT), which further enhances colonic motility and secretion.[6]
The following diagram illustrates the signaling pathway of this compound:
Caption: Signaling pathway of this compound.
The experimental workflow for the described canine study is depicted in the diagram below:
Caption: Experimental workflow of the canine study.
References
- 1. Elobixibat, an ileal bile acid transporter inhibitor, induces giant migrating contractions during natural defecation in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Elobixibat Hydrate? [synapse.patsnap.com]
- 4. Impact of elobixibat on serum and fecal bile acid levels and constipation symptoms in patients with chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Drug Profile Elobixibat for the Treatment of Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elobixibat for the treatment of constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Elobixibat and its potential role in chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (S)-Elobixibat and Novel Therapeutic Agents for Chronic Constipation
For Researchers, Scientists, and Drug Development Professionals
Chronic idiopathic constipation (CIC) and constipation-predominant irritable bowel syndrome (IBS-C) represent significant burdens to patients and healthcare systems. The therapeutic landscape for these conditions has evolved beyond traditional laxatives with the advent of novel agents targeting specific physiological pathways. This guide provides a comprehensive comparison of (S)-Elobixibat, an ileal bile acid transporter (IBAT) inhibitor, with other key therapeutic agents: linaclotide, plecanatide, prucalopride, lubiprostone, and tenapanor. We present a detailed analysis of their mechanisms of action, comparative efficacy and safety data from clinical trials, and the experimental protocols used to evaluate these agents.
Mechanisms of Action: A Diverse Approach to Regulating Bowel Function
The novel therapeutic agents for constipation employ distinct mechanisms to improve bowel function, primarily by increasing intestinal fluid secretion or enhancing colonic motility.
This compound is a first-in-class, minimally absorbed inhibitor of the ileal bile acid transporter (IBAT). By blocking the reabsorption of bile acids in the terminal ileum, it increases the concentration of bile acids in the colon. This leads to a dual effect: stimulation of colonic secretion and an increase in colonic motility, resulting in accelerated intestinal transit and softer stools.[1][2]
Linaclotide and Plecanatide are guanylate cyclase-C (GC-C) agonists. They bind to and activate GC-C receptors on the luminal surface of intestinal epithelial cells, leading to increased intracellular cyclic guanosine monophosphate (cGMP). This rise in cGMP activates the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel, resulting in the secretion of chloride and bicarbonate into the intestinal lumen. The increased fluid secretion softens the stool and accelerates transit.[3] Plecanatide is structurally similar to uroguanylin, a naturally occurring human peptide that also activates GC-C.
Prucalopride is a selective, high-affinity serotonin type 4 (5-HT4) receptor agonist. By stimulating 5-HT4 receptors in the gut, it enhances the peristaltic reflex and colonic motility, thereby increasing the frequency of bowel movements.
Lubiprostone is a locally acting chloride channel activator. It specifically activates ClC-2 chloride channels on the apical membrane of gastrointestinal epithelial cells. This activation leads to a chloride-rich fluid secretion into the intestine, which softens the stool and increases motility.
Tenapanor is a minimally absorbed, small-molecule inhibitor of the sodium/hydrogen exchanger 3 (NHE3) located on the apical surface of enterocytes in the small intestine and colon. By inhibiting NHE3, tenapanor reduces sodium absorption from the gut, leading to an increase in intestinal water content and resulting in softer stools and accelerated transit.[4]
Comparative Efficacy of this compound and Novel Agents
The following table summarizes key efficacy data from Phase 3 clinical trials of this compound and its comparators in patients with chronic idiopathic constipation. The primary endpoint in many of these trials is the proportion of "responders," often defined as patients achieving a certain frequency of spontaneous complete bowel movements (SCBMs) per week.
| Drug (Dosage) | Trial Population | Primary Efficacy Endpoint | Responder Rate (Drug) | Responder Rate (Placebo) | Key Secondary Endpoints |
| This compound (10 mg/day) | Chronic Constipation (Japan) | Change from baseline in frequency of spontaneous bowel movements (SBMs) during week 1 | LS Mean: 6.4 | LS Mean: 1.7 (p<0.0001) | Significant improvement in stool consistency.[5] |
| This compound (10 mg/day) | Chronic Constipation (India) | Change in weekly frequency of SBMs at week 2 over baseline | LS Mean: 3.83 | LS Mean: 2.68 (p=0.008) | 49.33% CSBM responders vs 26.76% for placebo (p=0.005).[6][7] |
| Linaclotide (145 µ g/day ) | Chronic Idiopathic Constipation | ≥3 CSBMs and an increase of ≥1 CSBM from baseline for at least 9 of 12 weeks | 16.0% - 21.2% | 3.3% - 6.0% | Significant improvements in stool consistency, straining, and bloating. |
| Plecanatide (3 mg/day) | Chronic Idiopathic Constipation | Durable overall CSBM responders (≥3 CSBMs/week and an increase of ≥1 from baseline for ≥9 of 12 weeks and ≥3 of the last 4 weeks) | 21.0% | 10.2% (p<0.001) | Significant improvements in stool frequency and consistency.[8] |
| Prucalopride (2 mg/day) | Chronic Constipation (Men) | ≥3 SCBMs per week over 12 weeks | 37.9% | 17.7% (p<0.0001) | Significant improvement in patient-rated treatment effectiveness.[9][10] |
| Lubiprostone (24 µg BID) | Chronic Idiopathic Constipation | Change from baseline in SBM frequency at week 1 | Mean: 4.9 | Mean: 3.0 (p=0.020) | Significant improvements in straining, stool consistency, and abdominal bloating. |
| Tenapanor (50 mg BID) | IBS-C | ≥30% reduction in worst abdominal pain and an increase of ≥1 CSBM from baseline in the same week for ≥6 of the first 12 weeks | 27.0% - 36.5% | 18.7% - 23.7% (p<0.02) | Significant improvement in abdominal symptoms.[7] |
CSBM: Complete Spontaneous Bowel Movement; SBM: Spontaneous Bowel Movement; LS Mean: Least Squares Mean; BID: Twice daily.
Comparative Safety and Tolerability
The most common adverse event across these novel agents is diarrhea, which is a direct consequence of their mechanisms of action. The incidence of other side effects varies among the different drug classes.
| Drug | Most Common Adverse Events | Discontinuation Rate due to Adverse Events |
| This compound | Abdominal pain (19%), Diarrhea (13%)[5][11] | Not specified in the provided results. |
| Linaclotide | Diarrhea (mild to moderate) | 4.0% due to diarrhea |
| Plecanatide | Diarrhea (3.2% - 5.9%)[8] | 1.2% - 1.4% due to diarrhea[12] |
| Prucalopride | Headache, Nausea, Abdominal pain, Diarrhea | Not specified in the provided results. |
| Lubiprostone | Nausea, Diarrhea, Headache | Not specified in the provided results. |
| Tenapanor | Diarrhea (typically transient and mild to moderate) | 6.5% due to diarrhea[7] |
Experimental Protocols
A variety of standardized experimental models and assays are employed to evaluate the efficacy and mechanism of action of novel constipation therapies.
Preclinical Evaluation: Loperamide-Induced Constipation Model in Mice
This model is widely used to screen for potential laxative effects and to study the mechanisms of pro-secretory and pro-kinetic agents.
Protocol:
-
Animal Model: Male ICR mice are commonly used.
-
Induction of Constipation: Constipation is induced by oral administration or subcutaneous injection of loperamide, a µ-opioid receptor agonist that inhibits intestinal motility and fluid secretion. A typical protocol involves administering loperamide (e.g., 5 mg/kg) daily for a set period (e.g., 3-7 days).[13][14][15]
-
Treatment: The test compound (e.g., this compound or a comparator) is administered orally at various doses during the loperamide treatment period. A positive control, such as a known laxative, and a vehicle control group are included.
-
Assessment of Constipation Parameters:
-
Fecal Parameters: The number, weight, and water content of fecal pellets excreted over a defined period are measured. A decrease in these parameters indicates constipation, and an increase following treatment suggests a laxative effect.
-
Gastrointestinal Transit Time: A non-absorbable marker (e.g., charcoal meal or carmine red) is administered orally, and the time taken for the marker to be expelled in the feces (first black or red stool) is recorded. Alternatively, the distance traveled by the marker through the small intestine as a percentage of the total length is measured at a specific time point after administration.
-
Colonic Transit Time: A bead is inserted into the distal colon, and the time to its expulsion is measured.[16]
-
In Vitro Mechanistic Assays
1. Ussing Chamber Assay for Intestinal Chloride Secretion:
This technique is used to measure ion transport across epithelial tissues, providing a direct assessment of the pro-secretory activity of compounds like lubiprostone, linaclotide, and plecanatide.
Protocol:
-
Tissue Preparation: A segment of animal intestine (e.g., mouse jejunum or colon) is excised and mounted in an Ussing chamber, separating two buffer-filled hemichambers (apical and basolateral).[17][18]
-
Electrophysiological Measurements: The transepithelial voltage is clamped to 0 mV, and the short-circuit current (Isc) is measured. The Isc represents the net ion transport across the epithelium.
-
Compound Addition: The test compound is added to the apical or basolateral chamber, and the change in Isc is recorded. An increase in Isc is indicative of enhanced chloride secretion.
-
Inhibitor Studies: To confirm the involvement of specific ion channels (e.g., CFTR), selective inhibitors can be added to block the response to the test compound.
2. Guanylate Cyclase-C (GC-C) Activity Assay:
This assay measures the ability of compounds like linaclotide and plecanatide to activate the GC-C enzyme.
Protocol:
-
Enzyme Source: Membranes from cells overexpressing the GC-C receptor are prepared.
-
Reaction: The membrane preparation is incubated with the test compound, GTP (the substrate for GC-C), and a phosphodiesterase inhibitor (to prevent cGMP degradation).
-
cGMP Measurement: The amount of cGMP produced is quantified using methods such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).[19] An increase in cGMP production indicates GC-C activation.
3. Ileal Bile Acid Transporter (IBAT) Inhibition Assay:
This assay evaluates the inhibitory effect of compounds like this compound on the reuptake of bile acids.
Protocol:
-
Cell Model: A cell line stably expressing the IBAT (also known as the apical sodium-dependent bile acid transporter, ASBT) is used.
-
Uptake Assay: The cells are incubated with a radiolabeled bile acid (e.g., [3H]-taurocholic acid) in the presence and absence of the test compound.
-
Measurement: After incubation, the cells are washed, and the intracellular radioactivity is measured. A decrease in radioactivity in the presence of the test compound indicates inhibition of IBAT-mediated bile acid uptake.[1][20][21]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow for evaluating novel constipation agents.
Caption: Signaling pathways of this compound and novel constipation agents.
Caption: A typical experimental workflow for developing new constipation drugs.
Conclusion
This compound offers a novel mechanism of action for the treatment of chronic constipation by targeting the ileal bile acid transporter. This differentiates it from other approved agents that act as secretagogues or pro-kinetics. Clinical trial data demonstrate that this compound is effective in increasing bowel movement frequency and improving stool consistency, with a safety profile characterized primarily by gastrointestinal side effects such as abdominal pain and diarrhea. The choice of therapeutic agent for an individual patient will depend on the specific symptom profile, tolerability, and physician-patient discussion. The continued development of agents with diverse mechanisms of action provides valuable new options for the management of this common and often debilitating condition.
References
- 1. Frontiers | Ileal Bile Acid Transporter Inhibition for the Treatment of Chronic Constipation, Cholestatic Pruritus, and NASH [frontiersin.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Decoding signaling mechanisms: unraveling the targets of guanylate cyclase agonists in cardiovascular and digestive diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. Efficacy and safety of elobixibat in patients with chronic constipation—A randomized, multicenter, double-blind, placebo-controlled, parallel-group study from India - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of elobixibat in patients with chronic constipation-A randomized, multicenter, double-blind, placebo-controlled, parallel-group study from India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Safety and Efficacy of Elobixibat, an Ileal Bile Acid Transporter Inhibitor, in Elderly Patients With Chronic Idiopathic Constipation According to Administration Time: Interim Analysis of Post-marketing Surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization the response of Korl:ICR mice to loperamide induced constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. Prevention of Loperamide-Induced Constipation in Mice and Alteration of 5-Hydroxytryotamine Signaling by Ligilactobacillus salivarius Li01 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. karger.com [karger.com]
- 17. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. physiologicinstruments.com [physiologicinstruments.com]
- 19. Site-specific N-Linked Glycosylation of Receptor Guanylyl Cyclase C Regulates Ligand Binding, Ligand-mediated Activation and Interaction with Vesicular Integral Membrane Protein 36, VIP36 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. BAT117213: Ileal bile acid transporter (IBAT) inhibition as a treatment for pruritus in primary biliary cirrhosis: study protocol for a randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 21. BAT117213: Ileal bile acid transporter (IBAT) inhibition as a treatment for pruritus in primary biliary cirrhosis: study protocol for a randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing (S)-Elobixibat's Therapeutic Response: A Comparative Guide to Biomarker Validation
For Researchers, Scientists, and Drug Development Professionals
(S)-Elobixibat, a first-in-class ileal bile acid transporter (IBAT) inhibitor, presents a novel therapeutic approach for chronic idiopathic constipation (CIC). Its localized action in the gut necessitates a comprehensive understanding of biomarkers to accurately assess its therapeutic response. This guide provides a comparative analysis of biomarkers for this compound, with supporting experimental data and methodologies, to aid in research and development.
Mechanism of Action of this compound
This compound is a minimally absorbed, selective inhibitor of the IBAT in the terminal ileum.[1][2] By blocking the reabsorption of bile acids, it increases their concentration in the colon.[2] This leads to two primary effects: increased colonic fluid secretion and enhanced colonic motility, resulting in softer and more frequent stools.[3]
Biomarkers for Therapeutic Response
The therapeutic response to this compound can be evaluated using a combination of clinical efficacy endpoints and pharmacodynamic biomarkers that reflect its mechanism of action.
Efficacy Biomarkers
These biomarkers directly measure the clinical benefit experienced by the patient.
| Biomarker | Description | Assessment Method |
| Spontaneous Bowel Movements (SBMs) | The number of bowel movements that occur without the aid of rescue medication.[4][5] | Patient diaries are used to record the frequency of SBMs over a specified period, typically weekly.[4][5] |
| Complete Spontaneous Bowel Movements (CSBMs) | An SBM that is associated with a sensation of complete evacuation.[4] | Recorded in patient diaries, providing a more qualitative measure of bowel movement satisfaction.[4] |
| Stool Consistency | The physical form of the stool, which is indicative of colonic transit time. | Assessed using the Bristol Stool Form Scale (BSFS), a seven-point scale ranging from hard lumps (Type 1) to entirely liquid (Type 7).[6] |
| Colonic Transit Time (CTT) | The time it takes for food to travel through the colon. | Measured by radiopaque markers, scintigraphy, or a wireless motility capsule. |
Pharmacodynamic Biomarkers
These biomarkers provide objective evidence of this compound's engagement with its target and its downstream physiological effects.
| Biomarker | Description | Rationale |
| Serum 7α-hydroxy-4-cholesten-3-one (C4) | A precursor in the bile acid synthesis pathway. | Inhibition of bile acid reabsorption by Elobixibat reduces the negative feedback on the liver, leading to increased bile acid synthesis and, consequently, elevated serum C4 levels.[6] |
| Fibroblast Growth Factor 19 (FGF19) | A hormone secreted from the ileum upon bile acid absorption that inhibits bile acid synthesis. | Elobixibat reduces bile acid absorption, leading to decreased FGF19 secretion. |
| Fecal Bile Acids | The concentration of various bile acids in the stool. | Elobixibat directly increases the concentration of bile acids in the colon, which can be quantified in fecal samples.[6] |
| Serum Bile Acids | The concentration of bile acids in the bloodstream. | Changes in the enterohepatic circulation of bile acids due to IBAT inhibition can be reflected in serum bile acid profiles.[6] |
Comparison with Alternative Therapies
This compound's primary competitors in the treatment of CIC include secretagogues like lubiprostone and linaclotide. While all three aim to increase intestinal fluid and facilitate bowel movements, their mechanisms of action and, consequently, their biomarker profiles differ.
A systematic review and meta-analysis of 24 studies, including 17 randomized controlled trials, compared the efficacy and safety of lubiprostone, linaclotide, and elobixibat.[7][8] The analysis showed that all three drugs have similar efficacy in improving spontaneous bowel movements.[7][8] However, their safety profiles differ, with lubiprostone associated with a higher risk of nausea, linaclotide with diarrhea, and elobixibat with abdominal pain.[7][8]
| Therapeutic Agent | Mechanism of Action | Key Differentiating Biomarker Effects |
| This compound | Ileal Bile Acid Transporter (IBAT) Inhibitor | Increases serum C4 and fecal bile acids; Decreases serum FGF19. |
| Lubiprostone | Chloride Channel (ClC-2) Activator | Primarily increases intestinal fluid secretion through chloride ion transport; does not directly impact bile acid metabolism in the same manner as Elobixibat. |
| Linaclotide | Guanylate Cyclase-C (GC-C) Agonist | Increases intracellular cyclic guanosine monophosphate (cGMP), leading to chloride and bicarbonate secretion into the intestinal lumen; does not directly modulate bile acid enterohepatic circulation. |
Experimental Protocols
Detailed methodologies are crucial for the accurate validation of these biomarkers.
Assessment of Spontaneous Bowel Movements (SBMs)
-
Objective: To quantify the frequency of SBMs.
-
Methodology:
-
Patients are provided with a daily diary at the beginning of the trial period.
-
They are instructed to record each bowel movement, noting the time and whether it was spontaneous or induced by rescue medication.[4][5]
-
For a bowel movement to be considered "spontaneous," it must not have occurred within 24 hours of taking a rescue medication.
-
The diaries are collected at regular intervals (e.g., weekly) and the number of SBMs is tallied.
-
Measurement of Serum 7α-hydroxy-4-cholesten-3-one (C4)
-
Objective: To quantify the level of C4 in serum as an indicator of bile acid synthesis.
-
Methodology: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is a common method.
-
Sample Preparation: Serum samples are thawed, and a known amount of an internal standard (e.g., deuterated C4) is added. Proteins are precipitated using a solvent like acetonitrile.
-
Chromatographic Separation: The supernatant is injected into an HPLC system equipped with a C18 column to separate C4 from other serum components.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. C4 and the internal standard are detected and quantified based on their specific mass-to-charge ratios.
-
Measurement of Serum Fibroblast Growth Factor 19 (FGF19)
-
Objective: To measure the concentration of FGF19 in serum.
-
Methodology: Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method.
-
Plate Coating: A microplate is coated with a capture antibody specific for human FGF19.
-
Sample Incubation: Serum samples and standards are added to the wells and incubated. FGF19 present in the sample binds to the capture antibody.
-
Detection Antibody: A biotinylated detection antibody that also recognizes FGF19 is added, forming a sandwich complex.
-
Signal Generation: Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody. A substrate solution is then added, which is converted by HRP into a colored product.
-
Measurement: The absorbance of the colored product is measured using a microplate reader, and the concentration of FGF19 is determined by comparison to a standard curve.
-
Measurement of Fecal Bile Acids
-
Objective: To quantify the concentration of different bile acids in fecal samples.
-
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique.
-
Sample Preparation: A weighed amount of lyophilized (freeze-dried) stool is homogenized. An internal standard is added.
-
Extraction: Bile acids are extracted from the stool sample using an organic solvent (e.g., ethanol).
-
Derivatization: The extracted bile acids are chemically modified (e.g., by esterification and silylation) to make them volatile for GC analysis.
-
GC-MS Analysis: The derivatized sample is injected into a gas chromatograph, where the different bile acids are separated based on their boiling points and interactions with the column. The separated compounds then enter a mass spectrometer, which identifies and quantifies them based on their unique mass spectra.
-
Visualizing Pathways and Workflows
This compound Mechanism of Action and Biomarker Pathway
Caption: Mechanism of this compound and associated biomarkers.
Experimental Workflow for Biomarker Validation
Caption: General workflow for biomarker validation in clinical trials.
TGR5 Signaling Pathway in Colonic Epithelial Cells
Caption: Simplified TGR5 signaling pathway in colonic fluid secretion.
References
- 1. Neuro-humoral signalling by bile acids and the TGR5 receptor in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TGR5 agonist inhibits intestinal epithelial cell apoptosis via cAMP/PKA/c-FLIP/JNK signaling pathway and ameliorates dextran sulfate sodium-induced ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. emjreviews.com [emjreviews.com]
- 5. darmzentrum-bern.ch [darmzentrum-bern.ch]
- 6. Impact of elobixibat on serum and fecal bile acid levels and constipation symptoms in patients with chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative profiles of lubiprostone, linaclotide, and elobixibat for chronic constipation: a systematic literature review with meta-analysis and number needed to treat/harm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of (S)-Elobixibat: A Guide for Laboratory Professionals
For Immediate Implementation: Researchers, scientists, and drug development professionals handling (S)-Elobixibat must adhere to specific disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper management of this compound waste.
This compound is an ileal bile acid transporter (IBAT) inhibitor.[1][2] While some safety data sheets (SDS) indicate that the substance is not classified as hazardous, proper disposal according to regulations is mandatory to prevent environmental contamination.[3][4][5] Do not discharge this compound or its containers into sewer systems or waterways.[6]
Recommended Disposal Procedures for this compound
The primary recommended method for the disposal of this compound is through a licensed chemical destruction facility or by controlled incineration.[6]
Step-by-Step Disposal Protocol:
-
Collection:
-
Storage:
-
Store the sealed waste containers in a designated, secure area away from incompatible materials.
-
Handling should occur in a well-ventilated place while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[6]
-
-
Arranging for Disposal:
-
Contaminated Packaging:
-
Containers that held this compound can be triple-rinsed (or the equivalent).[6] The rinsate must be collected and disposed of as hazardous waste.
-
After proper cleaning, the packaging can be offered for recycling or reconditioning.[6]
-
Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, if local regulations permit.[6]
-
Combustible packaging materials may also be incinerated.[6]
-
Spill Management
In the event of a spill:
-
Evacuate and Ventilate: Ensure adequate ventilation and evacuate unnecessary personnel to a safe area.[6]
-
Control Ignition Sources: Remove all sources of ignition and use non-sparking tools.[6]
-
Containment: Prevent further spillage or leakage if it is safe to do so. Avoid letting the chemical enter drains.[6]
-
Collection: Wear appropriate PPE, including chemical-impermeable gloves. Collect the spilled material and place it in a suitable, closed container for disposal.[6]
-
Disposal: The collected material must be promptly disposed of in accordance with appropriate laws and regulations.[6]
Quantitative Data Summary
While specific quantitative limits for disposal are not detailed in the available safety data sheets, the key principle is to prevent any release into the environment. The disposal method must adhere to federal, state, and local regulations for pharmaceutical waste.[9][10]
| Parameter | Guideline | Citation |
| Primary Disposal Method | Licensed chemical destruction or controlled incineration with flue gas scrubbing. | [6] |
| Discharge to Sewer | Prohibited. | [6] |
| Container Disposal (Empty) | Triple-rinse, then recycle, recondition, or puncture and landfill. | [6] |
| Spill Residue | Collect in sealed containers for licensed disposal. | [6] |
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound and its associated waste in a laboratory setting.
References
- 1. Drug Profile Elobixibat for the Treatment of Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and Efficacy of Elobixibat, an Ileal Bile Acid Transporter Inhibitor, in Elderly Patients With Chronic Idiopathic Constipation According to Administration Time: Interim Analysis of Post-marketing Surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. abmole.com [abmole.com]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Pharmaceutical Waste Disposal and Proper Labeling | TriHaz Solutions [trihazsolutions.com]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. sdmedwaste.com [sdmedwaste.com]
- 10. aaronhall.com [aaronhall.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
